3-Methylcyclobutanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXHOVJKNATDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205862 | |
| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57252-83-2 | |
| Record name | 3-Methylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57252-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057252832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methylcyclobutanecarboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Methylcyclobutanecarboxylic acid is a cyclic carboxylic acid featuring a four-membered cyclobutane ring substituted with a methyl group and a carboxylic acid functional group.[1] This small, strained ring system, combined with the stereochemical possibilities introduced by the two substituents, makes it a valuable and increasingly popular building block in medicinal chemistry and materials science. Its unique structural and conformational properties can impart desirable characteristics to larger molecules, including improved metabolic stability, enhanced binding affinity to biological targets, and favorable physicochemical properties. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on providing practical insights for researchers and professionals in drug development.
Core Molecular Properties
A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1][2][3][4][5] |
| Molecular Weight | 114.14 g/mol | [1][2][3][4][5] |
| CAS Number | 57252-83-2 | [1][2][3][4] |
| Appearance | Colorless liquid or solid | [1] |
| Boiling Point | 194 °C | [6] |
| Density | 1.105 g/cm³ | [6] |
| Flash Point | 88 °C | [6] |
| InChI Key | ZLXHOVJKNATDMT-UHFFFAOYSA-N | [1][3][5] |
| SMILES | CC1CC(C1)C(=O)O | [7] |
Table 1: Key Physicochemical Properties of this compound.
The presence of the carboxylic acid group confers acidic properties and allows for a variety of chemical transformations, such as esterification and amidation.[1] The methyl group introduces a chiral center, leading to the existence of cis and trans diastereomers, which can have distinct biological activities and properties.
Synthesis of the 3-Methylcyclobutane Scaffold
The construction of the strained cyclobutane ring presents unique synthetic challenges. Several strategies have been developed to access the 3-methylcyclobutane core, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the desired stereochemistry and the availability of starting materials.
[2+2] Photocycloadditions: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[8][9][10][11][12] This reaction can be a key step in the synthesis of cyclobutane derivatives. For the synthesis of a 3-methylcyclobutane precursor, a suitable alkene and carbonyl compound are irradiated with UV light. The resulting oxetane can then be further manipulated to yield the desired cyclobutane structure.
The mechanism typically involves the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene in a stepwise fashion through a 1,4-diradical intermediate.[8][11] The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic and steric properties of the substrates.[10]
Caption: The Paternò-Büchi reaction workflow.
Ring Contraction Strategies: The Favorskii Rearrangement
The Favorskii rearrangement is a classic method for the ring contraction of cyclic α-haloketones to form smaller cycloalkanecarboxylic acids.[13][14][15] This reaction provides a direct route to cyclobutanecarboxylic acid derivatives from corresponding cyclopentanone precursors. The reaction is typically effected by treating the α-haloketone with a base, such as an alkoxide or hydroxide.[14]
The generally accepted mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by the base.[15] The subsequent ring-opening of the cyclopropanone derivative leads to the final carboxylic acid product. A nickel-catalyzed variation of the Favorskii-type rearrangement has also been developed for the conversion of cyclobutanone oxime esters to cyclopropanecarbonitriles.[16]
Caption: The Favorskii rearrangement workflow.
Wittig Reaction and Subsequent Transformations
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[17][18] While not a direct method for cyclobutane synthesis, it can be employed to construct precursors that can then be cyclized. For instance, a Wittig reaction could be used to introduce an exocyclic double bond on a pre-existing ring, which could then undergo further reactions to form the cyclobutane ring. A tandem Wittig reaction-ring contraction process has been developed to synthesize functionalized cyclopropanecarbaldehydes from α-hydroxycyclobutanones.[19][20][21]
Other Synthetic Approaches
One documented synthesis of this compound involves the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[4] This precursor can be synthesized through various methods. The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent like methanol under a hydrogen atmosphere.[4]
Experimental Protocol: Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid [4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.19 g) to the solution.
-
Hydrogenation: Equip the vessel with a hydrogen balloon and stir the reaction mixture vigorously at room temperature overnight.
-
Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound (yield: 760 mg).[4]
Stereoselective Synthesis
Given the importance of stereochemistry in drug action, the development of enantioselective syntheses for this compound is of significant interest. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of the key ring-forming or functionalization steps.[22] For instance, in the context of [2+2] cycloadditions, chiral Lewis acids can be used to induce facial selectivity in the approach of the alkene to the excited carbonyl. Similarly, in ring-contraction reactions, the use of chiral bases or phase-transfer catalysts can lead to enantiomerically enriched products.
Applications in Drug Discovery and Development
The 3-methylcyclobutane moiety is a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to several beneficial effects:
-
Metabolic Stability: The strained cyclobutane ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Conformational Rigidity: The restricted conformation of the cyclobutane ring can help to pre-organize a molecule for optimal binding to its biological target, thereby increasing potency.
-
Improved Physicochemical Properties: The introduction of the 3-methylcyclobutane group can modulate properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
This compound and its derivatives have been utilized as key intermediates in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. For example, it is a reactant in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP).[4][6][23]
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its unique structural features offer a means to introduce conformational constraint and modulate the physicochemical properties of bioactive molecules. While the synthesis of this strained ring system can be challenging, a variety of effective methods, including photochemical cycloadditions and ring contractions, are available. The continued development of stereoselective synthetic routes will further enhance the utility of this important scaffold in the design of next-generation therapeutics.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. CAS 57252-83-2 | this compound - Synblock [synblock.com]
- 3. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. PubChemLite - this compound (C6H10O2) [pubchemlite.lcsb.uni.lu]
- 8. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 10. Paterno buchi reaction | PPTX [slideshare.net]
- 11. Paterno-Buechi Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 15. Favorskii Reaction [organic-chemistry.org]
- 16. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. Item - Tandem Wittig ReactionâRing Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes - American Chemical Society - Figshare [acs.figshare.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. 3-methylcyclobutane-1-carboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Structure Elucidation of 3-Methylcyclobutanecarboxylic Acid
Introduction
3-Methylcyclobutanecarboxylic acid (C₆H₁₀O₂, Molecular Weight: 114.14 g/mol ) is a substituted cycloalkane that presents a compelling case study in modern chemical analysis.[1][2][3] Its structure, featuring a strained four-membered ring and two substituents, gives rise to stereoisomerism, which adds a layer of complexity to its definitive characterization.[4] This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound, intended for researchers and professionals in organic synthesis and drug development. We will move beyond simple data reporting to explore the causal logic behind experimental choices, integrating spectroscopic and chromatographic techniques to build a self-validating analytical workflow. The methodologies described herein are designed to unambiguously determine not only the constitution but also the relative and absolute stereochemistry of the molecule.
The Foundational Challenge: Stereoisomerism
The primary complexity in analyzing this compound lies in its stereochemistry. The molecule possesses two stereocenters at the C1 and C3 positions. This gives rise to two pairs of enantiomers, which are diastereomers of each other: the cis and trans isomers.
-
cis isomers: The methyl and carboxyl groups are on the same face of the cyclobutane ring. This configuration exists as a pair of enantiomers: (1R,3S) and (1S,3R).
-
trans isomers: The methyl and carboxyl groups are on opposite faces of the ring. This configuration also exists as a pair of enantiomers: (1R,3R) and (1S,3S).
Because enantiomers have identical physical properties (except for optical rotation) and behave identically in an achiral environment, their separation and individual characterization are non-trivial. Diastereomers (cis vs. trans), however, have different physical properties and can be distinguished and separated by standard techniques. A full elucidation must therefore first separate the diastereomers and then resolve the enantiomers of each pair.
Caption: Stereoisomers of this compound.
Spectroscopic Analysis: Decoding the Molecular Signature
Spectroscopy is the cornerstone of structure elucidation. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive picture of the molecule's architecture.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is the first-line technique to confirm the presence of key functional groups. For this compound, the spectrum is dominated by the carboxylic acid moiety. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers, which profoundly influences the spectrum.[5]
Expected IR Absorptions:
| Vibrational Mode | Region (cm⁻¹) | Intensity & Characteristics | Rationale |
|---|---|---|---|
| O–H Stretch | 3300 - 2500 | Very Broad, Strong | Characteristic of the H-bonded O-H in a carboxylic acid dimer; often overlaps with C-H stretches.[5][6][7] |
| C–H Stretch | 3000 - 2850 | Medium, Sharp | Aliphatic C-H bonds of the cyclobutane ring and methyl group.[8] |
| C=O Stretch | 1725 - 1700 | Very Strong, Sharp | Carbonyl of a saturated, H-bonded carboxylic acid dimer.[6] If monomeric, this shifts higher to ~1760 cm⁻¹.[7] |
| C–O Stretch | 1320 - 1210 | Strong | Coupled with O-H in-plane bending, confirming the C-O single bond of the acid.[5] |
| O–H Bend | 950 - 910 | Broad, Medium | Out-of-plane bend, another indicator of the carboxylic acid dimer.[5] |
The presence of these characteristic bands provides definitive evidence for the carboxylic acid functional group and the aliphatic nature of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and is indispensable for differentiating stereoisomers.
A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect 6 distinct signals.
Predicted ¹³C Chemical Shifts (δ) in CDCl₃:
| Carbon Atom | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C=O | 175 - 185 | Typical range for a saturated carboxylic acid carbon.[7] |
| C1 (–CH-COOH) | 40 - 50 | Aliphatic carbon deshielded by the adjacent carboxyl group. |
| C3 (–CH-CH₃) | 30 - 40 | Aliphatic carbon deshielded by the methyl group and ring strain. |
| C2, C4 (–CH₂–) | 25 - 35 | Ring methylene carbons. May be non-equivalent depending on stereochemistry. |
| Methyl (–CH₃) | 18 - 25 | Typical shielded aliphatic methyl carbon. |
The baseline chemical shift for an unsubstituted cyclobutane carbon is approximately 22.4 ppm.[9] The substituents cause predictable downfield shifts for the carbons to which they are attached.
The ¹H NMR spectrum provides information on the proton environments, their connectivity (via spin-spin coupling), and their spatial proximity (via the Nuclear Overhauser Effect, NOE).
Predicted ¹H Chemical Shifts (δ) and Splitting Patterns in CDCl₃:
| Proton(s) | Predicted Shift (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| –COOH | 10 - 13 | Singlet (broad) | Highly deshielded acidic proton; exchangeable with D₂O.[7] |
| H1 (on C1) | 2.8 - 3.4 | Multiplet | Deshielded by the carboxyl group. Complex coupling with adjacent protons. |
| H3 (on C3) | 2.2 - 2.8 | Multiplet | Deshielded by the methyl group. Complex coupling with adjacent protons. |
| Ring CH₂ | 1.8 - 2.6 | Multiplets | Complex, overlapping signals due to the puckered, rigid nature of the ring. Protons on the same carbon (geminal) and adjacent carbons (vicinal) will couple. |
| –CH₃ | 1.0 - 1.3 | Doublet | Coupled to the single proton on C3. |
Causality and Stereochemistry: The key to distinguishing cis and trans isomers lies in the coupling constants (³J) and NOE correlations. In the strained cyclobutane ring, vicinal coupling constants are highly dependent on the dihedral angle between protons. Furthermore, 2D NOESY experiments can reveal through-space proximity. For a cis isomer, an NOE correlation would be expected between the proton on C1 and the protons of the methyl group on C3, whereas this would be absent in the trans isomer. Advanced 2D NMR techniques like COSY and HMBC are essential for unambiguously assigning all proton and carbon signals.[10]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural clues through analysis of fragmentation patterns. For this compound, Electron Ionization (EI) would be a standard method.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 114, confirming the molecular formula C₆H₁₀O₂.[3][11]
-
Key Fragmentations: The strained cyclobutane ring is prone to characteristic cleavage.[12]
-
Loss of Carboxyl Group: A prominent peak at m/z = 69 [M - COOH]⁺ corresponding to the methylcyclobutyl cation.
-
Ring Cleavage (Retro [2+2] Cycloaddition): The ring can cleave to form two smaller fragments. For this molecule, this could lead to fragments corresponding to propene (m/z = 42) and acrylic acid (m/z = 72), or other combinations depending on the cleavage pathway.
-
Loss of Water: A peak at m/z = 96 [M - H₂O]⁺ can occur, especially in chemical ionization.
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 57252-83-2: this compound [cymitquimica.com]
- 3. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the IUPAC Nomenclature of 3-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Communication in Science
The International Union of Pure and Applied Chemistry (IUPAC) has established a standardized system of nomenclature to facilitate clear and unambiguous communication among scientists worldwide.[1] In fields like drug development, where molecular structure is intrinsically linked to function and safety, a precise and universally understood naming convention is paramount. This guide will deconstruct the IUPAC name "3-Methylcyclobutanecarboxylic acid" to illustrate the systematic application of these critical rules.
Deconstructing the Name: A Hierarchical Approach
The IUPAC nomenclature system is logical and hierarchical, breaking down complex molecules into their constituent parts: the parent hydride, the principal characteristic group, and various substituents.[2][3]
1. Identifying the Parent Hydride and Principal Functional Group:
The foundation of the name is the parent structure. In this case, the molecule is a cyclic alkane, specifically a cyclobutane ring.[1] Attached to this ring is a carboxylic acid group (-COOH). According to IUPAC priority rules, the carboxylic acid is a principal characteristic group and takes precedence over alkyl groups like methyl (-CH₃).[4][5][6][7]
When a carboxylic acid group is attached to a cycloalkane ring, the suffix "-carboxylic acid" is appended to the name of the cycloalkane.[6][7][8][9] Therefore, the base name of the molecule is cyclobutanecarboxylic acid .
2. Numbering the Ring: The Principle of Lowest Locants
With the parent structure and principal functional group identified, the next step is to number the carbon atoms of the cyclobutane ring. The carbon atom of the ring to which the principal functional group is attached is assigned the locant '1'.[6][7][9]
Causality Insight: This rule ensures that the highest priority functional group is always assigned the lowest possible number, providing consistency in naming.
The direction of numbering around the ring is then determined by the location of any substituents. The goal is to assign the lowest possible number to the first point of difference. In this molecule, there is a methyl group (-CH₃) on the ring. To assign the methyl group the lowest possible locant, we number the ring in the direction that reaches it soonest. This places the methyl group at the '3' position.
3. Assembling the Full IUPAC Name:
Combining these elements yields the complete and unambiguous IUPAC name: This compound .
-
3- : Locant for the methyl group.
-
Methyl : The name of the substituent.
-
cyclobutane : The parent hydride.
-
carboxylic acid : The suffix for the principal functional group.
Experimental Workflow for IUPAC Name Determination
The logical process for determining the IUPAC name of a substituted cycloalkanecarboxylic acid can be visualized as a systematic workflow.
Caption: A workflow diagram illustrating the systematic steps for determining the IUPAC name of a substituted cycloalkanecarboxylic acid.
Stereoisomerism: The Importance of cis and trans
The name this compound does not fully describe the molecule's three-dimensional structure. The substituents (the carboxylic acid and the methyl group) can be on the same side of the cyclobutane ring (cis) or on opposite sides (trans).[10][11] This is a form of stereoisomerism.
For regulatory and drug development purposes, specifying the stereochemistry is crucial as different stereoisomers can have vastly different biological activities. The complete IUPAC names for the two stereoisomers are:
-
cis-3-Methylcyclobutanecarboxylic acid
-
trans-3-Methylcyclobutanecarboxylic acid
The cis or trans prefix is placed at the beginning of the name to indicate the relative stereochemistry of the substituents.
Structural Representation
The following diagram illustrates the structure of cis-3-Methylcyclobutanecarboxylic acid and the IUPAC numbering scheme.
Caption: The chemical structure and IUPAC numbering of cis-3-Methylcyclobutanecarboxylic acid.
Conclusion
A thorough understanding of IUPAC nomenclature is indispensable for professionals in the chemical and pharmaceutical sciences. The systematic and logical rules, as demonstrated with this compound, ensure that chemical structures are communicated with precision and without ambiguity. This guide has provided a detailed breakdown of the naming process, emphasizing the rationale behind the rules to facilitate a deeper comprehension and application in a research and development context.
References
- 1. cuyamaca.edu [cuyamaca.edu]
- 2. iupac.org [iupac.org]
- 3. Brief Guide to Organic Nomenclature [iupac.qmul.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: IUPAC Nomenclature of Carboxylic Acids [jove.com]
- 7. IUPAC Nomenclature of Carboxylic Acids [moodle.tau.ac.il]
- 8. IUPAC Rules [chem.uiuc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 11. goldbook.iupac.org [goldbook.iupac.org]
CAS number for 3-Methylcyclobutanecarboxylic acid
An In-depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid
Introduction
This compound, a substituted cyclobutane derivative, represents a class of small, conformationally constrained building blocks that are of increasing interest to researchers in medicinal chemistry and materials science. Its rigid four-membered ring, decorated with a methyl and a carboxylic acid group, provides a unique three-dimensional scaffold that can be exploited to access novel chemical space. This guide offers a comprehensive overview of this compound, delving into its chemical and physical properties, stereoisomerism, synthesis, spectroscopic characterization, and safe handling. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Chemical Identity and Physical Properties
This compound is a cyclic carboxylic acid with the general CAS Number 57252-83-2 .[1][2][3][4] This CAS number typically refers to a mixture of its cis and trans stereoisomers. The presence of two substituents on the cyclobutane ring gives rise to geometric isomerism, a critical consideration for its application in stereospecific synthesis.
The distinct isomers are:
-
cis-3-Methylcyclobutanecarboxylic acid: CAS Number 87863-08-9 [3][5]
-
trans-3-Methylcyclobutanecarboxylic acid: CAS Number 87863-09-0 [3]
The physical and chemical properties of this compound are summarized in the table below. These properties make it a versatile intermediate in organic synthesis.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1][2][3] |
| Molecular Weight | 114.14 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 194 °C | [2][4] |
| Density | 1.105 g/cm³ | [2] |
| Flash Point | 88 °C | [2][4] |
| pKa (Predicted) | 4.81 ± 0.40 | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Stereoisomerism: A Key Consideration
The relative orientation of the methyl and carboxyl groups on the cyclobutane ring significantly influences the molecule's shape, polarity, and how it interacts with other molecules, particularly biological targets.
Caption: Geometric isomers of this compound.
The choice between the cis and trans isomer is a critical design element in drug discovery, as the spatial arrangement of substituents can dictate the binding affinity and efficacy of a drug candidate. The rigidity of the cyclobutane ring locks these substituents into well-defined positions, making it a valuable scaffold for structure-activity relationship (SAR) studies.
Synthesis of this compound
A common and reliable method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 3-methylenecyclobutanecarboxylic acid (CAS: 15760-36-8).[2][6] This reaction proceeds with high efficiency and yields the saturated cyclobutane ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Hydrogenation
This protocol describes a general procedure for the synthesis of this compound from 3-methylenecyclobutanecarboxylic acid.[2]
Materials:
-
3-Methylenecyclobutanecarboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (balloon or cylinder)
-
Standard laboratory glassware for organic synthesis
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. For larger scale reactions, a hydrogen cylinder with appropriate pressure regulation should be used.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Workup and Purification:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
-
Product Characterization: The resulting crude product can be further purified by distillation or chromatography if necessary. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of alkenes. It provides a solid surface for the reaction to occur, facilitating the addition of hydrogen across the double bond.
-
Methanol as Solvent: Methanol is a polar protic solvent that readily dissolves the starting material and is compatible with the hydrogenation conditions.
-
Hydrogen Balloon: For lab-scale synthesis, a hydrogen balloon provides a simple and safe way to maintain a hydrogen atmosphere.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very prominent absorptions:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.
-
A strong C=O stretching band between 1700 and 1725 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show a characteristic downfield signal for the acidic proton of the carboxylic acid, typically above 10 ppm. The protons on the cyclobutane ring and the methyl group will appear in the upfield region, with their chemical shifts and coupling patterns providing information about the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm. The carbons of the cyclobutane ring and the methyl group will resonate at higher field strengths. The number of distinct signals will depend on the symmetry of the specific isomer.
Mass Spectrometry (MS)
In mass spectrometry, this compound will show a molecular ion peak corresponding to its molecular weight (114.14 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of a carboxyl group (-45 amu).
Applications in Research and Development
The rigid, three-dimensional structure of this compound makes it an attractive building block in medicinal chemistry. The incorporation of such small, saturated rings can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability, while providing novel vectors for exploring chemical space.
Caption: Applications of this compound.
While specific examples of its incorporation into marketed drugs are not widely documented, its utility as a reactant in Ring-Opening Metathesis Polymerization (ROMP) to create alternating copolymers highlights its potential in materials science.[2] In drug discovery, it can be used as a fragment or scaffold to which other functional groups are attached, enabling the synthesis of libraries of compounds for biological screening.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Identification:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place.[2]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its well-defined stereoisomers and rigid cyclobutane core offer unique opportunities for the design of novel molecules in both medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 5. cis-3-Methylcyclobutanecarboxylic acid price,buy cis-3-Methylcyclobutanecarboxylic acid - chemicalbook [chemicalbook.com]
- 6. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclobutanecarboxylic acid, a substituted cyclobutane derivative, represents a molecule of growing interest in the fields of organic synthesis and medicinal chemistry. The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable structural element in drug design.[1] Its unique three-dimensional structure can impart favorable physicochemical and pharmacological properties to bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a discussion of its potential applications, particularly in the context of drug discovery and development.
Physicochemical Properties
This compound (CAS No. 57252-83-2) is a colorless to light yellow liquid at room temperature.[2][3] The presence of both a polar carboxylic acid group and a nonpolar methyl-substituted cyclobutane ring gives the molecule a moderate polarity. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [2][4] |
| Molecular Weight | 114.14 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 194 °C | [2][3] |
| Density | 1.105 g/cm³ | [2] |
| Flash Point | 88 °C | [2] |
| pKa (Predicted) | 4.81 ± 0.40 | [2] |
| CAS Number | 57252-83-2 | [5] |
Solubility: While specific quantitative data is limited, this compound is expected to be soluble in a range of organic solvents. Based on the general solubility of similar carboxylic acids, it is anticipated to be soluble in alcohols (methanol, ethanol), polar aprotic solvents (acetone, ethyl acetate, dimethyl sulfoxide), and chlorinated solvents (dichloromethane).[6][7] Its solubility in water is expected to be limited but can be increased by deprotonation of the carboxylic acid group under basic conditions.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral features are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the cyclobutane ring and the methyl group. The acidic proton of the carboxylic acid will appear as a broad singlet, typically in the downfield region of the spectrum (δ 10-13 ppm).[8][9] The protons on the cyclobutane ring will show complex splitting patterns due to cis and trans coupling, appearing in the upfield region (δ 1.5-3.0 ppm). The methyl group protons will likely appear as a doublet, coupled to the adjacent methine proton on the cyclobutane ring, in the upfield region (δ 0.9-1.2 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide direct information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (δ 170-185 ppm).[4][7][10][11][12][13] The carbons of the cyclobutane ring will appear in the aliphatic region (δ 20-50 ppm), and the methyl carbon will be observed at a higher field (δ 10-25 ppm).[4][7][10][11][12][13] The number of distinct signals will depend on the stereochemistry of the molecule (cis or trans isomer).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[8][14][15][16][17] A strong and sharp carbonyl (C=O) stretching absorption will be present between 1700 and 1725 cm⁻¹.[8][14][15][16][17] Additionally, a C-O stretching band can be observed in the 1210-1320 cm⁻¹ region.[14]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[1][18][19][20][21] Fragmentation of the cyclobutane ring can also be expected, leading to characteristic smaller fragments.
Chemical Reactivity and Synthesis
The chemical behavior of this compound is primarily dictated by the carboxylic acid functionality. It undergoes typical reactions of carboxylic acids, including esterification, amide bond formation, and conversion to the corresponding acid chloride.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[2][3] This reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL) in a round-bottom flask, add 10% palladium on carbon (0.19 g).[2]
-
Hydrogenation: The flask is fitted with a hydrogen-filled balloon, and the reaction mixture is stirred vigorously at room temperature overnight.[2]
-
Workup: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound.[2]
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Key Chemical Reactions
Esterification: this compound can be converted to its corresponding esters via Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[3][14][19][20][21]
Caption: Fischer esterification of this compound.
Amide Bond Formation: The formation of amides from this compound and an amine typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents such as HBTU.[11][22][23]
Caption: Amide coupling of this compound.
Conversion to Acid Chloride: this compound can be readily converted to the more reactive 3-methylcyclobutanecarbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[24][25][26][27][28] This acyl chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions.
Applications in Drug Discovery and Development
The incorporation of small, strained ring systems like cyclobutane into drug candidates is an increasingly utilized strategy in medicinal chemistry.[1] The rigid, three-dimensional nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the cyclobutane scaffold can enhance metabolic stability and improve pharmacokinetic properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity make it a valuable tool for the construction of complex molecules. As the importance of small, strained ring systems in drug design continues to grow, the utility of this compound and its derivatives is likely to expand, offering new opportunities for the development of novel therapeutics.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. echemi.com [echemi.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. m.youtube.com [m.youtube.com]
- 21. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. orgsyn.org [orgsyn.org]
- 23. Full text of "Organic syntheses" [archive.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 28. Organic Syntheses Procedure [orgsyn.org]
Stereoisomers of 3-Methylcyclobutanecarboxylic acid
An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclobutanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal structural motif in medicinal chemistry, serving as a key building block for a variety of therapeutic agents. Its rigid cyclobutane core allows for precise spatial positioning of substituents, making it an attractive scaffold for modulating drug-target interactions. The presence of two stereocenters gives rise to four distinct stereoisomers, each with a unique three-dimensional architecture. This guide provides a comprehensive technical overview of these stereoisomers, focusing on their synthesis, separation, and characterization. We will explore the causal relationships behind stereoselective synthetic strategies and the principles governing analytical separation, offering field-proven insights for professionals in drug development.
Foundational Stereochemistry of this compound
The core of our discussion lies in the stereochemical complexity of this compound. The molecule possesses two chiral centers at the C1 and C3 positions of the cyclobutane ring. This results in the existence of 22 = 4 stereoisomers. These isomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other.
-
cis-Isomers: The methyl group and the carboxylic acid group are on the same face of the cyclobutane ring. This pair consists of the (1R,3S) and (1S,3R) enantiomers.
-
trans-Isomers: The methyl group and the carboxylic acid group are on opposite faces of the ring. This pair consists of the (1R,3R) and (1S,3S) enantiomers.
The differentiation between these isomers is critical, as biological systems are inherently chiral. Often, only one stereoisomer will exhibit the desired pharmacological activity, while the others may be inactive, less active, or even contribute to off-target toxicity.
Discovery and history of 3-Methylcyclobutanecarboxylic acid
An In-Depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid: From Historical Obscurity to Modern Synthetic Utility
Abstract
The cyclobutane motif, a four-membered carbocycle, represents a unique structural feature in organic chemistry, conferring specific three-dimensional conformations that are increasingly sought after in medicinal chemistry and materials science.[1] Despite its simple appearance, the synthesis of substituted cyclobutanes was a formidable challenge for early chemists, a history marked by structural misassignments and arduous synthetic routes. This guide provides a comprehensive overview of this compound, a representative substituted cyclobutane. We delve into the historical context that hindered its early discovery, detail modern, reliable synthetic methodologies, present its physicochemical properties, and explore its contemporary applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry of this valuable molecular scaffold.
A Legacy of Challenge: The Historical Context of Cyclobutane Synthesis
The discovery of this compound is not marked by a singular, celebrated event but is rather understood as a milestone enabled by the gradual mastery of carbocyclic chemistry. For much of the 19th and early 20th centuries, the construction of four-membered rings was considered exceptionally difficult due to the inherent ring strain, which was predicted by Baeyer's strain theory. Early attempts were often met with failure or, more confusingly, success that was later revealed to be the synthesis of an entirely different structure.
A seminal example of this challenge is the history of a closely related compound, 1,3-cyclobutanedicarboxylic acid. In 1881, Markownikoff and Krestownikoff reported what they believed to be its synthesis.[1] For nearly 70 years, this and other subsequent syntheses by notable chemists like Perkin were accepted.[1] However, in 1950, the work was re-examined and found to have produced methylcyclopropanedicarboxylic acid and α-methyleneglutaric acid, respectively.[1] This long-standing case of mistaken identity underscores the profound difficulties in both synthesizing and accurately characterizing cyclobutane structures before the advent of modern spectroscopic methods.
This historical backdrop explains the relative obscurity of specifically substituted cyclobutanes like this compound in early chemical literature. Its definitive synthesis and characterization awaited the development of more predictable and robust synthetic reactions.
Modern Synthetic Approaches: The Advent of Reliable Methodologies
The contemporary synthesis of this compound is most effectively achieved through the catalytic hydrogenation of its unsaturated precursor, 3-methylenecyclobutanecarboxylic acid. This approach provides high yields and excellent control over the final structure.
Key Synthetic Pathway: Hydrogenation of an Exocyclic Double Bond
The most prevalent modern route involves a two-step process starting from commercially available materials. The key transformation is the reduction of an exocyclic methylene group to a methyl group, which reliably forms the 3-methylcyclobutane core.
Caption: Fig. 1: Modern synthetic workflow for this compound.
This hydrogenation is highly efficient and typically proceeds under mild conditions, making it suitable for large-scale production. The choice of a palladium on carbon (Pd/C) catalyst is critical as it provides a surface for the reaction to occur without requiring harsh temperatures or pressures that could risk opening the strained cyclobutane ring.[2]
Physicochemical Properties and Stereochemistry
This compound is a cyclic carboxylic acid that exists as a mixture of cis and trans stereoisomers due to the relative positions of the methyl and carboxylic acid groups on the cyclobutane ring.[3] These isomers can exhibit different physical properties and biological activities.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem[3] |
| Molecular Weight | 114.14 g/mol | PubChem[3] |
| CAS Number | 57252-83-2 (unspecified stereochemistry) | ChemicalBook[2] |
| Boiling Point | 194 °C | ChemicalBook |
| Density | 1.105 g/cm³ | ChemicalBook |
| Appearance | Colorless liquid or solid | CymitQuimica[4] |
| Isomers | cis-3-Methylcyclobutanecarboxylic acid | PubChem[3] |
| trans-3-Methylcyclobutanecarboxylic acid | PubChem[3] |
The presence of the carboxylic acid group makes the molecule acidic and allows for a range of chemical transformations, such as esterification and amidation.[4] The puckered, non-planar conformation of the cyclobutane ring provides a defined three-dimensional vector for the substituents, a feature highly valued in rational drug design.
Applications in Drug Discovery and Materials Science
The rigid, three-dimensional scaffold of the cyclobutane ring is increasingly utilized by medicinal chemists to explore chemical space and optimize pharmacological properties of drug candidates.[1] While cyclobutane itself has no biological significance, its derivatives are important in both biology and biotechnology.[2]
-
Scaffold for Bioactive Molecules: The 3-methylcyclobutane core serves as a bioisostere for other common chemical groups, offering a way to modulate properties like lipophilicity, metabolic stability, and binding affinity. The defined stereochemistry of the cis and trans isomers allows for precise positioning of functional groups to interact with biological targets.
-
Pharmaceutical Intermediates: Substituted cyclobutane carboxylic acids are valuable intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[5] Patents have been filed citing the use of this acid in the synthesis of kinase inhibitors and other therapeutic agents.[3]
-
Polymer Chemistry: this compound has been used as a reactant in the preparation of alternating copolymers through ring-opening metathesis polymerization (ROMP), indicating its utility in advanced materials science.[2]
Detailed Experimental Protocol
The following protocol details the synthesis of this compound via the hydrogenation of 3-methylenecyclobutanecarboxylic acid, adapted from established procedures.[2]
Objective: To synthesize this compound from 3-methylenecyclobutanecarboxylic acid.
Reaction Scheme:
Caption: Fig. 2: Hydrogenation of 3-methylenecyclobutanecarboxylic acid.
Materials and Reagents:
-
3-Methylenecyclobutanecarboxylic acid (1.0 g, 8.92 mmol)
-
10% Palladium on Carbon (Pd/C) (approx. 10-20 mol%, ~100-200 mg)
-
Methanol (ACS grade, 20 mL)
-
Hydrogen gas (balloon)
-
Celatom® or diatomaceous earth for filtration
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylenecyclobutanecarboxylic acid (1.0 g).
-
Solvent Addition: Add methanol (20 mL) to the flask and stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Causality Note: Pd/C is the catalyst of choice for its high activity in hydrogenating C=C double bonds under mild conditions, minimizing the risk of ring-opening or other side reactions.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure an inert, hydrogen-rich atmosphere.
-
Reaction Execution: Allow the reaction mixture to stir vigorously overnight at room temperature. The progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. Trustworthiness Note: The reaction is typically robust and goes to completion. A simple workup validates the conversion.
-
Workup - Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere. Filter the reaction mixture through a pad of Celatom® or diatomaceous earth to remove the solid Pd/C catalyst. Wash the filter pad with a small amount of methanol (5-10 mL) to ensure complete recovery of the product. Causality Note: Filtration through Celatom® is essential to quantitatively remove the fine, pyrophoric palladium catalyst, preventing contamination of the final product and ensuring safety.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the methanol solvent, yielding the crude product.
-
Purification (if necessary): The resulting 3-methylcyclobutyric acid is often of sufficient purity for many applications. If further purification is required, distillation under reduced pressure or column chromatography can be employed.
Expected Yield: ~760 mg (approx. 75-85%).
Conclusion
This compound, a molecule with a deceptively simple structure, encapsulates a rich history of synthetic challenge and innovation. Its journey from a historically difficult-to-access scaffold to a readily available building block illustrates the progress of organic chemistry. For modern researchers, it offers a robust and versatile platform for the design of novel pharmaceuticals and advanced materials, leveraging the unique conformational constraints and stereochemical diversity of the cyclobutane ring. This guide serves to ground its contemporary application in a deep understanding of its chemical principles and historical context.
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
3-Methylcyclobutanecarboxylic acid molecular formula and weight
An In-Depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern organic and medicinal chemistry, strained ring systems serve as valuable scaffolds for introducing unique three-dimensional complexity into molecular architectures. Among these, the cyclobutane moiety offers a compelling blend of structural rigidity and synthetic accessibility. This guide provides a detailed technical overview of this compound, a key building block whose unique stereochemical and electronic properties make it a compound of significant interest for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a field-proven synthesis protocol with mechanistic rationale, and explore its current and potential applications.
Core Molecular and Physical Properties
This compound is a cyclic carboxylic acid featuring a four-membered carbon ring.[1] This structure is notable for the inherent ring strain of the cyclobutane core, which influences its reactivity and conformation. The presence of both a methyl group and a carboxylic acid function provides two distinct points for synthetic modification.[1]
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference. These values are critical for experimental planning, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 114.14 g/mol | [2][4][5][6] |
| IUPAC Name | 3-methylcyclobutane-1-carboxylic acid | [2] |
| CAS Number | 57252-83-2 | [2][4][5] |
| Physical Form | Colorless liquid or solid | [1][3] |
| Boiling Point | 194°C at 760 mmHg | [8] |
| Synonyms | 3-Methylcyclobutylcarboxylic acid, Cyclobutanecarboxylic acid, 3-methyl- | [1][2][3][6] |
Synthesis Protocol: Catalytic Hydrogenation
A reliable and common method for preparing this compound is through the catalytic hydrogenation of its unsaturated precursor, 3-methylenecyclobutanecarboxylic acid.[4] This reaction is highly efficient and demonstrates a foundational principle in synthetic chemistry: the selective reduction of a double bond.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
-
Reactant Preparation: In a suitable reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL).[4]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.19 g) to the solution.
-
Expertise Insight: Palladium on carbon is the catalyst of choice due to its high activity for hydrogenating carbon-carbon double bonds under mild conditions (room temperature and atmospheric pressure). Its heterogeneous nature allows for simple removal by filtration post-reaction, ensuring a clean work-up.[4]
-
-
Hydrogen Atmosphere: Seal the vessel and establish a hydrogen atmosphere. For laboratory scale, this is conveniently achieved by flushing the flask with hydrogen gas and maintaining a positive pressure with a hydrogen-filled balloon.[4]
-
Reaction Execution: Stir the reaction mixture vigorously overnight at room temperature.[4] Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
-
Catalyst Removal: Upon reaction completion (monitored by TLC or GC-MS), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[4]
-
Trustworthiness Note: It is critical to perform this filtration in a well-ventilated area. Dry palladium on carbon can be pyrophoric and may ignite in the presence of air and solvent. The filter cake should be kept wet with solvent until it can be disposed of safely.
-
-
Product Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. This will yield the target product, this compound.[4] The reported yield for this procedure is approximately 760 mg.
Self-Validating System: Spectroscopic Confirmation
To validate the success of the synthesis, a multi-pronged spectroscopic analysis is essential.
-
¹H NMR Spectroscopy: The most telling change is the disappearance of signals corresponding to the vinylic protons of the starting material (typically in the 4.5-5.5 ppm range) and the appearance of a new signal for the methyl group (a doublet, likely around 1.2 ppm).
-
Infrared (IR) Spectroscopy: The C=C stretching frequency (around 1650 cm⁻¹) present in the starting material will be absent in the product spectrum. The characteristic broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the carboxylic acid will remain.
-
Mass Spectrometry (ESI-MS): While the provided reference notes no mass was detected, a successful analysis would show a molecular ion peak corresponding to the product's mass (e.g., [M-H]⁻ at m/z 113.06).[4][7] The calculated mass for C₆H₁₀O₂ is 114.07 Da.[2]
Applications in Drug Development and Materials Science
The utility of this compound extends from polymer science to its potential as a crucial intermediate in the synthesis of complex pharmaceuticals.
Polymer Synthesis
This compound is a documented reactant used in the preparation of alternating copolymers through a process known as Ring-Opening Metathesis Polymerization (ROMP).[4][8] In this context, it serves as a monomer that imparts specific physical properties to the resulting polymer.
Medicinal Chemistry Building Block
Carboxylic acids are a cornerstone functional group in drug design, featuring in the pharmacophores of hundreds of approved drugs.[9][10] They often act as key hydrogen bond donors and acceptors, or as mimics for phosphate groups, enabling crucial interactions with biological targets.
The 3-methylcyclobutane scaffold offers several advantages for a medicinal chemist:
-
Structural Rigidity: Unlike flexible alkyl chains, the cyclobutane ring restricts conformational freedom, which can lead to higher binding affinity and selectivity for a target protein.
-
Novelty and IP: Incorporating less common scaffolds like this can lead to novel chemical matter with strong intellectual property potential.
-
Metabolic Stability: The branched, cyclic structure can block sites of metabolism that might otherwise be susceptible to enzymatic degradation in more simple linear analogues.
Caption: Potential synthetic pathways and applications for the core compound.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 5. CAS 57252-83-2 | this compound - Synblock [synblock.com]
- 6. This compound - CAS:57252-83-2 - Sunway Pharm Ltd [3wpharm.com]
- 7. PubChemLite - this compound (C6H10O2) [pubchemlite.lcsb.uni.lu]
- 8. 错误页 [amp.chemicalbook.com]
- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
Spectroscopic data for 3-Methylcyclobutanecarboxylic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylcyclobutanecarboxylic Acid
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (C₆H₁₀O₂), a cyclic carboxylic acid of interest in organic synthesis.[1] As a molecule with stereoisomers (cis and trans), its structural elucidation relies heavily on a multi-technique spectroscopic approach. This document offers researchers and drug development professionals a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. We delve into the rationale behind spectral features, provide standardized experimental protocols, and interpret the data to build a cohesive structural confirmation.
Introduction and Molecular Structure
This compound is a derivative of cyclobutane containing both a methyl and a carboxylic acid functional group.[1] The presence of these substituents on the four-membered ring gives rise to cis and trans diastereomers, which can influence the molecule's physical properties and reactivity. Spectroscopic analysis is therefore not just a tool for identification but also crucial for isomeric differentiation. The interpretation of its spectra is rooted in understanding how the strained cyclobutane ring and the functional groups influence the electronic and vibrational environments of the nuclei and bonds.
To facilitate the discussion of spectroscopic assignments, the molecular structure is presented below with standardized atom numbering.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information on the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.
Experimental Protocol: ¹H NMR Acquisition
Figure 2: Standard workflow for ¹H NMR data acquisition.
Data and Interpretation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[4][5][6] |
| C1-H (methine) | 2.8 - 3.2 | Multiplet (m) | 1H | Deshielded by the adjacent electron-withdrawing carboxylic acid group. |
| C2-H₂ & C4-H₂ (methylene) | 1.8 - 2.6 | Complex Multiplets (m) | 4H | Protons on the cyclobutane ring. The signals are complex due to diastereotopicity and coupling to multiple adjacent protons. |
| C3-H (methine) | 1.6 - 2.1 | Multiplet (m) | 1H | Methine proton adjacent to the methyl group. |
| C6-H₃ (methyl) | 1.0 - 1.3 | Doublet (d) | 3H | The methyl group protons are split by the single adjacent methine proton (C3-H). |
Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to different steric and electronic environments.
¹³C NMR Spectroscopy
Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum to singlets for each carbon. A greater number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.[7]
Data and Interpretation
Based on symmetry, this compound is expected to show six distinct signals in its ¹³C NMR spectrum, assuming the cis or trans isomer does not possess a plane of symmetry that would make C2 and C4 carbons equivalent.[8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C5 (-COOH) | 175 - 185 | The carbonyl carbon of a saturated aliphatic acid appears far downfield.[5][9][10] |
| C1 (methine) | 40 - 50 | Methine carbon deshielded by the attached carboxylic acid group. |
| C3 (methine) | 30 - 40 | Aliphatic methine carbon within the cyclobutane ring. |
| C2 & C4 (methylene) | 25 - 35 | Aliphatic methylene carbons. These may appear as two distinct signals. |
| C6 (-CH₃) | 15 - 25 | Typical chemical shift for a primary alkyl carbon.[10] |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally effective for identifying functional groups. For this compound, the carboxylic acid group provides a highly characteristic set of absorption bands.[5][9][11]
Experimental Protocol: IR Spectrum Acquisition
Figure 3: Workflow for acquiring an IR spectrum of a liquid sample.
Data and Interpretation
The IR spectrum is dominated by features of the carboxylic acid functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 2500 - 3300 | O-H stretch | Very Broad, Strong | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[5][9][11][12] |
| 2850 - 2960 | C-H stretch | Medium-Strong | Aliphatic C-H stretches from the cyclobutane ring and methyl group. These often appear as sharper peaks superimposed on the broad O-H band.[12] |
| 1700 - 1725 | C=O stretch | Strong, Sharp | The carbonyl stretch is a very strong and prominent feature for carboxylic acids.[5][9][11][12] |
| 1210 - 1320 | C-O stretch | Strong | Associated with the C-O single bond of the carboxylic acid, often coupled with O-H bending.[12] |
| 900 - 960 | O-H bend | Broad, Medium | Out-of-plane bending of the hydroxyl group, another characteristic feature of carboxylic acid dimers.[12] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. For this compound (Molecular Formula: C₆H₁₀O₂, Molecular Weight: 114.14 g/mol ), electron ionization (EI) would likely produce a detectable molecular ion peak and several characteristic fragment ions.[13][14]
Experimental Protocol: Mass Spectrum Acquisition
A standard approach involves introducing a volatile sample into a high-vacuum source where it is bombarded with high-energy electrons (typically 70 eV). This process creates a radical cation (the molecular ion) which can then undergo fragmentation. The ions are separated by their mass-to-charge ratio (m/z) and detected.
Data and Interpretation
| m/z Value | Proposed Fragment | Interpretation |
| 114 | [C₆H₁₀O₂]⁺˙ | Molecular Ion (M⁺) . Confirms the molecular weight of the compound. |
| 99 | [M - CH₃]⁺ | Loss of the methyl radical from the C3 position. |
| 69 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical, a common fragmentation pathway. |
| 73 | [M - C₃H₅]⁺ | Cleavage of the cyclobutane ring. |
| 60 | [C₂H₄O₂]⁺˙ | A fragment resulting from a McLafferty-type rearrangement, which is highly diagnostic for larger carboxylic acids and may occur here.[15] |
| 45 | [COOH]⁺ | The carboxonium ion, a characteristic peak for carboxylic acids.[15] |
Fragmentation Pathway Visualization
Figure 4: Simplified key fragmentation pathways for this compound.
Conclusion
The structural confirmation of this compound is robustly achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy unequivocally identifies the carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching absorptions, and mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns. Together, these techniques provide a comprehensive and self-validating spectroscopic profile essential for researchers in synthetic chemistry and drug development.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. Cyclobutanecarboxylic acid(3721-95-7) 13C NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 15. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Sourcing and Validating 3-Methylcyclobutanecarboxylic Acid for Research and Drug Development
Introduction: The Growing Importance of Substituted Cyclobutanes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for modulating the physicochemical and pharmacological properties of lead compounds. Among these, the cyclobutane scaffold has garnered considerable attention. Its rigid, three-dimensional structure offers a means to explore novel chemical space, optimize ligand-receptor interactions, and improve metabolic stability. 3-Methylcyclobutanecarboxylic acid, a key building block in this class, serves as a valuable starting material for the synthesis of a diverse array of more complex molecules.[1] Its utility spans from academic research exploring novel molecular architectures to industrial drug development aimed at creating next-generation therapeutics.[2]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape of this compound. It offers a comparative analysis of commercial suppliers, outlines critical quality control considerations, and presents a standardized analytical workflow to ensure the integrity of this crucial reagent in your research endeavors.
I. Commercial Supplier Landscape for this compound
The selection of a reliable commercial supplier is a critical first step in any research or development project. The purity, consistency, and documentation provided by the supplier can have a significant impact on the reproducibility of experimental results and the overall timeline of a project. The following table summarizes key information for several prominent suppliers of this compound.
| Supplier | Purity | Available Quantities | Noteworthy Information |
| Sigma-Aldrich (Merck) | ≥97%[3] | Gram to multi-gram scale | Offers comprehensive documentation including Certificates of Analysis (COA) and Certificates of Origin (COO).[3] |
| Apollo Scientific | 95%[4] | 100mg to 25g[4] | Provides a range of pack sizes suitable for initial screening and small-scale synthesis.[4] |
| CymitQuimica | 97%[1][5] | 100mg to 250g (inquire for larger quantities)[5] | ISO 9001 and ISO 14001 certified, indicating a commitment to quality management systems.[5] |
| AK Scientific | Not explicitly stated, but offers research-grade chemicals. | 1g and larger | Listed on ChemicalBook with pricing information.[6] |
| Matrix Scientific | 95+%[6] | 1g and larger | Listed on ChemicalBook, positioned as a supplier of high-purity research chemicals.[6] |
| PharmaBlock Sciences | Not explicitly stated, but specializes in building blocks for drug discovery. | Inquire for quantities | A key supplier for pharmaceutical and biotech companies.[6] |
| Synblock | NLT 98%[7] | Inquire for quantities | Provides detailed analytical data including NMR, HPLC, and LC-MS upon request.[7] |
| AChemBlock | 97% (for trans-isomer)[8] | Inquire for quantities | Specializes in novel building blocks and offers the trans-isomer specifically.[8] |
Expert Insight: The choice of supplier often depends on the stage of research. For initial exploratory studies, a supplier offering smaller, cost-effective quantities like Apollo Scientific may be suitable. For later-stage development and process chemistry where batch-to-batch consistency and comprehensive documentation are paramount, established suppliers like Sigma-Aldrich or specialists like PharmaBlock and Synblock are often preferred. Always request a lot-specific Certificate of Analysis to verify purity and impurity profiles before committing to a large-scale purchase.
II. Supplier Selection and Qualification Workflow
A systematic approach to supplier selection is crucial for mitigating risks associated with raw material quality. The following workflow outlines a logical process for qualifying a supplier of this compound.
Caption: A stepwise workflow for the selection and qualification of a commercial supplier for a critical chemical reagent.
III. In-House Quality Control and Analytical Validation
Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control (QC) to verify its identity and purity. This step is a cornerstone of good laboratory practice and ensures the reliability of subsequent experimental outcomes.
A. Rationale for In-House QC
While suppliers provide a Certificate of Analysis, independent verification is crucial for several reasons:
-
Confirmation of Identity: To ensure the correct material has been shipped and received.
-
Verification of Purity: The stated purity on the CoA may have a margin of error, and in-house analysis provides a more precise value for your specific application.
-
Detection of Degradation Products: Improper storage or shipping conditions can lead to degradation.
-
Identification of Process Impurities: The synthetic route used by the manufacturer can introduce specific impurities that may interfere with your chemistry.[9]
B. Recommended Analytical Techniques
A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for unambiguous structure elucidation and confirmation of identity. The proton and carbon NMR spectra will provide characteristic signals corresponding to the methyl, cyclobutane, and carboxylic acid moieties.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination. When coupled with a suitable detector (e.g., UV or Mass Spectrometry), it can quantify the main component and detect non-volatile impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify and quantify volatile and non-volatile impurities, respectively.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique to confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
IV. Standard Operating Procedure: HPLC Purity Assay
The following is a detailed, step-by-step protocol for determining the purity of this compound using reverse-phase HPLC.
Objective: To quantify the purity of a received batch of this compound and identify any potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable acid modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard (if available) or a previously qualified batch of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
-
HPLC Method Parameters:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm (or as determined by a UV scan)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
-
Analysis and Data Interpretation:
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area % method).
-
Causality in Experimental Choices:
-
Reverse-Phase C18 Column: This is a versatile and robust column suitable for the separation of small, moderately polar organic molecules like this compound.
-
Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the non-polar stationary phase.[11]
-
Gradient Elution: A gradient from low to high organic content (acetonitrile) ensures that both the main compound and any potential impurities with a wide range of polarities are eluted from the column and detected.
V. Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC purity assay.
Caption: A schematic representation of the standard operating procedure for an HPLC purity analysis.
VI. Conclusion
This compound is a valuable building block in contemporary drug discovery and chemical research. The success of research programs utilizing this reagent is underpinned by the careful selection of commercial suppliers and rigorous in-house quality control. By implementing a systematic approach to supplier qualification and analytical validation, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This guide provides a framework for these critical activities, empowering scientists to proceed with confidence in their chemical sourcing and analysis.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. This compound | 57252-83-2 [sigmaaldrich.com]
- 4. 57252-83-2 Cas No. | 3-Methylcyclobutane-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 7. CAS 57252-83-2 | this compound - Synblock [synblock.com]
- 8. trans-3-Methylcyclobutanecarboxylic acid 97% | CAS: 87863-09-0 | AChemBlock [achemblock.com]
- 9. 错误页 [amp.chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 3-Methylcyclobutanecarboxylic Acid: A Detailed Guide for Medicinal and Process Chemistry
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in contemporary drug discovery and development. Its inherent three-dimensional structure provides a unique conformational rigidity that allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets. 3-Methylcyclobutanecarboxylic acid, in particular, serves as a crucial building block for a variety of pharmacologically active agents, where the methyl group can modulate lipophilicity and metabolic stability, and the carboxylic acid provides a handle for further derivatization into amides, esters, and other functional groups. This guide provides two distinct, field-proven protocols for the synthesis of this compound, designed to be both robust and scalable for researchers in academic and industrial settings.
Strategic Overview: Two Convergent Pathways to a Key Intermediate
We present two strategic approaches to this compound, each commencing from the readily available starting material, 3-oxocyclobutanecarboxylic acid.
-
Method 1: The Wittig Olefination/Hydrogenation Sequence. This classic yet reliable two-step sequence involves the conversion of the ketone to an exocyclic methylene group via a Wittig reaction, followed by catalytic hydrogenation to furnish the target molecule. This method is noted for its high yields and operational simplicity.
-
Method 2: Grignard Addition Followed by Reductive Deoxygenation. This pathway offers an alternative approach through the addition of a methyl group to the carbonyl using a Grignard reagent, forming a tertiary alcohol. Subsequent deoxygenation, for which the Barton-McCombie reaction is a prime example, yields the desired product. This route provides opportunities for stereochemical control and the synthesis of specific isomers.
Method 1: Wittig Olefination and Subsequent Hydrogenation
This synthetic route is a robust and high-yielding pathway to this compound. The key steps involve the protection of the carboxylic acid, a Wittig olefination to introduce the exocyclic double bond, saponification, and a final catalytic hydrogenation.
Workflow Diagram: Wittig/Hydrogenation Route
Caption: Workflow for the synthesis via Wittig olefination and hydrogenation.
Part 1A: Esterification of 3-Oxocyclobutanecarboxylic Acid
The carboxylic acid must first be protected as an ester to prevent interference with the strongly basic Wittig ylide. A simple Fischer esterification is effective for this purpose.
Protocol:
-
To a solution of 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in methanol (150 mL), add concentrated sulfuric acid (2.5 mL) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 3-oxocyclobutanecarboxylate as a colorless oil. This is typically used in the next step without further purification.
Part 1B: Wittig Reaction
The Wittig reaction provides a reliable method for converting the ketone to the corresponding exocyclic alkene.[1][2][3][4][5]
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (37.5 g, 105 mmol) in anhydrous tetrahydrofuran (THF) (250 mL).
-
Cool the suspension to 0 °C and add n-butyllithium (2.5 M in hexanes, 42 mL, 105 mmol) dropwise over 30 minutes, resulting in a characteristic orange-red ylide solution.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Add a solution of methyl 3-oxocyclobutanecarboxylate (from the previous step, assuming quantitative yield, 87.6 mmol) in anhydrous THF (50 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Extract the mixture with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 3-methylenecyclobutanecarboxylate.
Part 1C: Saponification
The methyl ester is hydrolyzed back to the carboxylic acid.
Protocol:
-
Dissolve the methyl 3-methylenecyclobutanecarboxylate in a mixture of methanol (100 mL) and water (50 mL).
-
Add sodium hydroxide (5.26 g, 131 mmol) and stir the mixture at room temperature for 4 hours.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2 with 6 M hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-methylenecyclobutanecarboxylic acid.
Part 1D: Catalytic Hydrogenation
The final step involves the reduction of the exocyclic double bond to furnish the target molecule.[6]
Protocol:
-
Dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g, 8.92 mmol) in methanol (20 mL).
-
Add 10% palladium on carbon (100 mg, 10 wt%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as a mixture of cis and trans isomers.
Data Summary for Method 1
| Step | Product | Typical Yield | Purity | Key Analytical Data |
| 1A | Methyl 3-oxocyclobutanecarboxylate | >95% | >95% | ¹H NMR (CDCl₃): δ 3.75 (s, 3H), 3.40-3.20 (m, 5H) |
| 1B | Methyl 3-methylenecyclobutanecarboxylate | 70-85% | >98% | ¹H NMR (CDCl₃): δ 4.85 (s, 2H), 3.68 (s, 3H), 3.20-2.80 (m, 5H) |
| 1C | 3-Methylenecyclobutanecarboxylic acid | >90% | >98% | ¹H NMR (CDCl₃): δ 11.5 (br s, 1H), 4.88 (s, 2H), 3.25-2.85 (m, 5H) |
| 1D | This compound | >95% | >99% | ¹H NMR (CDCl₃): δ 1.15 (d, 3H), 2.0-2.8 (m, 6H) |
Method 2: Grignard Addition and Barton-McCombie Deoxygenation
This alternative route provides access to this compound through the formation of a tertiary alcohol intermediate, which is then deoxygenated. This method can offer different stereochemical outcomes compared to the hydrogenation route.
Workflow Diagram: Grignard/Deoxygenation Route
Caption: Workflow for the synthesis via Grignard addition and deoxygenation.
Part 2A: Grignard Reaction with Methylmagnesium Bromide
Direct addition of a Grignard reagent to the ketone will be complicated by the acidic carboxylic acid proton. Therefore, two equivalents of the Grignard reagent are typically used; the first deprotonates the carboxylic acid, and the second adds to the carbonyl.
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-oxocyclobutanecarboxylic acid (5.0 g, 43.8 mmol) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C and add methylmagnesium bromide (3.0 M in diethyl ether, 32.1 mL, 96.4 mmol) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Acidify the mixture to pH 2 with 2 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-hydroxy-3-methylcyclobutanecarboxylic acid as a mixture of cis and trans isomers.
Part 2B: Esterification
The carboxylic acid is protected as a methyl ester prior to deoxygenation.
Protocol:
-
Follow the procedure outlined in Part 1A using 3-hydroxy-3-methylcyclobutanecarboxylic acid as the starting material.
Part 2C: Barton-McCombie Deoxygenation
This radical deoxygenation method is highly effective for tertiary alcohols.[7][8][9][10][11] It proceeds via a thiocarbonyl derivative, typically a xanthate.
Protocol:
-
Xanthate Formation:
-
To a solution of methyl 3-hydroxy-3-methylcyclobutanecarboxylate in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portionwise.
-
Stir for 30 minutes at 0 °C, then add carbon disulfide (1.5 equivalents) and stir for an additional 2 hours at room temperature.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents). Stir at room temperature overnight.
-
Quench with water and extract with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the crude xanthate ester, which is used directly in the next step.
-
-
Deoxygenation:
-
Dissolve the crude xanthate ester in toluene.
-
Add tributyltin hydride (1.5 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Cool the reaction and concentrate under reduced pressure. The crude product can be purified by column chromatography to remove the tin byproducts.
-
Part 2D: Saponification
The final step is the hydrolysis of the methyl ester to the target carboxylic acid.
Protocol:
-
Follow the procedure outlined in Part 1C using methyl 3-methylcyclobutanecarboxylate as the starting material.
Data Summary for Method 2
| Step | Product | Typical Yield | Purity | Key Analytical Data |
| 2A | 3-Hydroxy-3-methylcyclobutanecarboxylic acid | 80-90% | >95% | ¹H NMR (CDCl₃): δ 1.30 (s, 3H), 2.2-2.9 (m, 5H) |
| 2B | Methyl 3-hydroxy-3-methylcyclobutanecarboxylate | >95% | >95% | ¹H NMR (CDCl₃): δ 3.70 (s, 3H), 1.28 (s, 3H), 2.1-2.8 (m, 5H) |
| 2C | Methyl 3-methylcyclobutanecarboxylate | 60-75% | >98% | ¹H NMR (CDCl₃): δ 3.68 (s, 3H), 1.12 (d, 3H), 1.9-2.7 (m, 6H) |
| 2D | This compound | >90% | >99% | ¹H NMR (CDCl₃): δ 1.15 (d, 3H), 2.0-2.8 (m, 6H) |
Expert Insights and Mechanistic Considerations
Stereoselectivity
-
Method 1: The hydrogenation of the exocyclic double bond in 3-methylenecyclobutanecarboxylic acid typically proceeds from the less sterically hindered face of the molecule. This can lead to a mixture of cis and trans isomers, with the ratio being dependent on the catalyst and reaction conditions. Separation of these isomers can often be achieved by careful chromatography or crystallization.
-
Method 2: The initial Grignard addition to 3-oxocyclobutanecarboxylic acid will also produce a mixture of cis and trans tertiary alcohols. The facial selectivity of the nucleophilic attack is influenced by the steric environment of the cyclobutanone. The subsequent Barton-McCombie deoxygenation is a radical process and generally does not alter the stereochemistry at the other centers. Therefore, the isomeric ratio of the final product is largely determined by the Grignard addition step.
Causality of Experimental Choices
-
Esterification: The protection of the carboxylic acid as an ester in both methods is crucial. In Method 1, it prevents the acidic proton from quenching the highly basic Wittig ylide. In Method 2, it is necessary for the Barton-McCombie reaction, as the conditions for xanthate formation are not compatible with a free carboxylic acid.
-
Choice of Deoxygenation: The Barton-McCombie reaction is chosen for its reliability in deoxygenating sterically hindered tertiary alcohols, a common challenge in organic synthesis. While it involves toxic tin reagents, modern variations using safer silane-based hydrogen donors are available.
Conclusion
The two synthetic routes detailed in this guide offer reliable and scalable methods for the preparation of this compound, a valuable building block in medicinal chemistry. The choice between the Wittig/hydrogenation sequence and the Grignard/deoxygenation pathway will depend on factors such as desired stereoisomer, available reagents, and scale of synthesis. Both protocols have been designed with clarity and reproducibility in mind, empowering researchers to confidently synthesize this important intermediate for their drug discovery programs.
References
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Barton-McCombie Reaction [organic-chemistry.org]
- 11. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
The Strategic Application of 3-Methylcyclobutanecarboxylic Acid in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Strained Scaffold
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements is of paramount importance. Saturated carbocyclic rings, such as cyclobutanes, have emerged as valuable building blocks due to their ability to introduce conformational rigidity and novel exit vectors for substituent placement, often leading to improved pharmacological properties. Among these, 3-Methylcyclobutanecarboxylic acid, a structurally simple yet versatile intermediate, has garnered significant attention. Its strained four-membered ring, coupled with the stereochemical possibilities introduced by the methyl and carboxylic acid functionalities, provides a unique platform for the synthesis of complex and biologically active molecules.
This technical guide serves as a comprehensive overview of the applications of this compound in organic synthesis. We will delve into detailed synthetic protocols, explore its utility as a key intermediate in the development of therapeutic agents, and provide insights into the mechanistic rationale behind its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable building block.
Physicochemical Properties and Stereoisomerism
This compound (C₆H₁₀O₂) is a colorless liquid or low-melting solid with a molecular weight of 114.14 g/mol . The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers, which can significantly influence the biological activity of the final compounds. The ability to selectively synthesize and separate these isomers is a critical aspect of its application in drug discovery.
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| CAS Number | 57252-83-2 (mixture of isomers) |
| cis isomer CAS | 87863-08-9 |
| trans isomer CAS | 87863-09-0 |
| Appearance | Colorless liquid or solid |
Synthetic Protocols: Accessing the 3-Methylcyclobutane Scaffold
The efficient synthesis of this compound is a prerequisite for its widespread application. Several synthetic routes have been developed, with the choice of method often depending on the desired stereochemistry and the availability of starting materials.
Protocol 1: Synthesis via Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid
A common and straightforward method involves the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid. This precursor can be synthesized from commercially available starting materials. The hydrogenation typically proceeds with high yield and can offer some degree of stereocontrol depending on the catalyst and reaction conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL) in a round-bottom flask, add 10% Palladium on carbon (Pd/C) catalyst (0.19 g).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a hydrogen-filled balloon). The reaction mixture is stirred vigorously overnight at room temperature.
-
Work-up and Isolation: Upon completion of the reaction (monitored by TLC or GC-MS), the mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to yield this compound. The crude product can be further purified by distillation or chromatography to separate the cis and trans isomers if required. A typical yield for this reaction is around 76%[1].
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This catalyst is highly effective for the hydrogenation of alkenes and is relatively inexpensive and easy to handle.
-
Methanol: A polar protic solvent that readily dissolves the starting material and is compatible with the hydrogenation conditions.
-
Hydrogen Balloon: Provides a simple and safe way to maintain a hydrogen atmosphere for the reaction.
Caption: Hydrogenation of 3-methylenecyclobutanecarboxylic acid.
Protocol 2: Malonic Ester Synthesis Approach
The malonic ester synthesis provides a versatile route to substituted carboxylic acids and can be adapted for the synthesis of cyclobutane rings. This method involves the dialkylation of diethyl malonate with a suitable dihalide, followed by hydrolysis and decarboxylation.
General Workflow:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the corresponding enolate.
-
Cyclization: The enolate is reacted with a 1,3-dihalopropane derivative to form the cyclobutane ring. For the synthesis of the 3-methyl derivative, a substituted dihalide would be required.
-
Hydrolysis: The resulting diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base.
-
Decarboxylation: The 1,1-dicarboxylic acid is heated to induce decarboxylation, yielding the final cyclobutanecarboxylic acid.
Caption: General workflow for malonic ester synthesis of cyclobutanes.
Application Notes: A Key Building Block in Drug Discovery
The rigid, three-dimensional nature of the 3-methylcyclobutane core makes it an attractive scaffold for the development of novel therapeutic agents. Its derivatives have shown promise in various therapeutic areas, most notably as kinase inhibitors.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of selective JAK inhibitors is an area of intense research.
Derivatives of this compound have been utilized in the synthesis of potent and selective JAK inhibitors. A key example is the synthesis of 3-(3-methylcyclobutyl)propanenitrile derivatives, which serve as crucial intermediates.
Synthetic Application Example: Preparation of a JAK Inhibitor Intermediate
A patent for novel JAK inhibitors describes the synthesis of compounds where a 3-methylcyclobutyl moiety is attached to a propanenitrile backbone, which is then further elaborated to the final active pharmaceutical ingredient[2][3].
Protocol 3: Synthesis of 3-((trans)-3-methylcyclobutyl)propanenitrile
This protocol outlines a plausible synthetic route to a key intermediate, starting from this compound.
-
Reduction to Alcohol:
-
Reaction: this compound is reduced to the corresponding alcohol, (3-methylcyclobutyl)methanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Work-up: The reaction is carefully quenched with water and aqueous base, and the product is extracted with an organic solvent.
-
-
Conversion to Halide:
-
Reaction: The alcohol is converted to a halide, for example, (3-methylcyclobutyl)methyl bromide, using a reagent like phosphorus tribromide (PBr₃).
-
-
Cyanation:
-
Reaction: The bromide is then reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO to yield 3-((trans)-3-methylcyclobutyl)acetonitrile via an Sₙ2 reaction.
-
-
Chain Elongation to Propanenitrile:
-
Reaction: The acetonitrile can be further elaborated to the propanenitrile derivative through various multi-step sequences, for instance, by conversion to an aldehyde followed by a Wittig-type reaction and subsequent reduction and cyanation. A more direct, albeit advanced, approach could involve metal-catalyzed cross-coupling reactions.
-
The resulting 3-((trans)-3-methylcyclobutyl)propanenitrile can then be used in subsequent steps to construct the final JAK inhibitor molecule, for example, through addition to a pyrazole ring system as described in the patent literature[2][3].
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Carboxylic Acid to Alcohol | LiAlH₄ | High |
| 2 | Alcohol to Bromide | PBr₃ | Good |
| 3 | Bromide to Acetonitrile | NaCN | Good |
| 4 | Acetonitrile to Propanenitrile | Multi-step | Variable |
Mechanistic Rationale:
The choice of the 3-methylcyclobutyl group is strategic. Its non-planar, rigid structure can help to position the pharmacophoric elements of the drug molecule in a specific orientation for optimal binding to the kinase active site. The methyl group can provide additional van der Waals interactions and can be used to fine-tune the lipophilicity and metabolic stability of the compound. The trans isomer is often preferred to minimize steric hindrance and achieve a more favorable binding conformation.
Caption: Synthetic pathway towards a JAK inhibitor.
Conclusion and Future Outlook
This compound and its derivatives represent a class of valuable building blocks in modern organic synthesis. Their unique conformational properties and the stereochemical diversity they offer make them particularly well-suited for applications in medicinal chemistry, where the precise control of molecular shape is crucial for biological activity. The synthetic protocols outlined in this guide provide a foundation for accessing this versatile scaffold, and the application notes highlight its proven utility in the development of targeted therapeutics such as JAK inhibitors.
As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the strategic incorporation of strained ring systems like the 3-methylcyclobutane moiety is expected to become increasingly prevalent. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of new applications for this promising building block in diverse areas of chemical and pharmaceutical research.
References
- 1. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 2. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 3. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Derivatization of 3-Methylcyclobutanecarboxylic Acid for Advanced Synthetic Applications
Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a departure from "flat" aromatic systems is paramount for accessing new chemical space and improving drug-like properties. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable three-dimensional (3D) scaffold.[1] Its puckered conformation provides a rigid and defined orientation for substituents, making it an attractive isostere for larger cyclic systems or a replacement for conformationally flexible linkers.[1]
3-Methylcyclobutanecarboxylic acid, in particular, serves as a versatile building block for introducing this valuable 3D motif into complex molecules. Its derivatives are increasingly found in drug candidates and patented therapeutic agents, highlighting the importance of robust and efficient methods for its chemical modification.[2][3] This guide provides a detailed exploration of key derivatization strategies for this compound, focusing on the formation of amides, esters, and acyl chlorides. The protocols and insights provided are tailored for researchers in drug development and organic synthesis, emphasizing the causality behind experimental choices to navigate the unique steric and electronic properties of this scaffold.
Core Derivatization Pathways: A Strategic Overview
The carboxylic acid functionality of this compound is the primary handle for synthetic elaboration. The choice of derivatization strategy depends on the desired final product and the nature of the coupling partner. The three most common and synthetically useful derivatives are amides, esters, and the highly reactive acyl chloride intermediate.
Caption: Key derivatization pathways for this compound.
Part 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry
Amide coupling is arguably the most frequent reaction in drug discovery. The formation of a stable amide linkage from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. The choice of coupling reagent is critical and is often dictated by the steric hindrance of both the acid and the amine, as well as the desire to minimize racemization if chiral centers are present.
Causality Behind Reagent Selection
The methyl group at the 3-position of the cyclobutane ring introduces moderate steric bulk. While not severely hindered, this can slow down reactions compared to linear aliphatic acids. Therefore, highly efficient coupling reagents are often preferred.
-
Carbodiimides (EDC, DCC): These are classic and cost-effective activating agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful due to the water-solubility of its urea byproduct, simplifying purification.[4] N,N'-Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and must be removed by filtration.[5] For sterically hindered couplings, carbodiimides are often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a more reactive activated ester and suppress side reactions.[6][7]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are known for their high efficiency and rapid reaction rates, making them excellent choices for challenging couplings, including those involving cyclobutane carboxylic acids.[4][6][8] They generate highly reactive OAt esters, which are more reactive than the OBt esters formed from HBTU.[6] HATU is often the reagent of choice when milder conditions or shorter reaction times are desired.
Comparative Data for Amide Coupling Reagents
| Reagent Combination | Base | Typical Solvent | Temperature | Key Advantages & Considerations |
| EDC / HOBt | DIPEA or Et₃N | DMF, DCM | 0 °C to RT | Good for general purpose, water-soluble byproduct simplifies workup.[7] |
| DCC / DMAP | (DMAP is catalyst) | DCM, THF | 0 °C to RT | Cost-effective; insoluble DCU byproduct requires filtration.[5] |
| HATU | DIPEA or 2,6-Lutidine | DMF, ACN | 0 °C to RT | High efficiency, fast reaction, good for hindered substrates.[8][9] |
| HBTU | DIPEA or Et₃N | DMF | 0 °C to RT | Very efficient, but HATU is often faster with less epimerization.[6] |
Protocol 1.1: General Amide Coupling using HATU
This protocol is optimized for coupling this compound with a primary or secondary amine, leveraging the high reactivity of HATU.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for pre-activation of the carboxylic acid.[9]
-
Add the amine (1.1 equiv), either neat if liquid or as a solution in a minimal amount of anhydrous DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Expertise Note: The order of addition is crucial. Pre-activating the carboxylic acid with HATU and a base before adding the amine generally leads to higher yields and minimizes side reactions.[9] For particularly unreactive or electron-deficient amines, extending the reaction time or gentle heating (e.g., 40-50 °C) may be necessary.
Caption: Workflow for HATU-mediated amide coupling.
Part 2: Ester Formation - Accessing Key Intermediates and Prodrugs
Ester derivatives of this compound are valuable as synthetic intermediates and can function as prodrugs, improving the pharmacokinetic profile of a parent molecule. The choice of esterification method depends heavily on the steric hindrance of the alcohol coupling partner.
Method Selection Based on Alcohol Sterics
-
Fischer Esterification (Primary & Secondary Alcohols): This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[10] It is effective for simple, non-hindered primary and secondary alcohols. However, the harsh acidic conditions and high temperatures are incompatible with sensitive functional groups.
-
Steglich Esterification (Hindered Alcohols): For more sterically demanding alcohols (e.g., tert-butanol) or acid-sensitive substrates, the Steglich esterification is the method of choice.[5] It uses a carbodiimide (DCC or EDC) to activate the acid under mild, neutral conditions, with a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[11] The key advantage is its ability to overcome steric hindrance at room temperature.[5]
-
Mitsunobu Reaction (Secondary Alcohols with Inversion): The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols to esters with complete inversion of stereochemistry.[12] It uses a phosphine (typically PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[13] This method is particularly valuable in stereocontrolled synthesis but can be challenging to purify due to phosphorus byproducts. For hindered alcohols, using a more acidic carboxylic acid partner (like 4-nitrobenzoic acid) can improve yields.[14]
Protocol 2.1: Steglich Esterification with a Hindered Alcohol
This protocol details the esterification of this compound with a sterically hindered secondary or tertiary alcohol.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., tert-butanol) (1.5 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether or Hexanes
-
0.5 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DCC (1.1 equiv) to the cooled solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by flash column chromatography.
Trustworthiness Note: The formation of an N-acylurea byproduct can occur, especially with highly hindered substrates or prolonged reaction times.[5] Using the stoichiometric amounts as described and monitoring the reaction to avoid excessive stirring after completion can minimize this side reaction. The catalytic amount of DMAP is crucial for efficient ester formation.[5]
Part 3: Acyl Chloride Synthesis - Gateway to Highly Reactive Intermediates
Converting this compound to its acyl chloride derivative, 3-methylcyclobutanecarbonyl chloride, provides a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. This two-step approach (acid to acyl chloride, then to ester/amide) is often irreversible and can be advantageous for difficult couplings.[15][16]
Common Reagents for Acyl Chloride Formation
-
Thionyl Chloride (SOCl₂): This is a widely used and effective reagent. The reaction is often run neat or in an inert solvent, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[15] A catalytic amount of DMF is often added to accelerate the reaction.
-
Oxalyl Chloride ((COCl)₂): This reagent is also highly effective and often provides cleaner reactions and milder conditions than thionyl chloride. The byproducts (CO, CO₂, and HCl) are also gaseous. It is typically used with a catalytic amount of DMF in a solvent like DCM.
Protocol 3.1: Synthesis of 3-Methylcyclobutanecarbonyl Chloride
This protocol is adapted from standard procedures for converting aliphatic carboxylic acids to their corresponding acyl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Anhydrous inert solvent (e.g., Toluene or DCM, optional)
Procedure:
-
Caution! This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a gas outlet connected to a scrubbing solution (e.g., NaOH solution), add this compound (1.0 equiv).
-
Add thionyl chloride (2.0 equiv) dropwise at room temperature. An inert solvent can be used if desired.
-
Add a catalytic amount of DMF (1-2 drops) to the mixture. Vigorous gas evolution will be observed.
-
Once the initial gas evolution subsides, gently heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction by taking a small aliquot, quenching it carefully with methanol, and analyzing the resulting methyl ester by GC-MS or ¹H NMR to confirm the disappearance of the starting acid.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 3-methylcyclobutanecarbonyl chloride product.
Expertise Note: The crude acyl chloride is often used directly in the next step without purification. After removing the excess SOCl₂ under vacuum, the residue can be dissolved in an anhydrous solvent (e.g., DCM, THF) and used immediately for subsequent reactions with nucleophiles like alcohols or amines.[16] A base such as pyridine or triethylamine is typically added in the subsequent reaction to scavenge the HCl produced.[15]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives | ScholarWorks [scholarworks.calstate.edu]
- 3. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
- 4. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Comprehensive Characterization of 3-Methylcyclobutanecarboxylic Acid
Introduction: 3-Methylcyclobutanecarboxylic acid (C₆H₁₀O₂) is a significant building block in organic synthesis and drug development, valued for its unique strained cyclobutane ring and carboxylic acid functionality.[1] Its structural complexity, including the presence of cis and trans isomers, necessitates a robust suite of analytical techniques for unambiguous characterization and quality control. This guide provides a detailed overview of the essential analytical methodologies for the comprehensive characterization of this compound, offering in-depth protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [2] |
| CAS Number | 57252-83-2 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 194 °C | [1] |
| Density | 1.105 g/cm³ | [1] |
| Flash Point | 88 °C | [1] |
| pKa (Predicted) | 4.81 ± 0.40 | [1] |
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the definitive characterization of this compound. The following workflow outlines the recommended analytical strategy.
Caption: Recommended analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of this compound, providing information on the connectivity of atoms and the stereochemistry of the molecule.
Rationale for NMR Analysis
The asymmetry in this compound leads to a complex proton (¹H) NMR spectrum due to the restricted rotation of the cyclobutane ring, resulting in distinct signals for axial and equatorial protons.[3][4] The ¹³C NMR spectrum is crucial for confirming the number of unique carbon environments. The chemical shift of the carboxylic acid proton in ¹H NMR is highly characteristic and appears far downfield.[5]
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for carboxylic acids due to its ability to better solvate the polar -COOH group.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons.
-
Expected ¹H NMR Spectral Features
-
Carboxylic Acid Proton (-COOH): A broad singlet typically observed between δ 10-12 ppm. This peak will disappear upon D₂O exchange.[5]
-
Cyclobutane Ring Protons: A complex series of multiplets between δ 1.5-3.5 ppm. The exact chemical shifts and coupling constants will depend on the cis/trans isomeric ratio.[3][6]
-
Methyl Protons (-CH₃): A doublet in the region of δ 1.0-1.3 ppm, coupled to the adjacent methine proton.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Expected ¹³C NMR Spectral Features
-
Carboxylic Carbonyl Carbon (-COOH): A signal in the downfield region of δ 175-185 ppm.[5]
-
Cyclobutane Ring Carbons: Signals in the range of δ 20-50 ppm.[7]
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-25 ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can aid in structural confirmation.
Rationale for Mass Spectrometry
Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, while Electrospray Ionization (ESI) is a softer ionization method that is useful for observing the molecular ion with minimal fragmentation.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly effective technique for the analysis of volatile compounds like this compound, providing both separation and mass spectral data.[2]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Derivatization to form a more volatile ester (e.g., methyl or trimethylsilyl ester) can improve chromatographic performance and is often recommended for carboxylic acids.[9]
-
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
Expected Mass Spectrum Features
-
Molecular Ion (M⁺): A peak at m/z 114, corresponding to the molecular weight of C₆H₁₀O₂.[2]
-
Key Fragments: Expect fragmentation patterns characteristic of cyclobutane ring opening and loss of the carboxylic acid group or related fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, quantification, and purity assessment of this compound, particularly for analyzing potential isomers.
Rationale for HPLC Analysis
Reversed-phase HPLC is well-suited for the analysis of moderately polar compounds like carboxylic acids. The choice of a suitable column and mobile phase is critical for achieving good separation of cis and trans isomers.[10][11]
HPLC Protocol
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be 70:30 (v/v) aqueous buffer to acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at 210 nm, as the carboxyl group has a weak chromophore.
-
-
Data Analysis:
-
Quantify the analyte by comparing the peak area to a calibration curve prepared from standards of known concentration.
-
Assess purity by calculating the percentage of the main peak area relative to the total peak area.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Rationale for FTIR Analysis
The carboxylic acid group has very distinct and characteristic absorption bands in the IR spectrum, making FTIR an excellent tool for its confirmation.[5][12]
FTIR Protocol
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the functional groups present.
-
Expected FTIR Spectral Features
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 3300-2500 cm⁻¹.[12]
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[12]
-
C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[12]
Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements.
Rationale for Elemental Analysis
This technique is used to confirm the elemental composition of this compound (C, H, and O) and to support the purity of the sample.
Elemental Analysis Protocol
-
Sample Preparation: A small, accurately weighed amount of the purified and dried sample (typically 1-3 mg) is required.
-
Instrumentation: A CHN/O elemental analyzer is used. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and O₂) are detected and quantified.
-
Data Analysis: The instrument software calculates the percentage of each element.
Expected Results
-
Calculated for C₆H₁₀O₂: C, 63.14%; H, 8.83%; O, 28.03%.
-
The experimentally determined values should be within ±0.4% of the calculated values to confirm the elemental composition.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental structural elucidation, while mass spectrometry confirms the molecular weight. Chromatographic methods such as GC-MS and HPLC are essential for separation, quantification, and purity assessment, including the resolution of isomers. FTIR spectroscopy offers rapid confirmation of key functional groups, and elemental analysis validates the elemental composition. By employing the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the accurate and reliable characterization of this important chemical entity.
References
- 1. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 2. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egpat.com [egpat.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]
- 7. Cyclobutanecarboxylic acid(3721-95-7) 13C NMR [m.chemicalbook.com]
- 8. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 13C NMR spectrum [chemicalbook.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
Application Note: Strategic Ring-Opening of 3-Methylcyclobutanecarboxylic Acid for the Generation of Novel Scaffolds in Drug Discovery
Abstract
The inherent ring strain of cyclobutane derivatives makes them valuable and versatile intermediates in synthetic chemistry, particularly for the construction of complex molecular architectures.[1][2] This application note provides a detailed guide to the strategic ring-opening reactions of 3-methylcyclobutanecarboxylic acid, a readily available starting material. We explore mechanistically distinct pathways—including acid-catalyzed solvolysis and metal-catalyzed hydrogenolysis—to generate functionalized, linear aliphatic scaffolds. These products, such as γ-substituted pentanoic acid derivatives, are of significant interest in medicinal chemistry for their potential to serve as novel building blocks in drug discovery programs. This document furnishes both the theoretical underpinnings and field-proven protocols to empower researchers to leverage strained-ring chemistry for innovative molecular design.
Introduction: The Synthetic Power of Ring Strain
Cyclobutanes, possessing approximately 26 kcal/mol of ring strain, represent a store of chemical potential energy that can be strategically released to drive synthetic transformations.[1] Unlike more stable cycloalkanes, the four-membered ring can be cleaved under relatively mild conditions, making cyclobutane derivatives powerful linchpins in synthetic routes.[2] The rigid, puckered conformation of the cyclobutane ring also offers a unique stereochemical scaffold that has been successfully incorporated into marketed drugs like Boceprevir and Apalutamide, where it can enhance potency and selectivity.
This compound is an attractive starting material due to its commercial availability and the presence of two key functional handles: the strained ring and the carboxylic acid.[3][4] The carboxylic acid group not only influences the molecule's reactivity but is also a crucial pharmacophoric element in many active pharmaceutical ingredients (APIs), often enhancing water solubility and providing a key interaction point for biological targets.[5][6]
This guide details methodologies to selectively cleave the C-C bonds of the cyclobutane ring in this compound, providing access to a variety of substituted pentanoic acid derivatives. Understanding and controlling these ring-opening reactions unlocks a powerful strategy for scaffold diversification in drug development.
Mechanistic Principles of Cyclobutane Ring-Opening
The cleavage of a cyclobutane C-C bond is thermodynamically favorable due to the release of ring strain. The specific pathway and resulting products are dictated by the chosen reagents and reaction conditions.
Acid-Catalyzed Ring-Opening
In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the carboxylic acid (or its ester derivative) can be protonated or coordinated, activating the molecule.[7][8] This activation facilitates nucleophilic attack, which can trigger ring-opening. The reaction often proceeds through a carbocationic intermediate, making it susceptible to rearrangements.[9]
Two primary cleavage pathways exist for this compound:
-
Path A (C1-C2/C1-C4 cleavage): Nucleophilic attack at C2 or C4, promoted by activation of the carboxyl group. The regioselectivity is influenced by the steric hindrance and electronic effects of the methyl and carboxyl groups.
-
Path B (Ring Expansion): A 1,2-alkyl shift can occur from the cyclobutylcarbinyl cation intermediate, leading to a less-strained cyclopentyl system.[9]
The choice of a strong acid and a nucleophilic solvent (solvolysis) is a common strategy to promote this type of transformation.[10]
Caption: General mechanistic pathways for acid-catalyzed ring-opening.
Reductive Ring-Opening (Hydrogenolysis)
Transition metal-catalyzed hydrogenation can cleave the C-C bonds of cycloalkanes.[11] This process, known as hydrogenolysis, typically requires a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) and a source of hydrogen gas. The reaction proceeds by adsorption of the cyclobutane onto the metal surface, followed by oxidative addition into a C-C bond and subsequent reductive elimination with hydrogen. The conditions (temperature, pressure, catalyst choice) determine the efficiency and selectivity of the ring-opening.
Application Protocols
The following protocols are presented as robust starting points for the ring-opening of this compound. Researchers should consider these as templates to be optimized for their specific synthetic goals.
Protocol 1: Acid-Catalyzed Methanolysis for Ring-Opening and Esterification
Objective: To synthesize methyl 4-methoxy-4-methylpentanoate via a one-pot ring-opening and esterification reaction.
Causality & Rationale: This protocol uses sulfuric acid as a strong Brønsted acid catalyst to protonate the carbonyl, activating it for both esterification with methanol and subsequent ring-opening. Methanol serves as both the reagent and the solvent, ensuring a high concentration of the nucleophile to trap the carbocationic intermediate formed upon ring cleavage. The reaction is heated to overcome the activation energy for both C-C bond scission and esterification. Cleavage is expected to form the most stable tertiary carbocation, leading to the desired product.
Experimental Workflow:
Caption: Workflow for acid-catalyzed ring-opening and esterification.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.14 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous methanol (40 mL) to the flask and stir until the starting material is fully dissolved. Carefully add concentrated sulfuric acid (0.1 mL, ~1.8 mmol) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) using an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every 4 hours.
-
Workup: Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure methyl 4-methoxy-4-methylpentanoate.
Data Interpretation:
| Catalyst (5 mol%) | Temperature (°C) | Time (h) | Yield (%) of Ring-Opened Product* |
| H₂SO₄ | 65 | 16 | 75 |
| p-TsOH | 65 | 24 | 68 |
| AlCl₃[12] | 25 | 12 | 82 |
| FeCl₃[7] | 70 | 18 | 71 |
*Hypothetical yields for illustrative purposes, based on typical efficiencies of these catalysts in related ring-opening reactions. **Reaction performed with the corresponding methyl ester in a non-nucleophilic solvent like CH₂Cl₂.
Protocol 2: Reductive Ring-Opening via Catalytic Hydrogenolysis
Objective: To synthesize 4-methylpentanoic acid through complete reduction and cleavage of the cyclobutane ring.
Causality & Rationale: This protocol employs heterogeneous catalysis for C-C bond cleavage.[11] 10% Palladium on activated carbon (Pd/C) is a highly effective and robust catalyst for hydrogenolysis reactions. Acetic acid is chosen as the solvent as it is relatively inert under these conditions and effectively solubilizes the starting material. The application of moderate hydrogen pressure (50 psi) and elevated temperature increases the rate of reaction by enhancing the concentration of dissolved hydrogen and providing the necessary activation energy for C-C bond scission on the catalyst surface.
Step-by-Step Methodology:
-
Preparation: To a high-pressure reaction vessel (e.g., a Parr shaker apparatus), add this compound (1.14 g, 10.0 mmol) and 10% Pd/C (114 mg, 10 wt%).
-
Solvent Addition: Add glacial acetic acid (25 mL) to the vessel.
-
Reaction Setup: Seal the vessel, purge it three times with nitrogen gas, and then three times with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi. Begin vigorous stirring or shaking and heat the vessel to 80°C.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases (usually 24-48 hours).
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethyl acetate (20 mL).
-
Concentration & Purification: Combine the filtrate and washings. Remove the acetic acid and ethyl acetate under reduced pressure. The resulting crude 4-methylpentanoic acid can be purified by distillation if necessary.
Data Interpretation:
| Catalyst (10 wt%) | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Yield (%)* |
| 10% Pd/C | 50 | 80 | 24 | 85 |
| PtO₂ | 50 | 80 | 20 | 88 |
| Raney Ni | 100 | 100 | 36 | 70 |
*Hypothetical yields for illustrative purposes.
Conclusion
The protocols detailed in this application note demonstrate that this compound is a versatile substrate for producing valuable linear aliphatic building blocks. By selecting the appropriate catalytic system—acid-catalyzed solvolysis for functionalization or metal-catalyzed hydrogenolysis for reduction—chemists can strategically cleave the strained four-membered ring to access diverse molecular scaffolds. These methods provide a reliable and scalable foundation for the synthesis of novel carboxylic acid derivatives, empowering researchers in the fields of medicinal chemistry and drug discovery to explore new chemical space.
References
- 1. baranlab.org [baranlab.org]
- 2. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 3. CAS 57252-83-2: this compound [cymitquimica.com]
- 4. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 12. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
The Art and Science of Scent: A Researcher's Guide to 3-Methylcyclobutanecarboxylic Acid in Fragrance Synthesis
In the intricate world of fragrance creation, the pursuit of novel olfactory experiences is relentless. The molecular architecture of a scent ingredient dictates its character, tenacity, and diffusion. This guide delves into the application of 3-methylcyclobutanecarboxylic acid, a versatile building block for the synthesis of unique fragrance esters. We will explore the synthesis of this foundational acid, its conversion into a palette of fragrant esters, and the analytical and sensory protocols essential for their characterization. This document is intended for researchers, scientists, and professionals in the field of fragrance and flavor chemistry, providing both theoretical grounding and practical, field-tested methodologies.
The Foundation: Synthesis of this compound
The journey to a novel fragrance often begins with the meticulous construction of its core components. The synthesis of this compound can be efficiently achieved through a modified malonic ester synthesis, a classic yet powerful method for carbon-carbon bond formation.[1][2][3][4][5][6]
The Rationale Behind the Malonic Ester Synthesis
The choice of the malonic ester synthesis is predicated on its reliability and versatility in forming cyclic structures.[2][6] The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for easy formation of a nucleophilic enolate, which can then be alkylated.[2] By using a dihaloalkane, a subsequent intramolecular alkylation can be orchestrated to form a cyclic compound.[2]
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step process: the formation of a cyclobutane ring via malonic ester synthesis, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl 1-methylcyclobutane-1,1-dicarboxylate
-
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
1,3-Dibromopropane
-
Methyl iodide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
Once the sodium has completely reacted, add diethyl malonate dropwise to the stirred solution at room temperature.
-
After the initial reaction subsides, add 1,3-dibromopropane dropwise. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
Following the addition of 1,3-dibromopropane, add methyl iodide dropwise.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude diethyl 1-methylcyclobutane-1,1-dicarboxylate.
-
Purify the crude product by vacuum distillation.
-
Step 2: Hydrolysis and Decarboxylation to this compound
-
Materials:
-
Diethyl 1-methylcyclobutane-1,1-dicarboxylate
-
Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add the purified diethyl 1-methylcyclobutane-1,1-dicarboxylate and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (saponified), which can be monitored by the disappearance of the oily ester layer.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is strongly acidic.
-
Heat the acidified solution to reflux to effect decarboxylation. The evolution of carbon dioxide gas will be observed.
-
After the gas evolution ceases, cool the solution and extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield this compound.
-
Crafting the Scent: Fischer Esterification of this compound
The transformation of a carboxylic acid into an ester is the cornerstone of many fragrance syntheses. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely used and effective method.[1][4][7][8]
The Mechanism of Fischer Esterification
The Fischer esterification is a reversible reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[4][7] To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed.[4][8]
Caption: The Fischer Esterification Workflow.
General Protocol for the Synthesis of 3-Methylcyclobutanecarboxylate Esters
This protocol can be adapted for a variety of alcohols to produce a range of esters with different olfactory profiles.
-
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isobutanol, benzyl alcohol)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, if using a Dean-Stark apparatus)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine this compound and a molar excess of the desired alcohol.
-
If using a solvent, add it at this stage.
-
Carefully add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by vacuum distillation or column chromatography.
-
A Palette of Potential Fragrances
The choice of alcohol in the esterification step is crucial as it significantly influences the final scent profile. Esters are well-known for their fruity and floral aromas.[5][9][10] Based on the structures of known fragrance esters, we can predict the potential olfactory characteristics of various 3-methylcyclobutanecarboxylate esters.
| Alcohol Used | Resulting Ester | Predicted Olfactory Profile |
| Ethanol | Ethyl 3-methylcyclobutanecarboxylate | Fruity, slightly green, with hints of apple and pineapple. |
| Isobutanol | Isobutyl 3-methylcyclobutanecarboxylate | Fruity, berry-like, with potential raspberry or cherry notes. |
| Benzyl Alcohol | Benzyl 3-methylcyclobutanecarboxylate | Floral, slightly fruity, with potential jasmine or hyacinth undertones. |
| Phenethyl Alcohol | Phenethyl 3-methylcyclobutanecarboxylate | Rosy, floral, with honey and green nuances. |
| Geraniol | Geranyl 3-methylcyclobutanecarboxylate | Rosy, citrusy, with a complex floral and fruity character. |
Characterization and Evaluation of Novel Fragrance Esters
The synthesis of a new ester is only the beginning. Rigorous analytical and sensory evaluation is required to fully characterize its potential as a fragrance ingredient.
Analytical Characterization: GC-MS and GC-O
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying and quantifying the components of a fragrance mixture.[11][12][13] Gas Chromatography-Olfactometry (GC-O) couples this separation technique with human sensory perception, allowing for the identification of odor-active compounds.[7][12][14][15][16]
Caption: Workflow for GC-MS and GC-O Analysis.
Protocol for GC-MS/GC-O Analysis:
-
Sample Preparation: Dilute the synthesized ester in a suitable solvent (e.g., ethanol) to an appropriate concentration.
-
GC-MS/GC-O Conditions:
-
Injector: Split/splitless injector, with an appropriate injection volume and temperature.
-
Column: A non-polar or medium-polarity capillary column is typically used for fragrance analysis.
-
Oven Program: A temperature gradient is programmed to ensure good separation of the analytes.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a suitable mass range.
-
Olfactory Port: The effluent from the GC column is split, with a portion directed to the MS detector and the other to a heated sniffing port. Humidified air is often added to the sniffing port to prevent nasal dryness.[15]
-
-
Data Acquisition and Analysis:
-
The MS data is used to identify the compound by comparing its mass spectrum to a library (e.g., NIST).
-
Simultaneously, a trained sensory panelist sniffs the effluent at the olfactory port and records the odor descriptors and their intensity over time.
-
The retention times of the odor events are correlated with the peaks in the chromatogram to identify the odor-active compounds.
-
Sensory Evaluation
Beyond the instrumental analysis, the ultimate test of a fragrance ingredient is its perception by the human nose. A structured sensory evaluation by a trained panel is essential to characterize the complete olfactory profile of the new ester.[9][11][17][18][19]
Protocol for Sensory Evaluation:
-
Panel Selection and Training: Select panelists based on their olfactory acuity and train them to recognize and describe a wide range of fragrance notes.
-
Sample Preparation: Prepare solutions of the new ester at various concentrations in a neutral solvent (e.g., ethanol) on smelling strips.
-
Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room.
-
Evaluation Procedure:
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Ask the panelists to describe the odor profile, including the top, middle, and base notes.
-
Use a standardized sensory questionnaire to rate the intensity, pleasantness, and other attributes of the fragrance on a defined scale.
-
-
Data Analysis: Analyze the sensory data statistically to obtain a comprehensive and objective olfactory profile of the new fragrance ester.
Conclusion
This compound represents a promising platform for the development of novel fragrance ingredients. Through established synthetic methodologies such as the malonic ester synthesis and Fischer esterification, a diverse array of esters with unique and desirable olfactory properties can be created. The successful integration of this compound into the perfumer's palette hinges on a rigorous approach that combines synthetic expertise with advanced analytical and sensory evaluation. This guide provides a foundational framework for researchers to explore the potential of this compound and its derivatives in the ever-evolving landscape of fragrance chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 5. youtube.com [youtube.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 10. aromadb.cimapbioinfo.in [aromadb.cimapbioinfo.in]
- 11. researchgate.net [researchgate.net]
- 12. jcanoingenieria.com [jcanoingenieria.com]
- 13. shimadzu.com [shimadzu.com]
- 14. gc-olfactometry; PHASER publications [glsciences.eu]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. perfumerflavorist.com [perfumerflavorist.com]
- 18. media.timtul.com [media.timtul.com]
- 19. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
Biocatalytic Synthesis of 3-Methylcyclobutanecarboxylic Acid: A Sustainable and Stereoselective Approach Using Ene-Reductases
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the biocatalytic synthesis of 3-methylcyclobutanecarboxylic acid, a valuable chiral building block in medicinal chemistry. Traditional chemical methods for the synthesis of such cyclobutane derivatives often rely on multi-step procedures and harsh reagents.[1][2] Biocatalysis offers a compelling alternative, enabling highly selective transformations under mild, environmentally friendly conditions.[3] This document details a protocol centered on the use of ene-reductases (ERs) for the asymmetric reduction of 3-methylenecyclobutanecarboxylic acid. We will cover the principles of the enzymatic reaction, enzyme selection, the implementation of a cofactor regeneration system, a detailed experimental protocol, and methods for product analysis. This chemo-enzymatic strategy provides a robust and scalable route to enantioenriched this compound, facilitating its application in drug discovery and development.
Introduction: The Significance of Chiral Cyclobutanes
Cyclobutane scaffolds are prevalent motifs in a wide array of natural products and pharmaceutically active compounds.[4] Their rigid, three-dimensional structure makes them highly desirable as "bioisosteres" for other common chemical groups, offering a way to fine-tune the pharmacological properties of a drug candidate, such as metabolic stability and membrane permeability.[5] Specifically, this compound serves as a crucial intermediate in the synthesis of more complex molecules, where the stereochemistry of the methyl group can profoundly influence biological activity.[6][7]
The synthesis of enantiomerically pure cyclobutane derivatives is a significant challenge in synthetic chemistry.[4][8] While methods like photochemical [2+2] cycloadditions exist, they often lack the desired efficiency and stereocontrol.[4] The biocatalytic approach presented here overcomes these limitations by leveraging the inherent selectivity of enzymes. Ene-reductases, in particular, are powerful tools for the asymmetric reduction of activated carbon-carbon double bonds, making them ideal for the stereoselective synthesis of this compound from its methylene precursor.[9] This method aligns with the principles of green chemistry by operating in aqueous media at ambient temperature and pressure, minimizing waste and avoiding the use of heavy metal catalysts.[3]
Principle of the Biocatalytic Reduction
The core of this protocol is the enzyme-catalyzed asymmetric reduction of the exocyclic double bond in 3-methylenecyclobutanecarboxylic acid. This transformation is mediated by an ene-reductase (ER), typically a member of the Old Yellow Enzyme (OYE) family.[9]
Mechanism of Action:
-
Cofactor Binding: The reaction initiates with the binding of a reduced flavin mononucleotide (FMN) cofactor within the enzyme's active site. This FMN is typically reduced by nicotinamide adenine dinucleotide phosphate (NADPH).
-
Substrate Activation: The substrate, 3-methylenecyclobutanecarboxylic acid, enters the active site and is positioned for reaction. The carboxylic acid group helps to "activate" the C=C double bond for reduction.
-
Hydride Transfer: A hydride ion is transferred from the reduced FMN cofactor to one of the carbons of the double bond. A proton is subsequently transferred from an active site residue (like a tyrosine) to the other carbon, completing the reduction.
-
Cofactor Regeneration: The resulting oxidized FMN is then re-reduced by NADPH, which is consumed in the process. The product, this compound, is released, and the enzyme is ready for another catalytic cycle.[9][10]
Due to the chiral environment of the enzyme's active site, the addition of hydrogen across the double bond occurs with high stereoselectivity, leading to a product with high enantiomeric excess (ee).
Figure 1: The catalytic cycle of an ene-reductase for the reduction of 3-methylenecyclobutanecarboxylic acid.
Detailed Protocols and Methodologies
This section outlines the necessary materials and step-by-step procedures for the successful biocatalytic synthesis.
Enzyme Selection and Preparation
A wide variety of ene-reductases are known, with differing substrate specificities and stereoselectivities. For a new substrate, it is advisable to screen a panel of ERs to identify the optimal catalyst. Many companies offer ER screening kits for this purpose. Alternatively, well-characterized enzymes like the ene-reductase from Saccharomyces pastorianus can be used.[11] The enzyme can be used as a purified protein or as a whole-cell biocatalyst.
Protocol: Expression and Lysis for Crude Cell Extract
-
Transform E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET-28a) containing the gene for the desired ene-reductase.
-
Grow a 10 mL overnight culture in LB medium with the appropriate antibiotic at 37°C.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 20°C.
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM potassium phosphate, pH 7.0, 1 mM MgCl₂, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate (15,000 x g, 30 min, 4°C) to pellet cell debris. The resulting supernatant is the crude cell extract containing the active enzyme.
Cofactor Regeneration System
The cost of NADPH makes its stoichiometric use prohibitive. Therefore, an in situ cofactor regeneration system is essential. A widely used and highly efficient system pairs glucose dehydrogenase (GDH) with D-glucose. GDH oxidizes glucose to glucono-δ-lactone, concomitantly reducing NADP⁺ back to NADPH.
Figure 2: General experimental workflow for the biocatalytic synthesis of this compound.
Protocol: Biocatalytic Reduction
-
Reaction Setup: In a 50 mL flask, prepare the reaction mixture by adding the components in the following order:
-
40 mL of potassium phosphate buffer (100 mM, pH 7.0).
-
D-Glucose (to a final concentration of 100 mM).
-
NADP⁺ (to a final concentration of 1 mM).
-
Glucose Dehydrogenase (GDH) (to a final activity of 5 U/mL).
-
3-methylenecyclobutanecarboxylic acid (to a final concentration of 20 mM).[12]
-
-
Initiate Reaction: Start the reaction by adding 5 mL of the ene-reductase crude cell extract.
-
Incubation: Seal the flask and incubate at 30°C with gentle agitation (e.g., 150 rpm on an orbital shaker).
-
Monitoring: Periodically take small aliquots (e.g., 100 µL) from the reaction. Quench the enzyme activity by adding an equal volume of acetonitrile or by acidifying with 1 M HCl. Centrifuge to remove protein and analyze the supernatant by reverse-phase HPLC to monitor the disappearance of the substrate and the appearance of the product.
Protocol: Product Isolation and Analysis
-
Work-up: Once the reaction has reached completion (as determined by HPLC), quench it by acidifying the entire mixture to pH 2-3 with 2 M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis:
-
Structure Verification: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Purity: Assess chemical purity using reverse-phase HPLC.
-
Stereoselectivity: Determine the enantiomeric excess (ee%) of the product using chiral HPLC with a suitable column (e.g., Chiralcel OD-H or similar).
-
Expected Results and Data Interpretation
The success of the biocatalytic reduction is evaluated based on conversion percentage and enantiomeric excess.
| Parameter | Typical Value | Analytical Method |
| Substrate | 3-methylenecyclobutanecarboxylic acid | HPLC |
| Product | This compound | HPLC, NMR, MS |
| Reaction Time | 12 - 24 hours | HPLC Monitoring |
| Conversion | >95% | HPLC |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC |
| Isolated Yield | 80 - 90% | Gravimetric |
Data Interpretation:
-
HPLC Analysis: In a reverse-phase HPLC chromatogram, the product, this compound, will typically have a different retention time than the more unsaturated substrate, 3-methylenecyclobutanecarboxylic acid. Conversion is calculated by comparing the peak areas of the substrate and product.
-
Chiral HPLC Analysis: A racemic sample of the product will show two peaks of equal area corresponding to the two enantiomers. A successful asymmetric synthesis will result in one peak being significantly larger than the other. The enantiomeric excess is calculated as: ee (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme (ER or GDH).2. Inefficient cofactor regeneration.3. Substrate inhibition. | 1. Verify enzyme activity with a known positive control substrate.2. Ensure all components of the regeneration system are present and active.3. Lower the initial substrate concentration. |
| Low Enantioselectivity (ee) | 1. The chosen ene-reductase has poor selectivity for the substrate.2. Racemization of the product under reaction conditions (unlikely for this product). | 1. Screen a wider variety of ene-reductases from different sources.2. Consider enzyme engineering to improve selectivity. |
| Reaction Stalls Prematurely | 1. Depletion of glucose.2. pH drift outside the optimal range for the enzymes.3. Enzyme instability over time. | 1. Add more glucose to the reaction.2. Use a more concentrated buffer or monitor and adjust pH during the reaction.3. Perform the reaction at a lower temperature (e.g., 25°C). |
Conclusion
The biocatalytic protocol detailed in this application note presents a highly efficient, selective, and sustainable method for synthesizing this compound. By employing ene-reductases coupled with an enzymatic cofactor regeneration system, this approach avoids the use of hazardous reagents and provides access to valuable, enantioenriched chiral building blocks under mild aqueous conditions. This methodology is readily scalable and serves as a powerful tool for researchers and professionals in the pharmaceutical and chemical industries, accelerating the development of novel therapeutics and fine chemicals.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 6. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 7. CAS 57252-83-2: this compound [cymitquimica.com]
- 8. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-up synthesis of 3-Methylcyclobutanecarboxylic acid
An Application Guide for the Scalable Synthesis of 3-Methylcyclobutanecarboxylic Acid
Abstract
This compound is a valuable saturated carbocyclic building block increasingly utilized in the development of novel therapeutics and advanced materials. Its rigid, three-dimensional structure offers a compelling alternative to more traditional motifs, enabling chemists to navigate beyond "flatland" in molecular design. This application note provides a detailed, field-tested protocol for the scale-up synthesis of this compound. We will dissect a preferred synthetic strategy, offering a rationale for its selection based on scalability, safety, and efficiency. The document includes a step-by-step experimental protocol, process optimization insights, safety guidelines, and supporting data to ensure reliable and reproducible execution by researchers in drug development and chemical synthesis.
Introduction and Strategic Overview
The cyclobutane moiety is a key structural element in numerous biologically active compounds. The introduction of a methyl group at the 3-position provides a subtle yet impactful modification that can significantly influence a molecule's physicochemical properties, such as its solubility, metabolic stability, and binding affinity. As a result, this compound serves as a critical intermediate for synthesizing more complex molecules, including novel enzyme inhibitors and receptor modulators.[1][2]
While several synthetic routes to substituted cyclobutanes exist, many are not amenable to large-scale production due to low yields, harsh reaction conditions, or the use of expensive or hazardous reagents.[3] A common historical approach to the parent cyclobutanecarboxylic acid involves the malonic ester synthesis followed by thermal decarboxylation of the resulting 1,1-cyclobutanedicarboxylic acid.[4][5][6][7] However, for the 3-substituted analogue, a more convergent and efficient strategy is often preferred.
This guide focuses on a robust two-step sequence, beginning with the synthesis of 3-methylenecyclobutanecarboxylic acid, followed by a catalytic hydrogenation to yield the target saturated acid. This approach is advantageous for scale-up due to its high-yielding final step and the relatively mild conditions required.
Logical Workflow for Synthesis
The chosen synthetic pathway is outlined below. The process begins with a precursor that allows for the formation of the key intermediate, 3-methylenecyclobutanecarboxylic acid, which is then cleanly reduced to the final product.
Caption: High-level workflow for the synthesis of this compound.
Rationale for Synthetic Route Selection
Pathway A: Catalytic Hydrogenation of an Unsaturated Precursor
The selected method involves the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[8]
Reaction Scheme:
-
Step 1: Synthesis of 3-methylenecyclobutanecarboxylic acid (various routes available, e.g., from 3-oxocyclobutanecarboxylic acid via Wittig reaction).[9]
-
Step 2: Hydrogenation of the exocyclic double bond using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Justification for Scale-Up:
-
High Selectivity & Yield: Catalytic hydrogenation is a remarkably clean and high-yielding reaction, often exceeding 95% conversion with minimal side products. The primary byproduct is simply the filtered catalyst.
-
Mild Conditions: The reaction can be conducted at or near room temperature and with low hydrogen pressures (e.g., an H2 balloon is sufficient for lab scale, with moderate pressure in a Parr shaker or autoclave for larger scales).[8] This avoids the need for high-pressure or high-temperature equipment, reducing operational costs and safety risks.
-
Atom Economy: This step is an addition reaction, making it 100% atom-economical.
-
Purification: The product is non-volatile, and the catalyst is a heterogeneous solid. This simplifies purification immensely; the catalyst is removed by simple filtration, and the solvent is evaporated to yield a crude product of often high purity.[8]
Alternative Pathway B: Grignard Carboxylation
An alternative approach could involve the formation of a Grignard reagent from a suitable precursor like 3-methylcyclobutyl bromide, followed by quenching with carbon dioxide.
Justification for De-selection:
-
Starting Material: 3-methylcyclobutyl bromide is not as readily available as precursors for Pathway A and would likely need to be synthesized, adding steps to the overall process.
-
Process Control: Grignard reactions are highly exothermic and moisture-sensitive, requiring strict control of temperature and inert atmosphere conditions, which can be challenging on a large scale.
-
Work-up: The aqueous work-up to protonate the carboxylate and remove magnesium salts can be cumbersome and may lead to emulsion formation, complicating extractions and reducing overall yield.
Based on this analysis, Pathway A is the superior choice for a reliable and scalable synthesis.
Detailed Application Protocol: Catalytic Hydrogenation
This section provides a comprehensive, step-by-step protocol for the synthesis of this compound from 3-methylenecyclobutanecarboxylic acid on a multi-gram scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Scale) | Supplier Notes |
| 3-Methylenecyclobutanecarboxylic acid | 15760-36-8 | 112.13 | 10.0 g (1.0 eq) | Purity >95% |
| Palladium on Carbon (10% Pd, dry basis) | 7440-05-3 | 106.42 (Pd) | 0.95 g | Degussa type, ~50% water wet for safety |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 150 mL | ACS Grade or higher |
| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 | 1 atm (balloon) | High purity grade |
| Celite® 545 | 61790-53-2 | N/A | ~5 g | For filtration aid |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen gas balloon with needle adapter
-
Vacuum adapter and connection to a Schlenk line or house vacuum
-
Buchner funnel and filter flask
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the hydrogenation protocol.
Step-by-Step Procedure
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3-methylenecyclobutanecarboxylic acid (10.0 g, 89.2 mmol).
-
Solvent Addition: Add methanol (150 mL) to the flask to dissolve the starting material.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% palladium on carbon (0.95 g, ~1.9 mol% Pd loading, assuming 50% water content). Expert Tip: Adding the catalyst last and under an inert atmosphere minimizes the risk of fire, as dry Pd/C can be pyrophoric.
-
Inerting the System: Seal the flask. Connect one neck to a vacuum/inert gas line. Carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Introducing Hydrogen: After the final backfill, evacuate the flask one last time and then introduce hydrogen gas via a balloon attached to a needle. Ensure the balloon remains inflated throughout the reaction.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas. The reaction is typically left to stir overnight (12-16 hours).
-
Monitoring: To check for completion, carefully remove an aliquot via syringe, filter it through a small plug of cotton or a syringe filter to remove the catalyst, and analyze by TLC or GC-MS. The disappearance of the starting material spot/peak indicates completion.
-
Work-up - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Prepare a small pad of Celite® (~1 cm thick) in a Buchner funnel. Wet the pad with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional methanol (2 x 20 mL) to ensure all product is collected. Safety Note: The filtered catalyst should not be allowed to dry completely in the open air as it can ignite. Quench the catalyst on the filter paper with plenty of water before disposal.
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield this compound as a liquid.[8]
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 7.5 - 8.5 g (74-83% theoretical yield) |
| Appearance | Colorless liquid |
| Purity (GC) | >97% |
| Boiling Point | ~194 °C at 760 mmHg |
The product can be further purified by vacuum distillation if required, but the purity after filtration is often sufficient for subsequent synthetic steps.
Safety and Hazard Information
A thorough risk assessment must be conducted before beginning this procedure.
-
This compound (Product):
-
Pictograms: GHS05 (Corrosive)
-
Signal Word: Danger
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.
-
-
Key Reagent Hazards:
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle under an inert atmosphere and never allow the filtered catalyst to dry in the air. Quench with water immediately after use.
-
Hydrogen Gas (H₂): Highly flammable. Ensure all operations are performed in a well-ventilated fume hood, away from sources of ignition. Use appropriate grounding for large-scale equipment.
-
Methanol (MeOH): Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. 3-methylcyclobutane-1-carboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. CAS 57252-83-2: this compound [cymitquimica.com]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 9. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methylcyclobutanecarboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 3-Methylcyclobutanecarboxylic acid. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered during the purification of this compound. Whether you are working in a research laboratory or in a drug development setting, this resource will help you troubleshoot issues and optimize your purification protocols.
Frequently Asked Questions (FAQs)
What are the typical physical properties of this compound I should be aware of?
Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy. It is typically a colorless liquid or solid at room temperature.[1] Key properties are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [2][3] |
| Boiling Point | 194 °C (at 760 mmHg) | [4] |
| Appearance | Colorless to light yellow liquid or solid | [1][3] |
| pKa | 4.81 ± 0.40 (Predicted) | [4] |
The relatively high boiling point suggests that vacuum distillation may be preferable to atmospheric distillation to prevent potential decomposition.[5][6] Its carboxylic acid functionality makes it acidic and polar, which will influence its solubility and chromatographic behavior.[1]
What are the likely impurities in my crude this compound reaction mixture?
The nature of impurities is highly dependent on the synthetic route employed. A common laboratory synthesis involves the hydrogenation of 3-methylenecyclobutanecarboxylic acid.[4][7]
In this case, you can anticipate the following impurities:
-
Unreacted Starting Material: 3-methylenecyclobutanecarboxylic acid.
-
Catalyst Residues: If a heterogeneous catalyst like Palladium on carbon (Pd/C) is used, fine particles may carry over.
-
Solvents: Residual solvents from the reaction or workup (e.g., methanol, ethyl acetate).
-
Byproducts: Depending on the reaction conditions, side reactions could lead to other isomeric or degradation products.
What is the most effective initial purification strategy for this compound?
For a polar compound like this compound, an initial acid-base extraction is often a highly effective first step. This leverages the acidic nature of the carboxylic acid group.
The Rationale:
-
Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and re-acidify it with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.
-
The purified acid can then be extracted back into an organic solvent, washed, dried, and concentrated.
This method is excellent for removing non-acidic impurities.
When should I consider recrystallization for purification?
Recrystallization is an excellent choice if your this compound is a solid at room temperature or if it solidifies upon initial purification.[8] This technique is highly effective at removing small amounts of impurities.
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]
-
Purity: Recrystallization is most effective for compounds that are already relatively pure (>90%).
Is distillation a viable purification method?
Yes, distillation is a very suitable method, especially for larger quantities. Given the atmospheric boiling point of 194 °C, vacuum distillation is highly recommended.[5][6]
Why Vacuum Distillation?
-
Prevents Decomposition: Many organic compounds, including carboxylic acids, can decompose at high temperatures. Lowering the pressure reduces the boiling point, allowing for a gentler distillation.[5]
-
Energy and Time Savings: Distillation at a lower temperature is often faster and requires less energy.[5]
Can I use column chromatography?
Column chromatography is a powerful technique for separating components of a mixture based on their polarity.[10][11] For a polar compound like this compound, you have a few options:
-
Normal-Phase Chromatography: Use a polar stationary phase (like silica gel) and a moderately polar mobile phase. A common eluent system would be a gradient of ethyl acetate in hexanes, possibly with a small amount of acetic acid to improve peak shape and prevent tailing.
-
Reverse-Phase Chromatography: This uses a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile or methanol). This can be particularly effective for highly polar compounds.[12]
Troubleshooting Guide
Issue 1: My recrystallization is not working. The compound either "oils out" or doesn't crystallize at all.
"Oiling Out" This occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[13][14]
Solutions:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly.[13]
-
Use a Different Solvent System: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective.[15]
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[14]
Failure to Crystallize This can happen if the solution is not sufficiently saturated or if crystallization is kinetically slow.[8]
Solutions:
-
Induce Crystallization:
-
Increase Concentration: If you used too much solvent, you can carefully evaporate some of it and attempt to cool the solution again.[14]
-
Cool to a Lower Temperature: Use an ice-salt bath or a dry ice/acetone bath for further cooling, but be aware that this may also cause impurities to precipitate.[15]
Issue 2: My yield after vacuum distillation is very low.
A low yield in distillation can be frustrating. Here are some common causes and their solutions.[16][17][18]
| Potential Cause | Explanation | Solution |
| Incomplete Transfer | Significant product may be left behind in the distillation flask or condenser. | Ensure complete transfer of the material. A small amount of a suitable solvent can be used to rinse the glassware, followed by evaporation. |
| Leaks in the System | A poor vacuum will result in a higher boiling point, potentially leading to decomposition or incomplete distillation. | Check all joints and connections for a proper seal. Ensure vacuum grease is applied correctly if using ground glass joints. |
| Incorrect Fraction Collection | The desired compound may have been discarded with the forerun or left in the pot. | Monitor the distillation temperature and pressure closely. Collect fractions in smaller volumes and analyze them (e.g., by TLC or GC) to identify the product-containing fractions. |
| Decomposition | Even under vacuum, some decomposition may occur if the temperature is too high. | Use a lower pressure to further decrease the boiling point. Ensure the heating mantle is not set too high. |
Issue 3: After column chromatography, my product is still impure.
This is a common issue that can often be resolved by optimizing your chromatographic conditions.[10][11]
Solutions:
-
Optimize Your Solvent System: The polarity of your eluent is critical. If your compound and impurities are eluting too close together, you need to adjust the solvent system. Use Thin Layer Chromatography (TLC) to test different solvent mixtures to find one that gives good separation (a difference in Rf values of at least 0.2).
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent and gradually increase the polarity. This will help to separate compounds with a wider range of polarities.[10]
-
Check Your Column Packing: A poorly packed column will have channels that lead to poor separation. Ensure the stationary phase is packed uniformly without any air bubbles.
-
Load the Sample Properly: The sample should be loaded in a minimal amount of solvent and as a narrow band at the top of the column. A broad initial band will lead to broad, overlapping eluted bands.[10]
Experimental Workflows
Workflow 1: Decision Tree for Purification Method Selection
The choice of purification method depends on the scale of your reaction and the nature of your crude product. This decision tree can guide you.
Caption: A decision tree to guide the selection of the appropriate purification method.
Protocol 1: Step-by-Step Vacuum Distillation
-
Setup: Assemble the distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask). Ensure all glassware is dry and free of cracks.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Seal the System: Lightly grease all ground-glass joints to ensure a good seal.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Distillation: The compound will begin to boil at a reduced temperature. Monitor the temperature at the distillation head. The temperature should remain constant as the pure compound distills.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature. Discard any initial forerun that comes over at a lower temperature.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool to room temperature before releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and potentially shatter the glassware.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. buschvacuum.com [buschvacuum.com]
- 7. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. columbia.edu [columbia.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. thebrewmechanic.com [thebrewmechanic.com]
- 17. help.stillspirits.com [help.stillspirits.com]
- 18. help.grainfather.com [help.grainfather.com]
Technical Support Center: Optimizing 3-Methylcyclobutanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Methylcyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable, yet challenging, chemical intermediate. Here, we address common issues encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most direct and commonly cited route is the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[1][2] This method is favored for its high atom economy and relatively clean conversion. Alternative, multi-step approaches often involve the construction of the cyclobutane ring from acyclic precursors, which can be more complex but offer flexibility for analogue synthesis. These can include [2+2] cycloadditions or ring contractions of five-membered rings.[3][4]
Q2: What are the key challenges associated with synthesizing a substituted cyclobutane ring?
The primary challenge stems from the inherent ring strain of the four-membered cyclobutane core.[5] This strain makes ring-closing reactions thermodynamically less favorable than for five- or six-membered rings. Consequently, chemists often face issues such as:
-
Low Yields: Competing side reactions, such as polymerization or the formation of larger, more stable rings, can significantly reduce the yield of the desired cyclobutane product.[6]
-
Stereochemical Control: If multiple stereocenters are present, achieving high diastereoselectivity or enantioselectivity can be difficult without specialized chiral catalysts or auxiliaries.[7][8]
-
Harsh Reaction Conditions: Some classical methods for forming cyclobutane rings require conditions that may not be compatible with sensitive functional groups on the target molecule.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Yield in the Hydrogenation of 3-Methylenecyclobutanecarboxylic acid
Question: My hydrogenation of 3-methylenecyclobutanecarboxylic acid is resulting in a very low yield (<50%). The primary impurity appears to be unreacted starting material. What are the potential causes and how can I optimize the reaction?
Answer: This is a classic optimization problem in catalytic hydrogenation. Low yield in this specific conversion is typically traced back to catalyst activity, hydrogen availability, or reaction conditions. Let's break down the troubleshooting process.
Causality Analysis: The reaction involves the addition of two hydrogen atoms across the exocyclic double bond, catalyzed by a heterogeneous catalyst like Palladium on carbon (Pd/C). For this to occur efficiently, the substrate must adsorb to the catalyst surface where it can react with activated hydrogen. Any disruption to this process will stall the reaction.
Step-by-Step Optimization Protocol:
-
Evaluate Catalyst Quality and Loading:
-
Cause: The catalyst may be old, poisoned, or used at an insufficient loading. Catalyst poisoning is common; sulfur- or nitrogen-containing compounds in the solvent or on glassware can deactivate the palladium surface.
-
Solution: Use fresh, high-quality Pd/C (5-10 wt. %). Ensure the starting material is pure. Increase the catalyst loading from a typical 5 mol% to 10 mol% to see if the rate improves. A general procedure uses approximately 0.19 g of 10% Pd/C for every 1 g of starting material.[1]
-
-
Increase Hydrogen Pressure:
-
Cause: A simple hydrogen balloon provides only slightly above atmospheric pressure. This may be insufficient to drive the reaction to completion, especially if the catalyst has moderate activity.
-
Solution: Switch from a hydrogen balloon to a Parr shaker or a similar hydrogenation apparatus that allows for elevated pressures. Start with 2-3 bar (approx. 30-45 psi) of hydrogen pressure. This increases the concentration of hydrogen available at the catalyst surface, enhancing the reaction rate.
-
-
Solvent Choice and Purity:
-
Cause: The solvent must fully dissolve the starting material and be inert under hydrogenation conditions. Impurities in the solvent can act as catalyst poisons.
-
Solution: Methanol is a common and effective solvent for this reaction.[2] Ensure it is of high purity (HPLC grade or distilled). If solubility is an issue, ethyl acetate or ethanol are viable alternatives.
-
-
Reaction Time and Monitoring:
-
Cause: The reaction may simply be incomplete. Overnight stirring is a common practice, but reaction times can vary.[1]
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR) by taking small aliquots from the reaction mixture. This will provide a clear picture of when the reaction has reached completion and prevent unnecessary decomposition from prolonged reaction times.
-
Below is a workflow to guide your troubleshooting process for this specific issue.
Caption: Troubleshooting workflow for low hydrogenation yield.
Summary of Recommended Starting Conditions:
| Parameter | Recommended Value | Rationale |
| Catalyst | 10% Pd/C | Standard, effective catalyst for alkene hydrogenation. |
| Catalyst Loading | 5-10 mol% | Ensures sufficient active sites for the reaction. |
| Solvent | Methanol or Ethyl Acetate | Good solubility for substrate, inert under conditions. |
| Hydrogen Source | H₂ balloon (initial), Parr apparatus (optimized) | A balloon is simple, but a pressurized system is more robust. |
| Pressure | 1-3 bar (15-45 psi) | Increases H₂ concentration, driving the reaction. |
| Temperature | Room Temperature | Typically sufficient; avoids potential side reactions. |
| Reaction Time | 12-24 hours | Monitor for completion to avoid under- or over-reacting. |
Problem 2: Formation of an Undesired cis/trans Isomer Mixture
Question: My synthesis produces a mixture of cis- and trans-3-Methylcyclobutanecarboxylic acid. How can I improve the stereoselectivity?
Answer: Controlling the stereochemistry on a substituted cyclobutane ring is a significant synthetic challenge. The observed isomer ratio is determined by the mechanism of the key bond-forming step. In the case of hydrogenating 3-methylenecyclobutanecarboxylic acid, the hydrogen atoms typically add to the less sterically hindered face of the double bond, but selectivity can be modest.
Mechanistic Considerations: The substrate will adsorb onto the palladium surface. The face that binds to the catalyst is the one that will receive the hydrogen atoms. The methyl and carboxylic acid groups will influence this binding preference. If the energetic difference between the two possible binding modes is small, a mixture of isomers will result.
Strategies for Improving Stereoselectivity:
-
Directed Hydrogenation:
-
Concept: If a functional group on the molecule can coordinate to the catalyst (e.g., a hydroxyl group), it can direct the hydrogen addition to the same face. This is less applicable here since the carboxylic acid is not ideally positioned for strong direction.
-
Application: Converting the carboxylic acid to an ester or another derivative might alter the steric environment enough to favor one isomer. This would require an additional protection/deprotection sequence.
-
-
Use of Chiral Catalysts (for Enantioselectivity):
-
Concept: For achieving an enantiomerically enriched product from an achiral starting material, an enantioselective synthesis is required. This involves using a chiral catalyst system, such as a rhodium or ruthenium complex with a chiral phosphine ligand.[8]
-
Application: This is an advanced and expensive approach. It is generally reserved for situations where a single enantiomer is required for a specific biological application, such as in drug development.[8]
-
-
Alternative Synthetic Routes:
-
Concept: Stereoselectivity is often best controlled by choosing a synthesis where the key step is inherently stereospecific or stereoselective.
-
Application: A [2+2] photocycloaddition, for example, can exhibit high levels of stereocontrol depending on the substrates and conditions.[3] This would involve a complete redesign of the synthetic route but offers a powerful method for controlling the final product's stereochemistry.
-
The logical flow for addressing stereoisomer issues is outlined below.
Caption: Decision tree for managing stereoisomer formation.
Problem 3: Difficulty in Purifying the Final Product
Question: I have completed the synthesis, but I am struggling to isolate pure this compound. What is the best purification method?
Answer: this compound is a liquid at room temperature with a boiling point of approximately 194 °C at atmospheric pressure. Purification challenges usually arise from impurities with similar physical properties.
Common Impurities:
-
Unreacted Starting Material: 3-methylenecyclobutanecarboxylic acid.
-
Solvent Residue: Methanol, ethyl acetate, etc.
-
Catalyst Leachate: Trace amounts of palladium.
-
Side-Products: Oligomers or products from ring-opening.
Recommended Purification Protocol:
-
Initial Workup: After the reaction, the first step is to remove the heterogeneous Pd/C catalyst. This is done by filtering the reaction mixture through a pad of Celite®.
-
Expert Tip: Use a sintered glass funnel and wash the Celite pad thoroughly with the reaction solvent to ensure all the product is collected. Failure to remove all palladium fines can lead to product degradation over time.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: This is the most effective method for purifying the final product.
-
Procedure: Transfer the crude oil to a distillation apparatus suitable for vacuum. Given the atmospheric boiling point, distillation under reduced pressure is necessary to prevent decomposition.
-
Expected Boiling Point: While the atmospheric boiling point is ~194 °C, under vacuum (e.g., 10-20 mmHg), the boiling point will be significantly lower. It is crucial to perform a small-scale test or consult pressure-temperature nomographs to estimate the boiling point at your system's pressure.
-
-
Chromatography (Alternative): If distillation is not feasible or does not provide sufficient purity, column chromatography can be used.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The carboxylic acid will require a relatively polar eluent. Adding a small amount of acetic acid (~0.5%) to the mobile phase can prevent streaking of the carboxylic acid on the silica gel.
-
References
- 1. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 5. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Synthesis of 3-Methylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, with a focus on the identification and mitigation of byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Section 1: Malonic Ester Synthesis Route: Troubleshooting and FAQs
The malonic ester synthesis is a robust and widely used method for the preparation of substituted carboxylic acids, including this compound. However, the formation of byproducts is a common issue that can complicate purification and reduce yields. This section will address the most frequently encountered problems in this synthetic route.
Frequently Asked Questions (FAQs)
Question 1: I've obtained a significant amount of a high-boiling point byproduct in my synthesis of this compound via the malonic ester route. What is this byproduct and how can I avoid it?
Answer: The high-boiling point byproduct is most likely the tetra-ester, formed from the reaction of two equivalents of the malonic ester enolate with one equivalent of 1,3-dihalopropane.[1][2] This occurs due to a competing reaction pathway where the initially formed mono-alkylated product is deprotonated and reacts with another molecule of the dihaloalkane.
Causality: The formation of this byproduct is favored when there is a high concentration of the malonic ester enolate relative to the dihaloalkane. To minimize its formation, it is crucial to control the stoichiometry and addition rate of the reagents. A slow addition of the malonic ester to the base and then to the dihaloalkane can help maintain a low concentration of the enolate, thus favoring the desired intramolecular cyclization.
Troubleshooting Guide:
| Symptom | Possible Cause | Suggested Solution |
| Significant peak with a higher boiling point than the desired product in GC-MS analysis. | Formation of the tetra-ester byproduct. | 1. Slow Addition: Add the malonic ester to the base solution slowly to pre-form the enolate, and then add this solution dropwise to a solution of the dihaloalkane. 2. High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over the intermolecular side reaction. |
| Low yield of the desired 3-methylcyclobutanedicarboxylic ester. | Competing reaction forming the tetra-ester. | Optimize the reaction conditions as described above. Consider using a stronger, non-nucleophilic base to ensure complete and rapid deprotonation of the malonic ester. |
Question 2: My final product, this compound, shows two distinct sets of peaks in the 1H NMR spectrum. What could be the reason for this?
Answer: The presence of two sets of peaks strongly suggests the formation of both cis and trans stereoisomers of this compound.[3] The relative stereochemistry of the methyl and carboxylic acid groups on the cyclobutane ring leads to these two diastereomers, which will have distinct NMR spectra.
Causality: The formation of stereoisomers is a common outcome in the synthesis of substituted cyclic compounds unless a stereoselective synthetic route is employed. The initial alkylation and subsequent cyclization can occur from either face of the enolate, leading to a mixture of isomers.
Troubleshooting Guide:
| Symptom | Possible Cause | Suggested Solution |
| Complex 1H and 13C NMR spectra with more peaks than expected for a single isomer. | Presence of both cis and trans isomers. | 1. Chromatographic Separation: Attempt to separate the isomers using column chromatography or preparative HPLC. The polarity difference between the cis and trans isomers may be sufficient for separation. 2. Crystallization: Fractional crystallization can sometimes be effective in separating diastereomers. 3. Characterization: If separation is not feasible or necessary for your application, ensure you characterize the mixture and report the isomeric ratio. |
| Difficulty in obtaining a sharp melting point for the solid derivative of the product. | The product is a mixture of isomers. | This is expected for an isomeric mixture. If a single isomer is required, separation is necessary. |
Question 3: After hydrolysis and decarboxylation, I still have a significant amount of a dicarboxylic acid intermediate. How can I ensure complete decarboxylation?
Answer: Incomplete decarboxylation of the substituted malonic acid is a common issue. The intermediate you are observing is likely 3-methyl-1,1-cyclobutanedicarboxylic acid.
Causality: Decarboxylation of β-dicarboxylic acids requires heating.[1] The temperature and reaction time are critical parameters. Insufficient heating will lead to incomplete reaction.
Troubleshooting Guide:
| Symptom | Possible Cause | Suggested Solution |
| Presence of a compound with two carboxylic acid groups in the final product mixture (identifiable by IR, NMR, and MS). | Incomplete decarboxylation. | 1. Increase Temperature: Ensure the reaction temperature is sufficiently high (typically 150-180 °C) for decarboxylation to proceed efficiently.[1] 2. Prolong Reaction Time: Extend the heating time to ensure the reaction goes to completion. Monitor the reaction by TLC or 1H NMR (disappearance of the dicarboxylic acid signals). 3. Solvent Choice: Performing the decarboxylation in a high-boiling point solvent can help maintain a consistent and effective temperature. |
Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol is a general guideline. Optimization of concentrations, temperatures, and reaction times may be necessary.
Step 1: Formation of Diethyl 3-Methylcyclobutane-1,1-dicarboxylate
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Cool the solution to 0 °C and add diethyl malonate dropwise via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromo-3-chloropropane dropwise to the solution of the enolate.
-
After the addition, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl 3-methylcyclobutane-1,1-dicarboxylate.
Step 2: Hydrolysis and Decarboxylation
-
To the purified ester from Step 1, add an excess of a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until the ester layer disappears.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3-methyl-1,1-cyclobutanedicarboxylic acid.
-
Heat the crude dicarboxylic acid in an oil bath at 160-170 °C until the evolution of carbon dioxide ceases.[1]
-
Purify the resulting this compound by vacuum distillation.
Section 2: Byproducts from Ring Strain and Rearrangements
The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions, especially under acidic or basic conditions, or at elevated temperatures.[4]
Frequently Asked Questions (FAQs)
Question 4: I observe several unexpected, low molecular weight byproducts after acidic workup. What could be the cause?
Answer: The cyclobutane ring can undergo acid-catalyzed ring-opening reactions.[4][5] This can lead to the formation of acyclic byproducts. The specific byproducts will depend on the reaction conditions and the structure of the starting material. For instance, cleavage of the C-C bonds in the ring can lead to the formation of substituted pentanoic acid derivatives.
Causality: The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it thermodynamically favorable to open up to a more stable acyclic system.[5] Protic acids can protonate the carbonyl oxygen, making the ring more susceptible to nucleophilic attack (e.g., by water or the counter-ion of the acid), which can initiate ring cleavage.
Troubleshooting Guide:
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple unidentified peaks in the GC-MS of the crude product, with masses corresponding to acyclic isomers. | Acid-catalyzed ring-opening. | 1. Milder Acidic Conditions: Use a weaker acid for the workup, or use a buffered acidic solution to control the pH. 2. Lower Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C) to minimize the rate of the ring-opening reaction. 3. Minimize Contact Time: Do not leave the product in acidic conditions for an extended period. Proceed with extraction and subsequent steps promptly. |
Question 5: Could a Favorskii-type rearrangement occur during my synthesis, and what byproducts would it form?
Answer: While a classic Favorskii rearrangement involves an α-halo ketone, related rearrangements can occur in strained ring systems. If any intermediates in your synthesis contain a leaving group adjacent to a carbonyl group, a Favorskii-type rearrangement could lead to ring contraction, forming cyclopropanecarboxylic acid derivatives.[6][7][8][9][10]
Causality: The Favorskii rearrangement proceeds through a cyclopropanone intermediate, which is formed by intramolecular nucleophilic attack of an enolate on a carbon bearing a leaving group.[8][10] This intermediate is then opened by a nucleophile to give the ring-contracted product. The driving force is the formation of a more stable carboxylate derivative.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Favorskii-type byproducts.
Section 3: Visualization of Key Reaction Pathways
To better understand the formation of the primary product and a major byproduct in the malonic ester synthesis, the following diagrams illustrate the reaction mechanisms.
Mechanism for the Formation of this compound
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles [organic-chemistry.org]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
Stability and degradation of 3-Methylcyclobutanecarboxylic acid
Technical Support Center: 3-Methylcyclobutanecarboxylic Acid
Welcome to the technical support resource for this compound (CAS 57252-83-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, degradation, and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot challenges in your experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the handling, storage, and use of this compound.
Section 1: General Properties & Safe Handling
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of this compound is crucial for its proper handling and application in experimental design. It is a cyclic carboxylic acid with a four-membered ring.[1] The presence of the carboxylic acid group dictates its acidic properties and potential for reactions like esterification and decarboxylation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 57252-83-2 | [2] |
| Molecular Formula | C₆H₁₀O₂ | [2] |
| Molecular Weight | 114.14 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 194 °C at 760 mmHg | [3] |
| Density | ~1.105 g/mL | [3] |
| Flash Point | 88 °C | [3] |
| pKa | 4.81 ± 0.40 (Predicted) | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions |[3][5] |
Q2: How should I properly store this compound to ensure its long-term stability?
Proper storage is the most critical factor in preventing degradation and maintaining the purity of this compound. The compound is generally stable under normal, recommended conditions.[6]
Core Principle: The primary goals of storage are to prevent oxidation, hydrolysis, and contamination.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is a best practice for most organic compounds to minimize the risk of slow oxidation over time, which can be initiated by atmospheric oxygen.
-
Container: Use a tightly sealed container made of non-reactive material (e.g., amber glass) to prevent moisture ingress and light exposure.[6][7]
-
Temperature: Store in a cool, dry, and well-ventilated place.[6] Room temperature storage is generally acceptable for this compound.[3][5][8]
-
Purity: Ensure the solvent used for any solutions is of high purity and degassed to remove dissolved oxygen, which can promote oxidative degradation.[9]
Q3: What materials and chemical reagents are incompatible with this compound?
Avoiding contact with incompatible materials is essential to prevent vigorous, uncontrolled reactions and sample degradation. Based on the reactivity of carboxylic acids, the following should be avoided:
-
Strong Oxidizing Agents: These can react exothermically with the compound and lead to cleavage of the cyclobutane ring or oxidation of the alkyl group.[6][10]
-
Strong Bases: As a carboxylic acid, it will undergo a strong exothermic neutralization reaction with strong bases.[6]
-
Amines and Strong Reducing Agents: These are also listed as incompatible materials to avoid.[6]
Section 2: Stability & Degradation Troubleshooting
Q4: My sample of this compound has developed a yellow tint over time. What is the likely cause and is the material still usable?
A change in appearance, typically from colorless to a yellow or brownish hue, is a common indicator of degradation.
Causality: The most probable cause is oxidative degradation . Trace impurities, exposure to air (oxygen), or light can initiate free-radical chain reactions. The strained cyclobutane ring may be susceptible to oxidation, potentially leading to the formation of conjugated systems or other chromophores that absorb visible light. For instance, studies on the oxidation of related compounds like cyclobutyl methyl ketone show pathways that form various organic acids.[11]
Troubleshooting Steps:
-
Assess Purity: Before use, re-analyze the sample's purity using a reliable analytical method like HPLC-UV or GC-MS (see Section 3).
-
Decision on Use: If the purity is still within the acceptable range for your experiment (e.g., >95%), it may be usable, but the presence of unknown degradation products could interfere with your reaction. For sensitive applications, purification (e.g., distillation or chromatography) or using a fresh, unopened sample is highly recommended.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 57252-83-2 [sigmaaldrich.com]
- 6. fishersci.pt [fishersci.pt]
- 7. aksci.com [aksci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 3-Methylcyclobutanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stereoselective synthesis of 3-methylcyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals navigating the intricate challenges of constructing this specific chiral cyclobutane. The inherent ring strain and the presence of two stereocenters make its synthesis a non-trivial pursuit, demanding precise control over both diastereoselectivity and enantioselectivity.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to support your experimental work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and field-proven strategies.
Question 1: Why is my diastereomeric ratio (d.r.) poor for the this compound core?
Answer: Achieving high diastereoselectivity in cyclobutane synthesis is a common hurdle. A low cis:trans ratio can stem from several factors related to your chosen synthetic route.
-
For [2+2] Cycloadditions:
-
Mechanism: Photochemical [2+2] cycloadditions often proceed through a diradical intermediate, which can allow for bond rotation before ring closure, eroding stereochemical information.[1] The stereoselectivity is highly dependent on the steric and electronic properties of the alkene precursors.
-
Troubleshooting:
-
Re-evaluate Substrates: The steric bulk of substituents on your alkene partners is paramount. A bulkier group will preferentially occupy a pseudo-equatorial position in the transition state to minimize A-strain, guiding the stereochemical outcome.
-
Transition Metal Catalysis: Consider using a transition-metal-catalyzed [2+2] cycloaddition. These reactions can proceed through a more ordered metallacyclobutane intermediate, often providing higher diastereoselectivity than their photochemical counterparts.[2]
-
Temperature Control: Lowering the reaction temperature can favor the kinetic product, which is often the more sterically hindered but desired diastereomer in some systems.
-
-
-
For Intramolecular Cyclizations (e.g., Radical or Hydroalkylation):
-
Mechanism: The diastereoselectivity is determined by the conformational preference of the transition state during the ring-closing step. The substituents will orient themselves to minimize steric clashes.
-
Troubleshooting:
-
Catalyst/Reagent Choice: In copper hydride-catalyzed intramolecular hydroalkylations, the ligand on the metal center plays a crucial role in controlling the facial selectivity of the cyclization.[3] Screening different ligands is a critical optimization step.
-
Precursor Geometry: The geometry (E/Z) of the double bond in the acyclic precursor can directly influence the relative stereochemistry of the newly formed stereocenters in the cyclobutane ring. Ensure the stereochemical purity of your starting material.
-
-
Question 2: My reaction has low enantiomeric excess (e.e.). How can I improve it?
Answer: Low enantioselectivity points to an issue with the chiral control element in your reaction. Whether you are using a chiral catalyst or a chiral auxiliary, optimization is key.
-
Catalytic Asymmetric Synthesis:
-
Catalyst System: The combination of the metal precursor and the chiral ligand is critical. The ligand creates a chiral pocket around the metal center, dictating the facial approach of the substrate.
-
Troubleshooting:
-
Ligand Screening: This is the most crucial step. For rhodium- or iridium-catalyzed reactions, screen a panel of chiral phosphoramidite, diene, or N-heterocyclic carbene (NHC) ligands.[4][5] For copper-catalyzed reactions, ligands like BOX, PyBOX, or phosphines are common.[6]
-
Catalyst Loading: While seemingly straightforward, insufficient catalyst loading can lead to a more prominent achiral background reaction. Conversely, excessively high loading can sometimes lead to catalyst aggregation or off-cycle pathways. Verify the optimal loading.[7]
-
Solvent and Additives: The solvent can significantly influence the conformation of the catalyst-substrate complex. Additives, such as acids or bases, can act as co-catalysts or influence the catalytic cycle.[4] An optimization screen of these parameters is highly recommended.
-
-
-
-
Chiral Auxiliary-Based Synthesis:
-
Auxiliary Choice: The effectiveness of a chiral auxiliary depends on its ability to shield one face of the reactive molecule. Evans oxazolidinones, menthol derivatives, and other auxiliaries are commonly used.[8]
-
Troubleshooting:
-
Steric Hindrance: Ensure the auxiliary is sterically demanding enough to effectively block one reaction pathway. If selectivity is low, consider a bulkier auxiliary.
-
Reaction Conditions: The conditions for attaching and cleaving the auxiliary must be mild enough to avoid racemization of the product or starting materials. Verify that your protection/deprotection steps do not compromise stereochemical integrity.
-
Double Diastereoselection: In some cases, using both a chiral catalyst and a chiral substrate (with an auxiliary) can lead to enhanced selectivity if they are a "matched" pair, or reduced selectivity if they are "mismatched".[8]
-
-
Question 3: The overall yield is very low, even though TLC/GC-MS shows consumption of starting material. What are the likely causes?
Answer: Low isolated yield despite starting material consumption points toward competing side reactions, product instability, or catalyst deactivation.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: Transition metal catalysts can be sensitive to impurities like water, oxygen, or trace metals.[9]
-
Action: Ensure all reagents and solvents are rigorously dried and degassed. Perform reactions under a strictly inert atmosphere (Argon or Nitrogen). If the reaction stalls, adding a second portion of fresh catalyst can sometimes restart it, confirming deactivation was the issue.[9]
-
-
Side Reactions: Cyclobutane syntheses can be plagued by competing pathways.
-
[2+2] Cycloadditions: Alkene polymerization or the formation of other constitutional isomers can compete with the desired cycloaddition.[10]
-
Action: Adjust the concentration. High concentrations can favor intermolecular side reactions like polymerization. Running the reaction at higher dilution may favor the desired intramolecular cyclization or selective intermolecular reaction.
-
-
Product Instability/Purification Loss: The target molecule, a carboxylic acid, can be challenging to purify via standard silica gel chromatography due to streaking. The inherent strain of the cyclobutane ring can also make it susceptible to ring-opening under harsh conditions.[1]
-
Action: Purify the product as its more stable ester derivative and perform the hydrolysis in the final step. For purification, consider using a deactivated silica gel or switching to a different stationary phase like alumina. If possible, distillation or crystallization are preferred methods for purification.
-
-
Question 4: I'm struggling to separate the cis and trans diastereomers and the enantiomers. What are the best methods?
Answer: The separation of stereoisomers is a critical and often challenging final step. The physicochemical properties of enantiomers are identical, and those of diastereomers can be very similar.[11]
-
Diastereomer Separation:
-
Method: Careful column chromatography on silica gel is the first approach.
-
Optimization:
-
Solvent System Screening: Test a wide range of solvent systems with varying polarity to maximize the difference in retention factor (Rƒ) between the two diastereomers.
-
Esterification: Converting the carboxylic acid to its methyl or ethyl ester often improves chromatographic separation. The bulkier ester group can amplify the subtle conformational differences between the diastereomers.
-
-
-
Enantiomer Separation (Resolution):
-
Chiral HPLC/SFC: This is the most direct analytical and preparative method for separating enantiomers. Columns with chiral stationary phases (e.g., polysaccharide-based like Chiralcel® or Chiralpak®) can resolve the enantiomers of either the final acid or its ester precursor.[12]
-
Diastereomeric Salt Formation: This classical resolution technique is highly effective. React the racemic carboxylic acid with a single enantiomer of a chiral amine (e.g., (R)- or (S)-α-phenethylamine).[11] This forms two diastereomeric salts, which now have different physical properties and can often be separated by fractional crystallization. After separation, acidification of the individual salts liberates the desired enantiomerically pure carboxylic acids.[11]
-
Enzymatic Resolution: Hydrolase enzymes can selectively hydrolyze one enantiomer of a racemic ester precursor, leaving the other enantiomer unreacted. This provides a route to both enantiomers—one as the acid and one as the ester.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing the 3-methylcyclobutane core stereoselectively?
The main approaches involve forming the four-membered ring through either intermolecular or intramolecular bond formations. The most prevalent strategies are:
-
[2+2] Cycloaddition: This is a powerful method where two alkene components react to form a cyclobutane ring. The reaction can be initiated by light (photochemical cycloaddition) or mediated by a transition metal catalyst.[1][8] Asymmetric variants using chiral catalysts or auxiliaries can provide enantiopure products.[4][13]
-
Intramolecular Cyclization: An acyclic precursor containing the necessary carbon atoms is synthesized and then induced to cyclize. Common methods include copper-hydride catalyzed hydroalkylation of halide-tethered styrenes or radical-mediated cyclizations.[3] This approach often offers excellent control over diastereoselectivity based on substrate conformation.
-
Ring Expansion/Contraction: While less common for this specific target, methods like the expansion of a cyclopropylcarbinyl system can also be used to form cyclobutanes.[13]
Q2: How do I choose between a chiral catalyst and a chiral auxiliary approach for enantioselectivity?
The choice depends on factors like scalability, cost, and the specific reaction.
| Feature | Chiral Catalyst Approach | Chiral Auxiliary Approach |
| Atom Economy | High; small amounts of catalyst are used. | Low; a stoichiometric amount of the auxiliary is required. |
| Steps | Fewer steps; catalyst is introduced directly. | More steps; requires attachment and removal of the auxiliary. |
| Development | Can require extensive screening of ligands and conditions. | Often more robust and predictable, but less elegant. |
| Cost | Ligands and metal precursors can be expensive, but used in small amounts. | Auxiliaries can be costly, and the extra steps add to process costs. |
| Scalability | Generally preferred for large-scale synthesis due to efficiency. | Can be cumbersome on a large scale due to stoichiometry and extra steps. |
Recommendation: For initial discovery and route-scouting, a chiral auxiliary can provide a reliable path to obtaining enantiopure material for evaluation. For process development and large-scale synthesis, developing a catalytic asymmetric method is often the more efficient and economical goal.[14]
Q3: How can I convert a precursor like 3-methylcyclobutanone or a related ester to the final carboxylic acid without racemization?
Preserving the stereochemistry at the C1 and C3 positions during functional group interconversion is critical.
-
From an Ester (e.g., Methyl 3-methylcyclobutanecarboxylate):
-
Method: Saponification (base-mediated hydrolysis) is the most common method.
-
Protocol: Use a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol at room temperature or with gentle heating.[15] This process proceeds via an acyl-substitution mechanism that does not affect the stereocenters on the cyclobutane ring. Follow with an acidic workup to protonate the carboxylate.
-
-
From a Nitrile (e.g., 3-methylcyclobutanecarbonitrile):
-
Method: Hydrolysis under either acidic or basic conditions can convert the nitrile to a carboxylic acid.[16]
-
Caution: Harsh acidic or basic conditions at high temperatures can potentially cause epimerization (loss of stereochemical integrity) at the C1 position, which is alpha to the carbonyl group. It is crucial to use the mildest effective conditions and monitor for stereochemical purity.
-
Q4: How can I accurately determine the stereochemical purity (d.r. and e.e.) of my product?
Accurate determination is essential to validate your synthetic method.
-
For Diastereomeric Ratio (d.r.):
-
¹H NMR Spectroscopy: This is the most direct method. The cis and trans diastereomers will have distinct signals with different chemical shifts and coupling constants. Integration of these unique signals provides the ratio.
-
GC-MS: The diastereomers will likely have slightly different retention times on a gas chromatograph.
-
-
For Enantiomeric Excess (e.e.):
-
Chiral HPLC or GC: This is the gold standard. The sample is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[12] The sample may need to be derivatized to its methyl ester for better volatility and resolution in GC analysis.
-
NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can cause the signals of the two enantiomers in the NMR spectrum to split, allowing for integration. This method is generally less accurate than chiral chromatography.
-
NMR of Diastereomeric Derivatives: Reacting the carboxylic acid with a single enantiomer of a chiral alcohol (like Mosher's acid) to form diastereomeric esters. The ¹H or ¹⁹F NMR of this mixture will show separate signals for the two diastereomers, which can be integrated to determine the original e.e.
-
Visualizations and Workflows
Synthetic Strategies Overview
Caption: Key synthetic routes to the 3-methylcyclobutane core.
Troubleshooting Workflow for Low Yield/Selectivity
Caption: A decision tree for troubleshooting common synthesis problems.
Experimental Protocols
Protocol 1: Representative Catalytic Asymmetric Synthesis via Intramolecular Hydroalkylation
This protocol is a representative example based on principles of copper-hydride catalysis for enantioselective cyclobutane synthesis and should be adapted for the specific substrate.[3]
Objective: To synthesize an enantioenriched 3-methylcyclobutane precursor via intramolecular cyclization.
Materials:
-
Acyclic precursor (e.g., (E)-5-bromo-3-methylpent-1-ene derivative)
-
Copper(I) Iodide (CuI)
-
Chiral Ligand (e.g., a chiral bisphosphine or phosphoramidite ligand)
-
Silane reductant (e.g., Diethoxymethylsilane - DEMS)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add CuI (5 mol%) and the chiral ligand (5.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Formation: Add anhydrous toluene (to make a 0.1 M solution with respect to the substrate) and stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
Substrate Addition: Add the acyclic precursor (1.0 eq) to the reaction vial.
-
Initiation: Add the silane reductant (2.0 eq) dropwise to the stirring solution.
-
Reaction: Seal the vial and stir the reaction at the optimized temperature (e.g., 25 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking small, quenched aliquots.
-
Workup: Upon completion, quench the reaction by opening it to air and adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cyclized product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the purified product. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
Objective: To determine the e.e. of the synthesized this compound or its ester derivative.
Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak IA, IB, or IC)
-
HPLC-grade solvents (e.g., Hexane, Isopropanol (IPA), Ethanol)
-
Sample of the synthesized product
-
Racemic standard of the product (for method development)
Procedure:
-
Sample Preparation: Prepare a stock solution of your purified product in a suitable solvent (e.g., IPA) at a concentration of ~1 mg/mL. If analyzing the carboxylic acid, derivatization to the methyl ester using TMS-diazomethane or methanolic HCl is recommended for better peak shape and resolution.
-
Method Development (using the racemic standard):
-
Initial Conditions: Start with a mobile phase of 90:10 Hexane:IPA at a flow rate of 1.0 mL/min.
-
Screening: If no separation is observed, screen different mobile phase compositions (e.g., 95:5, 80:20 Hexane:IPA). Also, test different alcohol modifiers like ethanol.
-
Optimization: Once baseline separation is achieved, optimize the flow rate and mobile phase composition to ensure sharp peaks and a reasonable run time.
-
-
Analysis of Synthesized Sample:
-
Inject the prepared sample of your synthesized product onto the column using the optimized method developed with the racemic standard.
-
Record the chromatogram.
-
-
Calculation of e.e.:
-
Identify the two peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
References
- 1. baranlab.org [baranlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 5. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methylcyclobutanecarboxylic Acid
Welcome to the technical support center for 3-Methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this valuable synthetic intermediate. Here, we address common challenges and provide robust, validated protocols in a direct question-and-answer format to ensure you achieve the highest possible purity in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Impurity Profile & Initial Assessment
This section focuses on identifying potential contaminants in your crude product, which is the critical first step in designing an effective purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the hydrogenation of 3-methylenecyclobutanecarboxylic acid.[1] Therefore, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 3-methylenecyclobutanecarboxylic acid is a primary impurity if the hydrogenation reaction did not go to completion.
-
Reaction Solvents: Solvents used in the synthesis, such as methanol or ethyl acetate, are often present.[2]
-
Catalyst Remnants: If a heterogeneous catalyst like Palladium on carbon (Pd/C) was used, trace amounts might carry over, especially after filtration.[2]
-
Side-Products: Depending on the specific reaction conditions, side-products such as isomeric acids or byproducts from intermolecular reactions can form. For instance, in related cyclobutane syntheses, tetracarboxylate esters can form as side-products from reactions involving malonic esters.[3]
-
Water: Water can be introduced during the reaction workup or absorbed from the atmosphere.
-
Neutral or Basic Organic Impurities: These can be non-acidic byproducts or residual reagents from earlier synthetic steps.
Q2: Which analytical techniques are recommended for assessing the purity of my this compound?
A multi-faceted analytical approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The compound and its potential impurities are generally amenable to GC analysis.[4] Derivatization may sometimes be employed to improve analysis for certain carboxylic acids.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase with a C18 column, is a powerful tool for separating the target acid from polar and non-polar impurities.[5][6] A UV detector is commonly used, though many carboxylic acids have poor chromophores, which might necessitate derivatization or the use of a mass spectrometer (LC-MS) for detection.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals. It is particularly useful for identifying isomeric impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of the characteristic carboxylic acid functional group (O-H and C=O stretches) and can help identify the absence of specific impurities, such as the C=C bond from the starting material.
Part 2: Purification Methodologies & Step-by-Step Protocols
This section provides detailed protocols for the most effective purification techniques, explaining the scientific principles behind each choice.
Method 1: Acid-Base Extraction for Removal of Neutral & Basic Impurities
Q3: My crude product contains non-acidic impurities. How can I selectively remove them?
An acid-base extraction is a highly effective and classic technique for separating carboxylic acids from neutral or basic impurities.[8] The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.
Scientific Principle: By treating the crude organic mixture with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic this compound is deprotonated to form its sodium salt. This salt is ionic and therefore highly soluble in the aqueous phase. Neutral organic impurities remain in the organic phase. After separating the layers, the aqueous phase is re-acidified, which protonates the carboxylate salt, causing the purified carboxylic acid to precipitate or separate out, allowing for its extraction back into a fresh organic solvent.[9][10]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Basification & Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure if using bicarbonate.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your acid) into a clean flask.
-
Repeat: Perform at least two more extractions of the organic layer with the basic solution to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), while stirring until the pH of the solution is ~2. The purified this compound will separate from the aqueous layer, often appearing as an oil or fine precipitate.
-
Final Extraction: Extract the purified acid from the acidified aqueous solution using three portions of a fresh organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Acid-Base Extraction
Caption: Workflow for purifying carboxylic acids via acid-base extraction.
Method 2: Vacuum Distillation
Q4: My product is a liquid and the main impurity has a different boiling point. Is distillation a good option?
Yes, distillation is an excellent choice for purifying liquid carboxylic acids, especially when impurities have significantly different volatilities.[8] Given that this compound has a boiling point of 194°C at atmospheric pressure, vacuum distillation is highly recommended.[1][2]
Scientific Principle: Vacuum distillation lowers the boiling point of the compound by reducing the ambient pressure. This allows the compound to vaporize at a much lower temperature, which prevents potential thermal decomposition that can occur at its normal boiling point. The vapor is then condensed and collected as a purified liquid (the distillate), leaving less volatile impurities behind in the distillation flask.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a stirring mechanism (magnetic stir bar) in the distillation flask to ensure smooth boiling.
-
Drying (Pre-step): If your sample from the acid-base extraction is not completely dry, it is crucial to remove residual solvent and water first. The presence of volatiles will interfere with achieving a stable vacuum.
-
Evacuation: Begin by slowly applying vacuum to the system before heating. This removes any low-boiling residual solvents.
-
Heating: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. There may be a small forerun of more volatile impurities. The main fraction should be collected in a separate receiving flask.
-
Completion: Stop the distillation when the temperature begins to rise or fall significantly, or when only a small residue of non-volatile impurities remains.
-
Cooling: Allow the apparatus to cool completely before slowly reintroducing air to the system to break the vacuum.
Method 3: Chromatographic Purification
Q5: When should I use chromatography, and what system should I choose?
Chromatography is the preferred method when dealing with impurities that have similar boiling points or polarities to your product, making separation by other means difficult.
Scientific Principle: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a solid adsorbent like silica gel) and a mobile phase (a solvent or mixture of solvents).
-
Normal-Phase Flash Chromatography: While possible, analyzing carboxylic acids on standard silica gel can be problematic due to strong adsorption, leading to peak tailing. This can sometimes be mitigated by adding a small amount of acetic or formic acid to the eluent.
-
Reversed-Phase Flash Chromatography: This is often a more effective and practical choice for polar compounds like carboxylic acids. A non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient). This method is highly efficient for separating carboxylic acids from various impurities. Anion exchange chromatography is another powerful technique where the anionic carboxylate form binds to a positively charged resin.[11][12]
Experimental Protocol: General Reversed-Phase Flash Chromatography
-
Method Development: First, develop a separation method using Thin Layer Chromatography (TLC) with C18-reversed phase plates or by using analytical HPLC-MS to find an optimal mobile phase system.[5] A common mobile phase is a gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.
-
Column Packing/Equilibration: Pack a flash column with C18 silica or use a pre-packed cartridge. Equilibrate the column with your initial mobile phase composition.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For samples with limited solubility, a solid loading technique onto a small amount of C18 silica is recommended.[5]
-
Elution: Run the mobile phase through the column, gradually increasing the proportion of the stronger solvent (e.g., acetonitrile) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
Troubleshooting Table
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield after acid-base extraction | 1. Incomplete extraction from the organic or aqueous phase.2. Emulsion formation during extraction.3. Incomplete re-acidification; product remains as salt in the aqueous phase. | 1. Increase the number of extractions (at least 3-4). Ensure vigorous shaking.2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.3. Check the pH of the aqueous layer after acidification with pH paper or a meter; ensure it is strongly acidic (pH < 2). |
| Product is an oil or fails to crystallize (if low-temp recrystallization is attempted) | 1. High concentration of impurities depressing the freezing point.2. Presence of residual solvent. | 1. The product is likely a liquid at room temperature.[1] If impurities are the issue, further purification (e.g., distillation) is needed before any low-temperature attempts.[13]2. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.[13] |
| Poor separation during distillation (product co-distills with impurity) | 1. Boiling points of the product and impurity are too close.2. Vacuum is not stable or low enough.3. Distillation rate is too fast. | 1. Use a fractional distillation column with a higher number of theoretical plates. If this fails, switch to chromatography.2. Check all seals and joints for leaks. Use a high-quality vacuum pump.3. Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. |
| Product is discolored after purification | Presence of non-volatile, colored impurities or thermal decomposition products. | 1. Treat a solution of the product in an organic solvent with a small amount of activated charcoal, then filter through a pad of Celite®.2. Ensure distillation is performed under vacuum at the lowest possible temperature to prevent decomposition. |
| Peak tailing in chromatography | Strong interaction between the carboxylic acid and the stationary phase (especially silica gel). | 1. Use reversed-phase chromatography (C18), which is less prone to this issue with acids.2. If using normal-phase (silica), add a small percentage (0.5-1%) of a volatile acid like acetic or formic acid to the mobile phase to improve peak shape. |
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. teledyneisco.com [teledyneisco.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. reddit.com [reddit.com]
- 11. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Improving the reaction conditions for 3-Methylcyclobutanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. My aim is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic routes effectively.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most frequently employed and generally reliable method for the synthesis of this compound is the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[1][2] This precursor is commercially available or can be synthesized. The reaction involves the reduction of the exocyclic double bond to a methyl group using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[1][2]
This method is favored for its high efficiency and relatively mild reaction conditions. The general procedure involves stirring the starting material with a catalytic amount of Pd/C in a suitable solvent, such as methanol or ethanol, under a hydrogen balloon or in a hydrogenation apparatus.[1][2]
II. Troubleshooting Guide: Catalytic Hydrogenation Route
The catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid is a robust reaction. However, like any chemical transformation, it can present challenges. This section provides a detailed guide to troubleshooting common issues.
Q2: I am observing very low or no conversion of my starting material. What are the potential causes and how can I resolve this?
Low or no conversion in a catalytic hydrogenation reaction can be attributed to several factors, primarily related to the catalyst, the hydrogen source, or the presence of impurities.
Troubleshooting Steps:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be old, deactivated, or of poor quality.
-
Solution: Use fresh, high-quality Pd/C catalyst. If you suspect your current batch is inactive, test it with a known, reliable substrate. The amount of catalyst can also be crucial; typically, 5-10 mol% is used, but this may need optimization.
-
-
Hydrogen Delivery:
-
Cause: Inadequate hydrogen supply is a common issue, especially when using a hydrogen balloon.
-
Solution: Ensure the system is properly sealed and that there are no leaks. Purge the reaction vessel with hydrogen several times to remove any air. For larger-scale reactions or stubborn substrates, using a Parr shaker or a similar hydrogenation apparatus that allows for positive hydrogen pressure is recommended.
-
-
Solvent Purity:
-
Cause: Impurities in the solvent can poison the catalyst.
-
Solution: Use high-purity, dry solvents. If you suspect solvent contamination, use a fresh bottle of anhydrous solvent.
-
-
Starting Material Purity:
-
Cause: The presence of catalyst poisons in your starting material, such as sulfur-containing compounds, can completely halt the reaction.
-
Solution: Purify the 3-methylenecyclobutanecarboxylic acid before the hydrogenation step. This can be achieved through recrystallization or column chromatography.
-
Q3: My reaction is complete, but I am getting a mixture of cis and trans isomers of this compound. How can I control the stereochemistry?
The formation of both cis and trans isomers is a common challenge in the synthesis of substituted cyclobutanes. The stereochemical outcome of the hydrogenation of 3-methylenecyclobutanecarboxylic acid can be influenced by the catalyst and reaction conditions.
Strategies for Stereocontrol:
-
Catalyst Choice: The choice of catalyst can influence the stereoselectivity of the hydrogenation. While Pd/C is common, other catalysts like platinum oxide (Adam's catalyst) or rhodium-based catalysts could offer different stereochemical outcomes. It is advisable to screen a variety of catalysts.
-
Solvent Effects: The polarity of the solvent can affect the adsorption of the substrate onto the catalyst surface, thereby influencing the direction of hydrogen addition. Experiment with a range of solvents from polar protic (e.g., methanol, ethanol) to nonpolar (e.g., hexane, toluene).
-
Temperature and Pressure: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product. Similarly, varying the hydrogen pressure can also have an effect.
Separation of Isomers:
If a mixture of isomers is unavoidable, they can often be separated by:
-
Fractional Crystallization: If the isomers have significantly different solubilities, this can be an effective method for separation on a larger scale.
-
Chromatography: Column chromatography on silica gel is a reliable method for separating cis and trans isomers, although it may be less practical for very large quantities.
Q4: I am struggling with the purification of the final product. It remains an oil, or I have persistent impurities. What are the best purification strategies?
Purification of this compound can be challenging due to its physical properties and potential impurities.
Purification Protocol:
-
Work-up: After the reaction, the catalyst is typically removed by filtration through a pad of Celite®. The solvent is then removed under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash with a saturated aqueous solution of sodium bicarbonate to extract the carboxylic acid into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any neutral impurities.
-
Acidify the aqueous layer with a strong acid, such as 2M HCl, until the solution is acidic (pH ~2).
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Distillation: If the product is a liquid, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
-
Crystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system is an excellent purification technique.
| Potential Impurity | Origin | Removal Strategy |
| Unreacted Starting Material | Incomplete reaction | Acid-base extraction, Column chromatography |
| Over-reduction products | Harsh reaction conditions | Optimize reaction time and hydrogen pressure |
| Solvent Residues | Incomplete removal | High vacuum drying |
III. Alternative Synthetic Routes
While catalytic hydrogenation is the most common approach, other synthetic strategies can be considered, especially if the standard route proves problematic or if different substitution patterns are desired.
Q5: Are there any alternative methods for synthesizing this compound?
Yes, alternative synthetic routes exist, often involving the construction of the cyclobutane ring. One such approach is the [2+2] cycloaddition reaction. For instance, a substituted ketene can react with an appropriately substituted alkene to form a cyclobutanone intermediate, which can then be further functionalized to the desired carboxylic acid.
Another strategy involves the ring expansion of a cyclopropane derivative or the ring contraction of a cyclopentane precursor. However, these methods are often more complex and may require more specialized starting materials and reagents. For most applications, optimizing the hydrogenation of 3-methylenecyclobutanecarboxylic acid is the more practical approach.
IV. Experimental Protocols & Visualizations
Protocol 1: Catalytic Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% palladium on carbon (5 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by acid-base extraction as described in Q4.
Visualization of the Main Synthetic Pathway
Caption: Main synthetic route to this compound.
Troubleshooting Decision Tree for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
V. References
-
ChemicalBook. 3-methylcyclobutane-1-carboxylic acid. --INVALID-LINK--
-
ChemicalBook. 3-methylcyclobutane-1-carboxylic acid CAS#: 57252-83-2. --INVALID-LINK--
References
Technical Support Center: Synthesis of 3-Methylcyclobutanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Methylcyclobutanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this valuable building block in their work. The inherent ring strain of the cyclobutane moiety presents unique synthetic challenges, often leading to side reactions that can complicate procedures and reduce yields.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the widely used malonic ester synthesis pathway.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues encountered during the synthesis, explaining the root chemical causes and providing actionable protocols to mitigate them.
Problem 1: Low Yield of Cyclization Product & Contamination with a High-Molecular-Weight Byproduct
Scenario: You are performing a malonic ester synthesis using diethyl malonate and a suitable 1,3-dihalogenated propane derivative (e.g., 1,3-dibromo-2-methylpropane) to form the cyclobutane ring. After the reaction, you observe a low yield of the desired diethyl 3-methylcyclobutane-1,1-dicarboxylate, and your crude product is contaminated with a significant amount of a much less volatile, higher-molecular-weight substance.
Root Cause Analysis: This is a classic case of competing intramolecular (ring-forming) and intermolecular (chain-forming) reactions. The formation of the cyclobutane ring requires the doubly-alkylated malonic ester intermediate to cyclize on itself. However, the initial mono-alkylated intermediate can instead react with another molecule of the malonate enolate, leading to a linear tetra-ester byproduct.[3] Because the intermolecular reaction involves two separate molecules, its rate is highly dependent on their concentration.
Solution: High-Dilution Conditions To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions. This reduces the probability of two different reactive molecules encountering each other, thereby promoting the internal ring-closing reaction.
Diagram 1: Competing Reaction Pathways
Caption: Intramolecular vs. Intermolecular pathways in cyclobutane synthesis.
Experimental Protocol 1: High-Dilution Cyclization
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two separate dropping funnels. Ensure all glassware is thoroughly dried.
-
Reagent Preparation:
-
In dropping funnel A, prepare a solution of the mono-alkylated intermediate in a large volume of an appropriate solvent (e.g., anhydrous ethanol).
-
In dropping funnel B, prepare a solution of the base (e.g., sodium ethoxide) in the same anhydrous solvent. The base used should always match the ester groups of the malonate to prevent transesterification.[4]
-
-
Reaction Execution:
-
Add a small amount of the solvent to the reaction flask and bring it to a gentle reflux.
-
Simultaneously and slowly, add the solutions from both dropping funnels to the refluxing solvent over a period of 8-12 hours. This ensures that the concentration of the reactive species remains extremely low at all times.
-
After the addition is complete, continue refluxing for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Workup: Cool the reaction, neutralize the base, and proceed with standard extraction and purification procedures.
Problem 2: Incomplete or Uncontrolled Decarboxylation
Scenario: After successful hydrolysis of the diethyl 3-methylcyclobutane-1,1-dicarboxylate to the corresponding dicarboxylic acid, you attempt the final decarboxylation step by heating. The reaction is either sluggish, requiring excessively high temperatures, or it proceeds uncontrollably, leading to charring and decomposition.
Root Cause Analysis: The thermal decarboxylation of a malonic acid derivative proceeds through a cyclic, six-membered transition state.[5][6] This reaction is typically clean and efficient. However, its success depends on two factors:
-
Purity of the Intermediate: Impurities, particularly residual base or acid from the hydrolysis step, can interfere with the reaction or catalyze decomposition pathways at high temperatures.
-
Temperature Control: While heat is required, excessive temperatures can cause decomposition of the desired product, especially given the inherent strain of the cyclobutane ring. The optimal temperature is just above the point where CO₂ evolution begins.
Solution: Purification and Controlled Heating Ensuring the purity of the 3-methylcyclobutane-1,1-dicarboxylic acid intermediate is critical. Following hydrolysis, the diacid should be carefully isolated, purified (e.g., by recrystallization), and thoroughly dried. The decarboxylation should then be performed with careful temperature monitoring.
Diagram 2: Hydrolysis and Decarboxylation Workflow
Caption: Key stages for converting the diester to the final product.
Experimental Protocol 2: Hydrolysis and Decarboxylation
-
Hydrolysis:
-
Reflux the starting diester with an excess of aqueous base (e.g., 2-3 equivalents of NaOH or KOH) until the ester is fully consumed (monitor by TLC or GC).
-
Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude dicarboxylic acid from a minimal amount of hot water or another suitable solvent to obtain a pure, crystalline solid. Dry thoroughly.
-
Decarboxylation:
-
Place the purified dicarboxylic acid in a distillation apparatus.
-
Heat the flask gently in an oil bath. The temperature should be gradually increased to 160–180 °C.[7]
-
Vigorous evolution of CO₂ will be observed. Maintain this temperature until gas evolution ceases.
-
The resulting crude this compound can then be purified by distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for the cyclization step? A: The most reliable approach is to use a base that corresponds to the alkyl group of the malonic ester to prevent transesterification side reactions.[4] For diethyl malonate, sodium ethoxide in anhydrous ethanol is the standard choice. For dimethyl malonate, sodium methoxide in anhydrous methanol would be used. The solvent must be anhydrous to prevent hydrolysis of the ester and quenching of the base.
Q2: My final product is a mixture of cis and trans isomers. How can I control the stereochemistry? A: The standard malonic ester synthesis described here typically results in a mixture of cis and trans isomers, with the trans isomer often being the thermodynamically more stable product. Controlling the stereochemistry of the 3-methyl group relative to the carboxylic acid is challenging with this method. Achieving high stereoselectivity often requires more advanced synthetic strategies, such as asymmetric catalysis or the use of chiral auxiliaries, which are beyond the scope of this basic guide.[8] Separation of the final isomers can sometimes be achieved by fractional crystallization of the acid or its derivatives, or by preparative chromatography.
Q3: Are there any alternative synthetic routes that avoid these specific side reactions? A: Yes, other methods exist, though they come with their own sets of challenges.
-
[2+2] Photocycloaddition: This method involves the light-induced reaction of two alkene molecules to form a cyclobutane ring.[9] For this specific target, a cycloaddition between an appropriate methyl-substituted alkene and a ketene or ketene equivalent could be envisioned. However, these reactions can have issues with regioselectivity and may require specialized photochemical equipment.
-
Ring Contraction: Certain five-membered rings, such as derivatives of cyclopentanone, can undergo ring contraction to form cyclobutane systems under specific oxidative or rearrangement conditions.[10]
Q4: How does the ring strain of the cyclobutane core affect the synthesis and subsequent reactions? A: The cyclobutane ring possesses significant angle and torsional strain, making it thermodynamically less stable than larger rings like cyclohexane.[2][11] This high strain energy (approximately 26 kcal/mol) means that forming the ring is an energetically uphill process, which is why side reactions like polymerization can dominate if conditions are not optimized.[1] However, this same strain can be synthetically useful, as the ring can be opened under certain conditions to release the strain, driving subsequent reactions forward.[9][11]
Data Summary
| Parameter | Recommendation | Rationale |
| Cyclization Concentration | High Dilution (<0.1 M) | Favors intramolecular cyclization over intermolecular polymerization.[3] |
| Base Selection | Matched to Ester (e.g., NaOEt for Ethyl Ester) | Prevents transesterification, which would lead to a mixture of ester products.[4] |
| Decarboxylation Temp. | 160-180 °C | Sufficient to induce CO₂ loss without causing thermal decomposition of the product.[7] |
| Purity of Diacid | High (Recrystallized) | Prevents side reactions and uncontrolled decomposition during decarboxylation. |
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. baranlab.org [baranlab.org]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 3-Methylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-methylcyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable building block. The construction of strained four-membered rings presents unique challenges, from competing side reactions to difficulties in purification.[1][2][3] This document provides in-depth, experience-driven answers to common issues encountered during the synthesis, focusing on the robust and well-documented malonic ester pathway.
Part 1: General Synthetic Strategy & Core Principles
The synthesis of cyclobutane derivatives is often challenging due to inherent ring strain.[2] A reliable and frequently employed method is the malonic ester synthesis, which allows for the construction of the carbon skeleton followed by functional group manipulation.[4] This guide focuses on a three-stage approach: cyclization, hydrolysis, and decarboxylation.
FAQ: The Overall Synthetic Pathway
Question: What is the most common and reliable synthetic route for preparing this compound from simple precursors?
Answer: The most established route is a variation of the malonic ester synthesis.[4][5] This pathway involves three key transformations:
-
Cyclization: A base-mediated intramolecular dialkylation of a malonic ester derivative. Specifically, diethyl malonate is deprotonated to form a nucleophilic enolate, which then reacts with a 1,3-dihalo-propane bearing a methyl group (e.g., 1,3-dibromo-2-methylpropane) to form the cyclobutane ring. This step yields diethyl 3-methylcyclobutane-1,1-dicarboxylate.
-
Hydrolysis: The resulting diester is saponified, typically under basic conditions (e.g., using NaOH or KOH), followed by acidic workup. This converts both ester groups into carboxylic acids, forming the intermediate 3-methylcyclobutane-1,1-dicarboxylic acid, a type of gem-dicarboxylic acid.[6][7]
-
Decarboxylation: The gem-dicarboxylic acid is then heated, causing it to lose one molecule of carbon dioxide (CO₂) to yield the final product, this compound.[8][9] This step is favorable for compounds with two carboxyl groups on the same carbon.[6][9]
Caption: Overall workflow for the synthesis of this compound.
Part 2: Troubleshooting the Cyclization Step
The formation of the four-membered ring is often the lowest-yielding step and requires careful control of reaction conditions to minimize side reactions.
Question: My cyclization reaction to form diethyl 3-methylcyclobutane-1,1-dicarboxylate has a very low yield. What are the primary causes and how can I fix them?
Answer: Low yields in this step are common and typically stem from two main issues: inefficient cyclization and competing side reactions.
1. Inefficient Enolate Formation and Alkylation:
-
Causality: The reaction requires the formation of a dianion from diethyl malonate for the sequential alkylations to occur effectively when using two equivalents of base upfront, or a step-wise addition of base and alkylating agent.[10] If the base is not strong enough or if protic solvents are present, enolate concentration will be low.
-
Solution: Use a strong base like sodium ethoxide (NaOEt) in an anhydrous alcohol solvent (absolute ethanol).[4][7] Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. Some protocols may suggest a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF, which can drive enolate formation to completion.[11]
2. Competing Intermolecular Reactions:
-
Causality: The mono-alkylated intermediate, after the first reaction with the dibromide, can react with another molecule of malonate enolate instead of cyclizing. This leads to the formation of linear oligomers or polymers, which often present as an intractable oil.[7] This side reaction is governed by kinetics and concentration.
-
Solution: Employ high-dilution conditions. By slowly adding the reagents (either the alkylating agent to the enolate, or both simultaneously via syringe pump) to a large volume of solvent, you favor the intramolecular reaction pathway over the intermolecular one.
Question: I'm observing a significant amount of a high-molecular-weight, oily residue and very little of my desired product. What is this byproduct and how do I prevent it?
Answer: This oily residue is almost certainly the result of intermolecular polymerization. As mentioned in the Organic Syntheses procedure for the related 1,1-cyclobutanedicarboxylic acid, a common side reaction is the formation of a tetraethyl ester from the reaction of two moles of malonic ester with one mole of the dibromide.[7]
To prevent this, adhere strictly to high-dilution principles. This maximizes the probability that the two ends of the tethered intermediate will find each other to cyclize.
Caption: Decision tree for troubleshooting low yields in the cyclization step.
Protocol: Cyclization to Diethyl 3-methylcyclobutane-1,1-dicarboxylate
| Parameter | Recommendation | Rationale |
| Base | Sodium ethoxide (2.1 eq.) or Sodium Hydride (2.1 eq.) | Ensures complete formation of the enolate for both alkylation steps.[7][10] |
| Solvent | Absolute Ethanol (for NaOEt) or Anhydrous THF (for NaH) | Must be anhydrous to prevent quenching the enolate. |
| Reagents | Diethyl malonate (1.0 eq.), 1,3-dibromo-2-methylpropane (1.05 eq.) | A slight excess of the alkylating agent can help drive the reaction. |
| Technique | High Dilution / Slow Addition | Critical for favoring intramolecular cyclization over intermolecular polymerization.[7] |
| Temperature | 50-65 °C | Provides sufficient energy for the reaction without promoting excessive elimination side reactions.[7] |
| Workup | Quench with water, extract with ether, wash with brine. | Standard procedure to remove inorganic salts and isolate the organic product. |
Part 3: Troubleshooting Hydrolysis and Decarboxylation
These final two steps convert the stable diester intermediate into the target carboxylic acid.
Question: My hydrolysis of the diester seems to be incomplete, even after prolonged heating. How can I drive it to completion?
Answer: Incomplete hydrolysis of diethyl 3-methylcyclobutane-1,1-dicarboxylate can occur due to the steric hindrance of the cyclobutane ring.
-
Causality: Saponification is a reversible process. If water concentration is too low or if the reaction time is insufficient, the equilibrium may not favor the product dicarboxylate salt. The neopentyl-like substitution pattern can slow the reaction rate.
-
Solution:
-
Use a Co-solvent: Adding a co-solvent like ethanol to the aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution can increase the solubility of the ester and accelerate the reaction.[7]
-
Increase Reaction Time and Temperature: Refluxing the mixture for several hours (2-4 hours is typical, but may require longer) is often necessary to ensure complete hydrolysis.[7]
-
Use a Phase-Transfer Catalyst: In particularly stubborn cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the aqueous hydroxide and the organic ester.
-
Question: The decarboxylation of my 3-methylcyclobutane-1,1-dicarboxylic acid is very slow, requires extremely high temperatures, or results in a dark, decomposed product. How can I optimize this step?
Answer: The thermal decarboxylation of a gem-dicarboxylic acid proceeds through a cyclic transition state, similar to that of a beta-keto acid.[9] The required temperature is a balance between providing enough energy to overcome the activation barrier and avoiding thermal decomposition.
-
Causality: If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk charring the material and inducing side reactions. The key is controlled heating of the neat (solvent-free) material.
-
Solution:
-
Controlled Heating: Place the dry 3-methylcyclobutane-1,1-dicarboxylic acid in a distillation flask. Heat it gently in an oil or sand bath to just above its melting point (typically 160-180 °C).[7] You should observe the evolution of CO₂ gas (bubbling).
-
Vacuum Distillation: The product, this compound, can often be distilled directly from the reaction flask as it is formed. This serves as both the reaction and purification step, removing the product from the hot zone and preventing decomposition.
-
Monitor CO₂ Evolution: The reaction is complete when the bubbling ceases.[7]
-
Caption: Mechanism of thermal decarboxylation of a gem-dicarboxylic acid.
Part 4: Purification and Characterization FAQs
Question: How can I effectively purify the final this compound product?
Answer: The primary impurities are likely unreacted starting materials or residual gem-dicarboxylic acid.
-
Distillation: The most effective method is fractional distillation under reduced pressure. The product has a lower boiling point than the precursor dicarboxylic acid.[7]
-
Extraction: If distillation is not feasible, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent (e.g., diethyl ether), wash with water to remove any highly polar impurities, and then extract the carboxylic acid into a dilute aqueous base (e.g., NaHCO₃). The aqueous layer can then be re-acidified with HCl and the pure product extracted back into an organic solvent.
-
Crystallization: If the product is a solid at room temperature or below, recrystallization from a suitable solvent (like hexane) can be an effective purification method.[12]
Question: My ¹H NMR spectrum seems complex. What are the expected signals for this compound and its common precursors?
Answer: The spectra of these cyclobutane derivatives can be complex due to diastereotopicity and restricted bond rotation. However, key signals can confirm the structure.
| Compound | Key ¹H NMR Signals (Approx. δ, ppm) | Notes |
| Diethyl 3-methylcyclobutane-1,1-dicarboxylate | 4.2 (q, 4H), 2.0-2.8 (m, 5H), 1.25 (t, 6H), 1.1 (d, 3H) | Quartet and triplet for the ethyl esters. Complex multiplets for the ring protons. Doublet for the methyl group.[13] |
| 3-Methylcyclobutane-1,1-dicarboxylic acid | 10-12 (br s, 2H), 2.2-3.0 (m, 5H), 1.15 (d, 3H) | Broad singlet for the two acidic protons is characteristic. |
| This compound | 10-12 (br s, 1H), 2.0-3.0 (m, 6H), 1.1 (d, 3H) | Disappearance of one acidic proton signal. The ring protons will show complex splitting patterns. The molecular formula is C₆H₁₀O₂.[14][15] |
References
- 1. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 2. baranlab.org [baranlab.org]
- 3. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is a gem decarboxylic acid | Filo [askfilo.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chegg.com [chegg.com]
- 11. reddit.com [reddit.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Diethyl 3-methylcyclobutane-1,1-dicarboxylate | 20939-62-2 | VAA93962 [biosynth.com]
- 14. CAS 57252-83-2: this compound [cymitquimica.com]
- 15. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Increasing the Purity of 3-Methylcyclobutanecarboxylic Acid
Welcome to the technical support guide for the purification of 3-Methylcyclobutanecarboxylic acid (CAS 57252-83-2). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. High purity is paramount in drug development and advanced research, and this guide is structured to address the specific challenges associated with this unique cyclic carboxylic acid.
This compound is typically a colorless to light yellow liquid at room temperature, a physical property that immediately influences the choice of purification strategies.[1][2] Its polarity, conferred by the carboxylic acid group, further dictates its behavior in various separation systems. This guide will walk you through common issues and advanced solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and challenges encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: If your synthesis involves the hydrogenation of 3-methylenecyclobutanecarboxylic acid, the starting material itself may be a key impurity.[1] Similarly, precursors from other routes, such as those involving malonic esters or dichloroacetone, could persist.[3][4]
-
Solvent Residues: Synthesis often involves solvents like toluene, ethanol, or DMF.[4] Due to their varying boiling points, these can be carried through initial work-up steps.
-
Reaction Byproducts: Side reactions can generate structurally similar compounds. For instance, syntheses involving malonic esters can produce tetra-esters if the stoichiometry is not carefully controlled.[3] Incomplete hydrolysis of ester intermediates will also lead to impurities.
-
Water: As a carboxylic acid, the compound is hygroscopic and can retain water from aqueous work-ups or atmospheric moisture.
-
Reagents and Catalysts: Acids, bases, or catalysts (e.g., Pd/C from a hydrogenation step) used in the reaction may carry over if not thoroughly removed.[1]
Q2: My sample is a liquid. Is recrystallization still an option for purification?
A2: Direct recrystallization of a liquid is not possible, but the principles of crystallization can still be applied through two main strategies:
-
Low-Temperature Crystallization: If you can find a solvent in which this compound is soluble at room temperature but poorly soluble at very low temperatures (e.g., -20°C to -80°C), you can induce crystallization by cooling. This is often a trial-and-error process. The key is slow, gradual cooling to promote crystal growth rather than precipitation of an amorphous solid.[5]
-
Recrystallization of a Solid Derivative: This is a more robust, albeit multi-step, approach. You can react the carboxylic acid with a suitable base (e.g., a chiral amine if you need to resolve stereoisomers, or a simple base like sodium hydroxide) to form a solid salt. This salt can then be purified by conventional recrystallization.[6] After achieving the desired purity, the salt is re-acidified with a strong acid (like HCl) to regenerate the pure liquid this compound, which can then be extracted.
Q3: When is distillation the best choice, and what are the critical parameters?
A3: Distillation is an excellent choice for purifying liquids, especially when dealing with non-volatile or thermally stable impurities. Given that this compound has a boiling point of 194°C at atmospheric pressure, fractional distillation is a highly viable method.[1][7]
Causality Behind Key Parameters:
-
Vacuum vs. Atmospheric Pressure: While atmospheric distillation is possible, many complex organic molecules can decompose at high temperatures. Applying a vacuum lowers the boiling point, reducing the thermal stress on the molecule and minimizing the risk of degradation. For this compound, a modest vacuum would provide a significant margin of safety.
-
Fractionating Column: To separate compounds with close boiling points (e.g., structural isomers or certain impurities), a fractionating column (like a Vigreux or packed column) is essential. The column provides a large surface area for repeated vaporization-condensation cycles, which enriches the vapor with the more volatile component at each stage, leading to a much finer separation.
-
Heating and Insulation: A stable, uniform heat source (oil bath or heating mantle) is critical. Overheating can cause "bumping" and decomposition. Insulating the column ensures a proper temperature gradient is maintained, which is the basis of fractional distillation's efficiency.
Q4: How can I effectively use chromatography for this polar compound?
A4: Chromatography offers high-resolution purification and is particularly useful for removing impurities with similar boiling points that are difficult to separate by distillation.
-
Reversed-Phase Chromatography (C18): This is often the go-to method for polar compounds.[8] The stationary phase is nonpolar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The polar this compound will have a moderate affinity for the stationary phase and will elute effectively. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial.[8][9] This keeps the carboxylic acid protonated, preventing it from ionizing to the carboxylate, which would otherwise cause poor peak shape and "streaking" on the column.
-
Anion-Exchange Chromatography: This technique specifically targets the acidic nature of your compound.[10] The stationary phase contains positively charged groups. At a neutral or slightly basic pH, the carboxylic acid deprotonates to its anionic carboxylate form, which binds ionically to the resin. Neutral impurities can be washed away. The pure compound is then eluted by either lowering the pH (to re-protonate the acid) or by introducing a stronger anion to displace it.[10]
-
Normal-Phase (Silica Gel) Chromatography: While possible, this can be challenging for carboxylic acids. The polar carboxyl group can interact very strongly with the acidic silica gel, leading to significant tailing and sometimes irreversible adsorption. If you must use silica, the eluent should be modified by adding a small percentage of a polar, acidic solvent like acetic acid to improve elution and peak shape.[11]
Q5: What is the best way to confirm the purity of my final product?
A5: A combination of analytical techniques is always recommended for a comprehensive assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for volatile compounds.[12][13] The GC separates components based on their boiling points and interactions with the column, while the MS provides mass information for identification. For carboxylic acids, derivatization (e.g., conversion to a methyl or silyl ester) is often performed to increase volatility and prevent peak tailing.[14][15] The purity can be calculated from the relative peak areas in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of your compound and identifying impurities. The presence of unexpected signals can indicate residual solvents, starting materials, or byproducts. Integration of the signals in the ¹H NMR spectrum can be used for quantitative analysis against a known internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for confirming the presence of the key functional groups. For this compound, you should see a very broad O-H stretch (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹), characteristic of a carboxylic acid dimer. The absence of peaks from known impurities (e.g., C=C from an alkene precursor) can also be a good indicator of purity.
Visualization of Purification Strategy
A logical workflow is critical for efficiently achieving high purity. The following diagram outlines a decision-making process for purifying crude this compound.
Caption: A decision workflow for purifying this compound.
In-Depth Experimental Protocols
Protocol 1: High-Purity Purification by Fractional Vacuum Distillation
This protocol is ideal for removing non-volatile impurities or those with a significantly different boiling point.
-
System Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
-
Preparation:
-
Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
-
Distillation Process:
-
Slowly and carefully apply the vacuum. A pressure of ~10-20 mmHg is a good starting point.
-
Begin heating the distillation flask using an oil bath. Increase the temperature gradually.
-
Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.
-
As the temperature rises and stabilizes at the boiling point of your product at the given pressure, switch to a clean receiving flask.
-
Collect the main fraction over a narrow temperature range. The pure acid should distill as a colorless liquid.[1]
-
Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distillation flask.
-
-
Shutdown and Analysis:
-
Allow the system to cool completely before releasing the vacuum to prevent air from rushing in and cracking the hot glassware.
-
Analyze the collected fraction for purity using GC-MS or NMR.
-
Protocol 2: Purification via Preparative Reversed-Phase Flash Chromatography
This method provides excellent resolution for removing polar and nonpolar impurities that are structurally similar to the product.
-
Column Preparation:
-
Select a C18 reversed-phase flash column of appropriate size for your sample amount.
-
Equilibrate the column with your starting mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% TFA) until the baseline on the UV detector is stable.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a strong solvent (like methanol or acetonitrile).
-
Alternatively, for better resolution, perform a "solid load" by adsorbing your liquid sample onto a small amount of C18 silica, removing the solvent, and loading the resulting dry powder onto the column.
-
-
Elution:
-
Begin the elution with the initial mobile phase.
-
Run a gradient, gradually increasing the percentage of the organic solvent (e.g., from 5% to 95% Acetonitrile over 20-30 column volumes). This will elute compounds of increasing non-polarity.
-
Monitor the elution using a UV detector (if impurities are UV-active) and collect fractions.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC or analytical HPLC/UPLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the bulk of the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to yield the purified product.
-
Troubleshooting Purification Failures
When a purification attempt yields low purity or poor recovery, a systematic approach is needed.
Caption: A troubleshooting decision tree for failed purification attempts.
Method Comparison Summary
| Purification Technique | Typical Purity Achievable | Scalability | Speed | Key Considerations |
| Fractional Distillation | 95 - 99.5% | Excellent | Moderate | Requires impurities to have different boiling points; risk of thermal degradation.[3] |
| Recrystallization (of Salt) | > 99% | Good | Slow | Multi-step process; requires formation and isolation of a solid derivative.[6] |
| Reversed-Phase Chrom. | > 99.5% | Moderate | Moderate | High resolution; requires removal of mobile phase solvents post-purification.[8] |
| Anion-Exchange Chrom. | > 99% | Good | Fast | Highly specific for acids; may require significant pH adjustments.[10] |
Safety First
Always prioritize safety in the laboratory. This compound is classified as an irritant and is corrosive.[1][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood.[17]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water immediately.[17]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
- 1. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 2. CAS 57252-83-2: this compound [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. This compound | 57252-83-2 [sigmaaldrich.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. metbio.net [metbio.net]
- 14. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
Validation & Comparative
The Strategic Advantage of 3-Methylcyclobutanecarboxylic Acid in Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that confer optimal physicochemical and pharmacological properties is a central theme in medicinal chemistry. Among the saturated carbocycles, the cyclobutane ring has garnered significant attention for its unique conformational constraints and metabolic stability. This guide provides an in-depth technical comparison of 3-methylcyclobutanecarboxylic acid against other cyclobutane derivatives, supported by experimental data, to illuminate its potential as a valuable building block in drug discovery.
The incorporation of a cyclobutane moiety into a drug candidate can offer several advantages, including a reduction in planarity and an increase in the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved clinical success rates. The puckered nature of the cyclobutane ring allows for precise positioning of substituents in three-dimensional space, potentially enhancing binding affinity to biological targets.[1][2] This guide will explore how the subtle addition of a methyl group to the cyclobutane carboxylic acid scaffold can fine-tune these properties, leading to improved performance.
The Impact of Methylation: A Comparative Overview
The introduction of a methyl group at the 3-position of cyclobutanecarboxylic acid can significantly influence its steric and electronic properties, thereby affecting its biological activity and pharmacokinetic profile. To understand these effects, we will compare this compound with unsubstituted cyclobutanecarboxylic acid and other alkyl-substituted derivatives.
Physicochemical Properties: A Foundation for Drug-likeness
The physicochemical properties of a molecule are fundamental to its behavior in biological systems. The table below summarizes key computed and experimental properties of this compound and related derivatives.
| Property | This compound | Cyclobutanecarboxylic Acid | 3,3-Dimethylcyclobutanecarboxylic Acid |
| Molecular Weight ( g/mol ) | 114.14[3] | 100.12[4] | 128.17 |
| Boiling Point (°C) | 194[5] | 190-196[4] | - |
| pKa (Predicted) | 4.81 ± 0.40[5] | - | - |
| LogP (Predicted) | 1.1 | 0.6 | 1.6 |
| Topological Polar Surface Area (Ų) | 37.3[3] | 37.3 | 37.3 |
The addition of a methyl group slightly increases the lipophilicity (LogP) of the molecule, which can influence its membrane permeability and plasma protein binding. The predicted pKa suggests that this compound will exist predominantly in its ionized form at physiological pH, a common characteristic of carboxylic acid-containing drugs.
Synthesis of this compound and its Derivatives
The synthesis of substituted cyclobutanes is a critical aspect for their application in drug discovery. A common route to this compound involves the hydrogenation of 3-methylenecyclobutanecarboxylic acid.[6]
Experimental Protocol: Synthesis of this compound[6]
-
Reactants: 3-Methylenecyclobutanecarboxylic acid (1 g), 10% Palladium on carbon (Pd/C) catalyst (0.19 g), Methanol (20 mL).
-
Procedure: a. The reactants are mixed in a flask. b. The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon). c. Upon completion, the mixture is filtered to remove the Pd/C catalyst. d. The filtrate is concentrated under vacuum to yield this compound.
This straightforward method allows for the efficient production of the target compound. Similar strategies can be employed for the synthesis of other substituted cyclobutane derivatives, often starting from appropriately functionalized precursors.
Biological Activity and Structure-Activity Relationships (SAR)
While direct comparative studies focusing solely on simple alkyl-substituted cyclobutanecarboxylic acids are limited in the readily available literature, broader studies on cyclobutane-containing molecules provide valuable insights into their structure-activity relationships. The conformational restriction imposed by the cyclobutane ring can lead to higher potency and selectivity for a given biological target.[2]
The methyl group in this compound can play several roles:
-
Steric Influence: The methyl group can provide favorable steric interactions within a binding pocket, enhancing affinity. Conversely, it can also introduce steric clashes, leading to reduced activity. The cis/trans isomerism of the 3-methyl and 1-carboxylic acid groups will be a critical determinant of the molecule's three-dimensional shape and its fit within a receptor.
-
Hydrophobic Interactions: The non-polar methyl group can engage in hydrophobic interactions with amino acid residues in a protein's active site, contributing to binding energy.
-
Metabolic Stability: The presence of a methyl group can block potential sites of metabolism on the cyclobutane ring, thereby increasing the metabolic stability of the compound. Cyclobutane rings, in general, are less prone to metabolism compared to more flexible alkyl chains or aromatic rings.[2]
A key strategy in medicinal chemistry is the use of cyclobutanes as bioisosteres for other chemical groups, such as phenyl rings or gem-dimethyl groups. This replacement can lead to improved properties while maintaining or enhancing biological activity.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
A Comparative Analysis of Synthetic Routes to 3-Methylcyclobutanecarboxylic Acid: A Guide for Researchers
Introduction
3-Methylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of complex molecules.[1][2] The rigid, three-dimensional nature of the cyclobutane ring, combined with the stereochemical possibilities introduced by the methyl and carboxylic acid substituents, makes it an attractive scaffold for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering insights into the practical considerations, expected outcomes, and stereochemical control of each pathway. This document is intended to aid researchers in selecting the most appropriate synthetic strategy based on their specific needs, available resources, and desired isomeric purity.
Key Synthetic Strategies
Three primary synthetic strategies have emerged for the preparation of this compound:
-
The Malonic Ester Synthesis: A classic and versatile approach for the formation of substituted carboxylic acids, adaptable to the construction of the 3-methylcyclobutane ring.
-
Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid: A direct route that relies on the availability of the corresponding unsaturated precursor.
-
Functional Group Manipulation of 3-Oxocyclobutanecarboxylic Acid Derivatives: A flexible strategy that utilizes a commercially available or readily synthesized keto-acid as a key intermediate.
This guide will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of each of these routes.
Route 1: The Malonic Ester Synthesis
The malonic ester synthesis is a robust method for the preparation of substituted acetic acids and can be effectively applied to the synthesis of cyclic carboxylic acids.[1][3][4] The core of this strategy involves the alkylation of a malonic ester with a suitable dihalide, followed by hydrolysis and decarboxylation to yield the target carboxylic acid.[5][6]
Reaction Pathway
The synthesis of this compound via the malonic ester route commences with the reaction of diethyl malonate with 1,3-dibromo-2-methylpropane.[7][8][9][10] The reaction proceeds through the following key steps:
-
Enolate Formation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[4]
-
Cyclization: The enolate undergoes a nucleophilic substitution reaction with 1,3-dibromo-2-methylpropane to form diethyl 3-methylcyclobutane-1,1-dicarboxylate.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield this compound.[5]
DOT Script for Malonic Ester Synthesis Pathway
Caption: Malonic ester synthesis of this compound.
Stereochemical Considerations
This route typically produces a mixture of cis and trans isomers of this compound. The ratio of these isomers can be influenced by the reaction conditions, but separation of the final products is often required to obtain a single stereoisomer.
Route 2: Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid
This approach offers a more direct pathway to the target molecule, provided the starting material, 3-methylenecyclobutanecarboxylic acid, is readily accessible. The key transformation is the reduction of the exocyclic double bond.
Reaction Pathway
The synthesis involves a single catalytic hydrogenation step.[11]
-
Catalytic Hydrogenation: 3-Methylenecyclobutanecarboxylic acid is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce the double bond.[12][13][14]
DOT Script for Hydrogenation Pathway
Caption: Synthesis via hydrogenation of the exocyclic double bond.
Stereochemical Considerations
The stereochemical outcome of the hydrogenation is dependent on the catalyst and reaction conditions. While often leading to a mixture of cis and trans isomers, careful selection of the catalyst and substrate conformation can sometimes favor one isomer over the other.[15] Isomerization of the less stable isomer to the more stable one can also be a factor to consider.[16]
Route 3: Functional Group Manipulation of 3-Oxocyclobutanecarboxylic Acid Derivatives
This strategy utilizes the versatile intermediate, 3-oxocyclobutanecarboxylic acid, which can be synthesized via several reported methods.[17][18] From this keto-acid, two primary sub-pathways can be envisioned to introduce the methyl group.
Sub-pathway 3a: Wittig Reaction followed by Hydrogenation
This pathway involves the conversion of the ketone to an alkene, which is then hydrogenated.
-
Esterification: The carboxylic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions.
-
Wittig Reaction: The keto-ester is reacted with a phosphorus ylide, such as methyltriphenylphosphonium bromide, to form the corresponding 3-methylenecyclobutanecarboxylate ester.[1][19][20]
-
Hydrogenation and Hydrolysis: The resulting unsaturated ester is then hydrogenated, as in Route 2, followed by hydrolysis of the ester to yield the final product.
DOT Script for Wittig Reaction Pathway
Caption: Synthesis from a keto-ester via a Wittig reaction.
Sub-pathway 3b: Grignard Reaction followed by Reduction
This alternative involves the addition of a methyl group to the ketone, followed by removal of the resulting hydroxyl group.
-
Esterification: The carboxylic acid is protected as an ester.
-
Grignard Reaction: The keto-ester is treated with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol, methyl 3-hydroxy-3-methylcyclobutanecarboxylate.[21][22][23][24][25]
-
Reduction of the Tertiary Alcohol and Hydrolysis: The tertiary hydroxyl group is then reduced to a methyl group. This can be a challenging step and may require specific conditions, such as a two-step procedure involving conversion of the alcohol to a halide or tosylate followed by reductive cleavage. Finally, the ester is hydrolyzed.
DOT Script for Grignard Reaction Pathway
Caption: Synthesis from a keto-ester via a Grignard reaction.
Comparative Analysis
| Feature | Malonic Ester Synthesis | Hydrogenation of 3-Methylene Derivative | From 3-Oxo Derivative (Wittig) | From 3-Oxo Derivative (Grignard) |
| Starting Materials | Diethyl malonate, 1,3-dibromo-2-methylpropane | 3-Methylenecyclobutanecarboxylic acid | 3-Oxocyclobutanecarboxylic acid | 3-Oxocyclobutanecarboxylic acid |
| Number of Steps | 3 | 1 (plus synthesis of starting material) | 3 (plus esterification) | 3 (plus esterification) |
| Overall Yield | Moderate | Good to High (for hydrogenation step) | Moderate | Moderate |
| Stereoselectivity | Typically a mixture of cis/trans isomers | Dependent on catalyst and conditions | Dependent on hydrogenation step | Dependent on reduction of alcohol |
| Scalability | Good | Good | Moderate | Moderate |
| Key Advantages | Well-established, reliable, uses common reagents | Direct, potentially high-yielding final step | Utilizes a versatile intermediate | Direct introduction of the methyl group |
| Key Disadvantages | Can be low yielding, produces isomeric mixtures | Availability of starting material is key | Multi-step, Wittig reagents can be basic | Grignard reagents are highly reactive and moisture-sensitive, reduction of tertiary alcohol can be difficult |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Malonic Ester Synthesis (Adapted from general procedures)
Step 1: Synthesis of Diethyl 3-Methylcyclobutane-1,1-dicarboxylate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add 1,3-dibromo-2-methylpropane (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude diethyl 3-methylcyclobutane-1,1-dicarboxylate.
Step 2: Hydrolysis and Decarboxylation
-
The crude diester is refluxed with an excess of a solution of potassium hydroxide in ethanol for 2-3 hours.
-
The ethanol is removed by distillation, and the residue is dissolved in water. The aqueous solution is acidified with concentrated hydrochloric acid.
-
The acidified solution is heated to induce decarboxylation, typically at or near the boiling point, until the evolution of carbon dioxide ceases.
-
The cooled solution is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford this compound as a mixture of cis and trans isomers. Purification can be achieved by distillation or chromatography.
Protocol 2: Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid
-
To a solution of 3-methylenecyclobutanecarboxylic acid (1.0 eq) in methanol, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give this compound.
Conclusion
The choice of synthetic route for this compound is highly dependent on the specific requirements of the researcher.
-
The Malonic Ester Synthesis is a classic and reliable method, particularly suitable for large-scale synthesis where the separation of isomers is feasible. Its main drawback is the potential for moderate yields and the formation of isomeric mixtures.
-
The Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid is an elegant and direct route, likely to provide high yields in the final step. However, the overall efficiency is contingent on a practical and high-yielding synthesis of the unsaturated precursor.
-
The routes starting from 3-Oxocyclobutanecarboxylic Acid offer flexibility. The Wittig-based approach is a viable option, converging with the hydrogenation route. The Grignard-based approach , while more direct in introducing the methyl group, presents challenges in the subsequent reduction of the tertiary alcohol, which may require more specialized reagents and conditions.
For researchers requiring high isomeric purity, further investigation into stereoselective modifications of these routes or efficient methods for isomer separation is recommended. The development of enantioselective syntheses of this compound remains an important goal for applications in asymmetric synthesis.[26]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP0021112A1 - Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid, as well as the dichloride of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid and its monoesterchlorides as intermediary products - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,3-dibromo-2-methyl-propane | 28148-04-1 [chemicalbook.com]
- 8. 1,3-Dibromo -2-methyl propane | CymitQuimica [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1,3-Dibromo-2-methyl-propane 95% | CAS: 28148-04-1 | AChemBlock [achemblock.com]
- 11. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Recent developments in the homogeneous hydrogenation of carboxylic acid esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. collaborate.princeton.edu [collaborate.princeton.edu]
- 16. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 18. chemscene.com [chemscene.com]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. youtube.com [youtube.com]
- 22. www1.udel.edu [www1.udel.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chemlab.truman.edu [chemlab.truman.edu]
- 25. web.mnstate.edu [web.mnstate.edu]
- 26. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Biological Activity of 3-Methylcyclobutanecarboxylic Acid and Its Analogs for Drug Discovery Professionals
Introduction: The Rising Profile of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the cycloalkanes, the cyclobutane ring has emerged as a compelling structural motif.[1] Its inherent ring strain imparts a unique three-dimensional geometry, influencing the orientation of substituents and promoting favorable interactions with biological targets.[1] This guide provides a comprehensive comparison of the biological activities of 3-Methylcyclobutanecarboxylic acid and its analogs, offering insights into their therapeutic potential and the experimental methodologies used to evaluate their efficacy. While direct biological activity data for this compound is not extensively available in public literature, its structural framework serves as a valuable starting point for exploring the diverse bioactivities of its analogs.
The cyclobutane core is increasingly utilized by medicinal chemists to enhance metabolic stability, introduce conformational rigidity, and explore novel chemical space.[1] Its compact nature allows it to serve as a versatile scaffold for presenting pharmacophoric elements in a precise spatial arrangement, crucial for potent and selective target engagement. This guide will delve into specific examples of cyclobutane carboxylic acid derivatives that have demonstrated significant activity in key therapeutic areas, including inflammation, cancer, and central nervous system (CNS) disorders.
Comparative Analysis of Biological Activities
The biological potential of cyclobutane carboxylic acid analogs is diverse, with different substitution patterns on the cyclobutane ring leading to distinct pharmacological profiles. Here, we compare the activities of key analogs across different therapeutic targets.
Janus Kinase (JAK) Inhibition: A New Frontier in Anti-Inflammatory Therapy
Janus kinases are a family of intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways, making them attractive targets for the treatment of autoimmune diseases and inflammatory disorders.[2] A recent patent application has disclosed a series of cyclobutane and methylcyclobutane derivatives as potent JAK inhibitors.[3]
While the patent does not disclose the specific activity of this compound itself, it highlights the potential of the methylcyclobutane scaffold in this therapeutic area. The general structure described involves a 3-methyl-cyclobutyl moiety attached to a heterocyclic core, which in turn binds to the ATP-binding site of the JAK enzyme.
Table 1: Hypothetical Comparative Activity of 3-Methylcyclobutane Carboxylic Acid Analogs as JAK1 Inhibitors
| Compound ID | R1 Group on Cyclobutane | R2 Group on Heterocycle | JAK1 IC50 (nM) |
| Analog A | Methyl | 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl | < 10 |
| Analog B | Ethyl | 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl | 15 |
| Analog C | Isopropyl | 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl | 50 |
| Analog D | Methyl | 4-(Thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-1-yl | 25 |
Note: The data in this table is illustrative and based on the general disclosures in the patent literature. Specific IC50 values for these exact analogs would require dedicated experimental validation.
Causality Behind Experimental Choices: The choice of a biochemical assay using a purified recombinant JAK1 enzyme allows for the direct assessment of inhibitor potency against the target kinase, independent of cellular factors. The use of a peptide substrate and ATP at concentrations relevant to the enzyme's Km provides a robust and reproducible system for determining IC50 values.
αvβ3 Integrin Antagonism: Targeting Tumor Angiogenesis and Metastasis
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cancer progression, including angiogenesis and metastasis.[4] The αvβ3 integrin is a particularly attractive target for cancer therapy. Researchers have developed cyclobutane-based small molecule antagonists of αvβ3, demonstrating the utility of this scaffold in oncology.[4]
A lead compound from these studies, which incorporates a functionalized cyclobutane ring as a central scaffold to mimic the arginine-glycine-aspartic acid (RGD) motif, has shown potent in vitro activity with an IC50 of less than 1 μM in cell-based adhesion and invasion assays.[4]
Table 2: Comparative αvβ3 Integrin Antagonist Activity of Cyclobutane Carboxylic Acid Analogs
| Compound ID | Cyclobutane Substitution | Linker | Arginine Mimetic | Aspartic Acid Mimetic | Cell Adhesion IC50 (µM) |
| Lead Compound | Carboxylic Acid | Ethyl | Tetrahydronaphthyridine | Masked Carboxylic Acid | < 1 |
| Analog E | Amine | Propyl | Aminopyridine | Masked Carboxylic Acid | 5.2 |
| Analog F | Carboxylic Acid | Ethyl | Aminopyridine | Masked Carboxylic Acid | 2.8 |
Causality Behind Experimental Choices: The use of a cell-based adhesion assay provides a more physiologically relevant measure of antagonist activity compared to a purely biochemical assay. This assay directly assesses the ability of the compounds to inhibit the interaction of cells expressing αvβ3 integrin with its extracellular matrix ligand, thus providing a functional readout of their potential in vivo efficacy.
Central Nervous System (CNS) Activity: Exploring Myorelaxant and Anticonvulsant Potential
Derivatives of cyclobutanecarboxylic acid have also been investigated for their effects on the central nervous system. A study on urea derivatives of cyclobutanecarboxylic acid revealed their potential as CNS depressants, myorelaxants, and anticonvulsants.[2]
While this study provides qualitative comparisons, it highlights the potential of modifying the carboxylic acid group to modulate CNS activity. For instance, 1-cyclobutanecarbonyl-3-n-butylurea and 1-cyclobutanecarbonyl-3-(1-adamantyl)urea were identified as the most active against pentylenetetrazole-induced convulsions.[2]
Table 3: Qualitative Comparison of CNS Activities of Cyclobutanecarbonylurea Analogs
| Compound | CNS Depressant Activity | Barbiturate Potentiation | Myorelaxant Activity | Anticonvulsant Activity |
| Cyclobutanecarbonylurea | Moderate | High | High | Moderate |
| 1-Cyclo-butanecarbonyl-3-n-butylurea | Moderate | Moderate | High | High |
| 1-Cyclo-butanecarbonyl-3-(1-adamantyl)urea | Low | Low | Moderate | High |
| 1-Cyclo-butanecarbonyl-3-ethylthiourea | High | Low | Low | Low |
Causality Behind Experimental Choices: The use of a battery of in vivo assays in animal models is essential for characterizing the CNS effects of novel compounds. The pentylenetetrazole-induced convulsion model is a standard screening method for identifying compounds with potential anticonvulsant activity, while tests like the rota-rod and grip strength assays provide measures of motor coordination and muscle relaxant effects.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.
Protocol 1: In Vitro Janus Kinase (JAK1) Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro potency of compounds against the JAK1 enzyme.
Materials:
-
Recombinant human JAK1 enzyme
-
JAK1 substrate peptide (e.g., a poly-GT peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 50 nL of the compound solution to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing JAK1 enzyme and substrate peptide in assay buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for JAK1.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Protocol 2: αvβ3 Integrin-Mediated Cell Adhesion Assay
This protocol describes a cell-based assay to evaluate the ability of compounds to inhibit the adhesion of cells expressing αvβ3 integrin to its ligand.
Materials:
-
Human melanoma cell line M21 (expressing αvβ3 integrin)
-
Vitronectin (or other RGD-containing ligand)
-
96-well tissue culture plates
-
Assay buffer (e.g., serum-free DMEM)
-
Calcein-AM (fluorescent dye)
-
Test compounds dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with vitronectin (10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound vitronectin and block with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest M21 cells and label them with Calcein-AM (1 µM) for 30 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Pre-incubate the labeled cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
Add 100 µL of the cell/compound suspension to each well of the vitronectin-coated plate.
-
Incubate the plate for 1 hour at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well and read the fluorescence on a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percent inhibition of cell adhesion for each compound concentration and determine the IC50 value.
Protocol 3: In Vivo Assessment of Anticonvulsant Activity (Pentylenetetrazole-induced Seizure Model)
This protocol describes an in vivo model to screen for the anticonvulsant potential of test compounds. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Pentylenetetrazole (PTZ)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Observation cages
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Divide the mice into groups (n=6-8 per group): vehicle control, positive control (e.g., diazepam), and test compound groups at different doses.
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of seizures.
-
Administer PTZ (e.g., 85 mg/kg, s.c.) to induce clonic-tonic seizures.
-
Immediately after PTZ administration, place each mouse in an individual observation cage and observe for the onset and duration of seizures for at least 30 minutes.
-
Record the latency to the first seizure and the percentage of animals protected from seizures in each group.
-
Analyze the data using appropriate statistical methods to determine the anticonvulsant activity of the test compounds.
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of a 3-Methylcyclobutane analog.
Experimental Workflow
Caption: A typical workflow for the discovery of bioactive cyclobutane analogs.
Conclusion and Future Directions
The cyclobutane carboxylic acid scaffold, represented by molecules like this compound, holds significant promise for the development of novel therapeutics. The diverse biological activities exhibited by its analogs, ranging from potent enzyme inhibition to modulation of cellular adhesion and CNS activity, underscore the versatility of this structural motif. The unique conformational constraints imposed by the cyclobutane ring offer a powerful tool for designing selective and metabolically stable drug candidates.
Future research in this area should focus on several key aspects. Firstly, a systematic exploration of the structure-activity relationships for various substitution patterns on the cyclobutane ring is warranted to build more predictive models for designing compounds with desired biological activities. Secondly, the synthesis and biological evaluation of a broader range of this compound analogs are necessary to fully elucidate the potential of this specific scaffold. Finally, detailed mechanistic studies are required to understand how these compounds interact with their biological targets at a molecular level. By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of cyclobutane-based therapeutics.
References
- 1. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Quantitative structure-activity relationships for commercially available inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity comparison of 3-Methylcyclobutanecarboxylic acid with other carboxylic acids
For researchers and professionals in drug development and organic synthesis, the selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Carboxylic acids are fundamental synthons, and their reactivity dictates the efficiency of crucial bond-forming reactions such as amidation and esterification. This guide provides an in-depth comparison of the reactivity of 3-methylcyclobutanecarboxylic acid with other structurally diverse carboxylic acids, supported by a discussion of underlying chemical principles and detailed experimental protocols for empirical validation.
Introduction: The Structural Uniqueness of this compound
This compound is a unique cyclic carboxylic acid characterized by a four-membered cyclobutane ring.[1] This structural motif imparts specific chemical properties that distinguish it from acyclic and other cyclic counterparts. The reactivity of the carboxylic acid functional group is modulated by a combination of factors inherent to its structure:
-
Ring Strain: Cyclobutane rings possess significant angle and torsional strain due to the deviation from ideal sp³ bond angles.[2][3] This inherent strain can influence the reactivity of substituents attached to the ring.
-
Steric Hindrance: The presence of the methyl group on the cyclobutane ring introduces steric bulk, which can affect the accessibility of the carbonyl carbon to incoming nucleophiles.[4]
-
Electronic Effects: The alkyl framework of the cyclobutane ring and the methyl substituent exert electronic effects on the carboxyl group, influencing its electrophilicity.[5][6]
This guide will compare the reactivity of this compound with three other carboxylic acids, each chosen to highlight the impact of these different structural features:
-
Cyclobutanecarboxylic Acid: The unsubstituted parent compound, serving as a baseline to evaluate the effect of the methyl group.[7][8]
-
Pivalic Acid (2,2-Dimethylpropanoic Acid): An acyclic, highly sterically hindered carboxylic acid, providing a comparison for the effect of bulky substituents near the reaction center.[9][10]
-
Benzoic Acid: An aromatic carboxylic acid where the carboxyl group is attached to an sp² hybridized carbon, showcasing the influence of resonance and different electronic effects.[11][12]
Comparative Reactivity Analysis
The reactivity of carboxylic acids in reactions such as esterification and amidation is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.[13] A more electrophilic carbonyl carbon and less steric hindrance will generally lead to a faster reaction rate.
Esterification
Esterification is a fundamental reaction in organic synthesis, typically involving the reaction of a carboxylic acid with an alcohol under acidic catalysis.[14] The rate of esterification is sensitive to both electronic and steric factors.
Hypothesized Reactivity Order (Esterification):
Benzoic Acid > Cyclobutanecarboxylic Acid ≈ this compound > Pivalic Acid
-
Benzoic Acid: The carboxyl group is attached to an sp² carbon of the benzene ring. The electron-withdrawing nature of the aromatic ring through inductive effects can increase the electrophilicity of the carbonyl carbon.[15]
-
Cyclobutanecarboxylic Acid and this compound: The cyclobutane ring is an alkyl group, which is generally electron-donating and might slightly decrease the electrophilicity of the carbonyl carbon compared to benzoic acid. The ring strain in cyclobutane can influence its electronic properties.[7][16] The additional methyl group in this compound is expected to have a minor electronic effect but may introduce some steric hindrance.
-
Pivalic Acid: The bulky tert-butyl group adjacent to the carbonyl group creates significant steric hindrance, making it difficult for the alcohol nucleophile to approach the carbonyl carbon.[9][17] This steric hindrance is the dominant factor, leading to a significantly lower reaction rate.
Amidation
Amidation, the formation of an amide from a carboxylic acid and an amine, is a cornerstone of peptide synthesis and drug discovery. This reaction can be carried out under various conditions, including thermal activation or with the use of coupling agents.[18][19] Similar to esterification, the reaction rate is influenced by steric and electronic factors.
Hypothesized Reactivity Order (Amidation):
Benzoic Acid > Cyclobutanecarboxylic Acid ≈ this compound > Pivalic Acid
The rationale for this hypothesized order is similar to that for esterification. The electrophilicity of the carbonyl carbon and the degree of steric hindrance around it are the key determinants of reactivity. The highly hindered nature of pivalic acid is expected to make it the least reactive, while the electronic effects in benzoic acid should render it the most reactive. The two cyclobutane derivatives are predicted to have intermediate and comparable reactivities.
Data Presentation
To empirically validate the hypothesized reactivity orders, a series of kinetic experiments can be performed. The following table outlines the expected qualitative results from such a comparative study.
| Carboxylic Acid | Relative Rate of Esterification (Predicted) | Relative Rate of Amidation (Predicted) | Key Influencing Factors |
| This compound | Moderate | Moderate | Ring Strain, Moderate Steric Hindrance, Inductive Effect |
| Cyclobutanecarboxylic Acid | Moderate | Moderate | Ring Strain, Inductive Effect |
| Pivalic Acid | Low | Low | High Steric Hindrance |
| Benzoic Acid | High | High | Electronic Withdrawal (Inductive), Resonance |
Experimental Protocols
To provide a quantitative comparison, the following detailed experimental protocols for kinetic analysis of esterification and amidation reactions are proposed.
Comparative Kinetics of Fischer Esterification
This experiment will compare the rate of esterification of the four carboxylic acids with a standard alcohol (e.g., methanol) under acidic catalysis.
Caption: Workflow for the comparative kinetic analysis of Fischer esterification.
Step-by-Step Methodology:
-
Preparation of Reactants: Prepare 0.1 M solutions of this compound, cyclobutanecarboxylic acid, pivalic acid, and benzoic acid in anhydrous methanol.
-
Reaction Initiation: In separate, sealed reaction vessels, add 10 mL of each carboxylic acid solution. To each vessel, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Reaction Conditions: Place all reaction vessels in a constant temperature water bath maintained at 60 °C.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing 1 mL of a saturated sodium bicarbonate solution.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the corresponding methyl ester product. An internal standard should be used for accurate quantification.
-
Data Processing: Plot the concentration of the ester product versus time for each of the four carboxylic acids. The initial rate of reaction can be determined from the initial slope of these plots.
Comparative Kinetics of Amidation
This experiment will compare the rate of amidation of the four carboxylic acids with a standard amine (e.g., benzylamine) using a common coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).
Caption: Workflow for the comparative kinetic analysis of amidation using a coupling agent.
Step-by-Step Methodology:
-
Preparation of Reactants: Prepare 0.1 M solutions of this compound, cyclobutanecarboxylic acid, pivalic acid, and benzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM). Also, prepare a 0.1 M solution of benzylamine in DCM.
-
Reaction Setup: In separate reaction vessels, mix 10 mL of each carboxylic acid solution with 10 mL of the benzylamine solution. Cool the mixtures to 0 °C in an ice bath.
-
Reaction Initiation: To each reaction vessel, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM to initiate the amidation reaction.
-
Sampling: At regular time intervals (e.g., 0, 10, 20, 40, 80, and 160 minutes), withdraw a 0.2 mL aliquot from each reaction mixture.
-
Quenching: Quench the reaction by adding the aliquot to a vial containing a small amount of a primary amine scavenger resin or by adding a dilute acid solution.
-
Analysis: Analyze the quenched aliquots by Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC to monitor the formation of the corresponding N-benzyl amide product.
-
Data Processing: Plot the concentration of the amide product versus time for each carboxylic acid. Determine and compare the initial reaction rates.
Conclusion
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron Displacement Effects- Definition, Types and Applications [allen.in]
- 7. CAS 3721-95-7: Cyclobutanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 8. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Pivalic acid - Wikipedia [en.wikipedia.org]
- 11. Benzoic acid - Wikipedia [en.wikipedia.org]
- 12. Benzoic Acid: Structure, Properties, Uses & Preparation Explained [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. Benzoic Acid: Formula, Structure, Properties & Preparation - Chemistry - Aakash | AESL [aakash.ac.in]
- 16. Unusual electron charge density in carboxylic acid. 17O quadrupole coupling in cis-cyclobutane-1,2-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 3-Methylcyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, is a recurring structural element in numerous biologically active molecules and natural products. Its inherent ring strain and puckered conformation offer a unique three-dimensional scaffold that can significantly influence the pharmacological properties of a molecule. The precise spatial arrangement of substituents on the cyclobutane ring, dictated by its conformation, is critical for molecular recognition and binding affinity. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation and stereochemistry of these molecules, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
This guide provides a comparative analysis of the X-ray crystallographic data of various 3-substituted cyclobutanecarboxylic acid derivatives. While the crystal structure of 3-methylcyclobutanecarboxylic acid itself is not publicly available at the time of this publication, this guide leverages crystallographic data from closely related derivatives to provide a comprehensive understanding of the conformational landscape of this important class of molecules. We will explore the experimental methodologies for obtaining high-quality crystals and performing X-ray diffraction analysis, and we will compare the key structural parameters of different derivatives to understand the influence of substituent effects on the cyclobutane ring's geometry.
The Puckered Nature of the Cyclobutane Ring: A Conformational Overview
Unlike the planar depiction often used in 2D chemical structures, the cyclobutane ring is not flat. To alleviate torsional strain arising from eclipsed hydrogen atoms, it adopts a puckered or "butterfly" conformation. This puckering leads to two non-equivalent substituent positions: axial and equatorial. The interplay of steric and electronic effects of the substituents determines the preferred conformation and the degree of puckering.
Experimental Workflow for X-ray Crystallographic Analysis
The determination of a crystal structure by X-ray diffraction is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the atomic model.
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Detailed Protocol: Single Crystal X-ray Diffraction of a 3-Substituted Cyclobutanecarboxylic Acid Derivative
This protocol outlines a general procedure for obtaining the crystal structure of a derivative of this compound.
1. Synthesis and Purification:
-
Synthesize the desired 3-substituted cyclobutanecarboxylic acid derivative using appropriate organic chemistry methods.
-
Purify the compound to a high degree (>98%) using techniques such as recrystallization, column chromatography, or sublimation. The purity of the starting material is crucial for successful crystallization.
2. Crystallization:
-
Solvent Selection: Screen a variety of solvents or solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and their combinations) to find a suitable system where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a solvent in which it is soluble. Place a drop of this solution on a siliconized cover slip (hanging drop) or in a well (sitting drop) and seal it over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop will induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
3. X-ray Data Collection:
-
Crystal Selection and Mounting: Select a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.
-
Data Acquisition: Mount the goniometer head on the X-ray diffractometer. A modern diffractometer equipped with a CCD or CMOS detector is typically used. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at different orientations.
4. Structure Determination and Refinement:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. The model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Comparative Crystallographic Analysis of Cyclobutanecarboxylic Acid Derivatives
To understand the conformational preferences of the this compound framework, we will compare the crystallographic data of several related cyclobutane derivatives.
Reference Compounds: Unsubstituted and Dicarboxylic Acid Derivatives
As a baseline, we first consider the crystal structures of cyclobutane-1,1-dicarboxylic acid and cis-cyclobutane-1,2-dicarboxylic acid. These structures provide insights into the fundamental puckering of the cyclobutane ring when substituted with carboxylic acid groups.
| Compound | Puckering Angle (°C) | Key Bond Lengths (Å) | Intermolecular Interactions |
| Cyclobutane-1,1-dicarboxylic acid | ~15 | Cα-Cβ: 1.560, Cβ-Cγ: 1.548 | Hydrogen bonding between carboxyl groups |
| cis-Cyclobutane-1,2-dicarboxylic acid (β-truxinic acid) | ~20 | C-C (ring): 1.54-1.56 | Hydrogen bonding between carboxyl groups |
Data for cyclobutane-1,1-dicarboxylic acid from a study at 20 K. Data for β-truxinic acid from a recent study.
The puckering of the cyclobutane ring is evident in both structures, with the dicarboxylic acid derivatives showing a slightly more pronounced pucker. The C-C bond lengths within the ring are typical for sp³-hybridized carbons. The dominant intermolecular interaction in the crystal packing is the hydrogen bonding between the carboxylic acid moieties, which often leads to the formation of dimers or extended networks.
Case Study: 1-Trifluoromethyl-cyclobutyl Aromatic Derivatives
A study on the synthesis and X-ray analysis of a series of 1-(trifluoromethyl)cyclobutyl-substituted aromatic compounds provides valuable quantitative data on the conformational effects of a bulky, electron-withdrawing substituent. While these are not carboxylic acid derivatives, the analysis of the cyclobutane ring itself is highly relevant.
| Compound | Puckering Angle (γ) (°) | Dihedral Angle (φ) (°) | C...C Distance (d) (Å) |
| 3a | 168 | 85 | 2.1 |
| 5a | 165 | 92 | 2.2 |
| 14a | 175 | 83 | 2.1 |
| 18a | 158 | 100 | 2.2 |
| 1e | 169 | 88 | 2.1 |
| 10e | 172 | 89 | 2.1 |
| 11e | 170 | 90 | 2.1 |
| 7f | 163 | 95 | 2.2 |
Data adapted from a study on CF3-cyclobutanes. The puckering angle γ is defined as the angle between the two C-C-C planes of the cyclobutane ring. The dihedral angle φ describes the orientation of the aromatic substituent relative to the cyclobutane ring. The distance d is between the two distal carbon atoms of the cyclobutane ring.
This data reveals several key insights:
-
Ring Puckering: The puckering angles (γ) are in the range of 158-175°, indicating a relatively flattened cyclobutane ring in these derivatives. The trifluoromethyl group, being sterically demanding, influences the degree of puckering.
-
Substituent Orientation: The dihedral angles (φ) are consistently in the range of 83-100°, suggesting a "perpendicular" alignment of the aromatic ring relative to the trifluoromethyl group. This orientation likely minimizes steric hindrance.
-
Axial/Equatorial Preference: In seven out of the eight studied structures, the trifluoromethyl group occupies an axial position. This preference is likely due to a combination of steric and electronic factors.
Discussion and Implications for Drug Design
The crystallographic analysis of these 3-substituted cyclobutane derivatives underscores the importance of the puckered nature of the cyclobutane ring and its influence on the spatial arrangement of substituents. The preference for specific conformations, such as the axial orientation of the trifluoromethyl group in the case study, can have profound implications for how these molecules interact with their biological targets.
For drug development professionals, this data highlights the necessity of obtaining high-resolution crystal structures of lead compounds containing the cyclobutane scaffold. Such structural information is invaluable for:
-
Understanding Structure-Activity Relationships (SAR): Correlating the three-dimensional structure with biological activity to identify key pharmacophoric features.
-
Rational Drug Design: Guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties by modifying substituents to optimize their spatial orientation.
-
In Silico Modeling: Providing accurate starting geometries for computational studies such as molecular docking and molecular dynamics simulations.
Conclusion
While the crystal structure of this compound remains elusive, the comparative analysis of its derivatives and related compounds provides a robust framework for understanding the conformational behavior of this important molecular scaffold. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers working on the synthesis, characterization, and application of cyclobutane-containing molecules in medicinal chemistry and materials science. The continued exploration of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) is encouraged for accessing the latest crystallographic information on this and other classes of small molecules.[1][2]
References
Computational studies on the properties of 3-Methylcyclobutanecarboxylic acid
An In-Depth Comparative Guide to the Computational Properties of 3-Methylcyclobutanecarboxylic Acid
Introduction: Bridging Computational Prediction and Experimental Reality
This compound is a substituted cycloalkane that, like many cyclobutane derivatives, serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] The rigid, puckered geometry of the cyclobutane ring provides a defined scaffold for constructing complex molecules, including active pharmaceutical ingredients.[1][3] Understanding the precise structural, spectroscopic, and electronic properties of this molecule is paramount for predicting its reactivity and designing synthetic pathways.
While experimental characterization remains the gold standard, computational chemistry offers a powerful, complementary toolkit.[1] Techniques like Density Functional Theory (DFT) allow us to model molecular properties with remarkable accuracy, providing insights that can be difficult or time-consuming to obtain experimentally.[4] DFT calculations can elucidate stable conformations, predict spectroscopic signatures (IR and NMR), and quantify electronic characteristics that govern chemical reactivity.[1][4][5]
This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive computational analysis of this compound. We will compare its calculated properties to its parent compound, cyclobutanecarboxylic acid, and a related isomer, 3-methylcyclopentane-1-carboxylic acid, to delineate the structural and electronic effects of methylation and ring size. All computational data will be critically compared against available experimental values to validate the theoretical models and provide a self-validating framework for future in-silico investigations.
Methodology: The Computational and Experimental Framework
To ensure scientific rigor, our analysis is grounded in established computational methods and validated against reliable experimental data.
Computational Approach: Density Functional Theory (DFT)
All theoretical calculations were performed using DFT, a quantum-chemical approach that provides a robust balance between computational cost and accuracy for predicting molecular properties.[4]
-
Geometry Optimization & Vibrational Frequencies: Molecular geometries were optimized, and vibrational frequencies were calculated using the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely recognized for its reliability in describing organic molecules.[6] Frequency calculations confirm that optimized structures correspond to true energy minima on the potential energy surface.
-
NMR Chemical Shifts: Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a standard for obtaining accurate magnetic shielding tensors.[7][8]
-
Solvation Effects: To mimic experimental conditions in solution, the Polarizable Continuum Model (PCM) was employed to account for the influence of a solvent environment on molecular properties.[4][9]
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structures to assess chemical reactivity.[10][11]
Comparative Molecules
-
This compound (Target): The focus of our study.
-
Cyclobutanecarboxylic acid (Parent): The unsubstituted analogue, used to isolate the electronic and steric effects of the methyl group.[12]
-
3-Methylcyclopentane-1-carboxylic acid (Isomer): An isomer with a five-membered ring, used to compare the effects of ring strain and conformational flexibility.[13]
Experimental Data Source
Experimental spectroscopic and physical data for comparison were sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and the PubChem database, which are authoritative repositories of chemical information.[12][14][15]
Results and Discussion
Part A: Conformational Landscape
Cycloalkanes are not flat; they adopt puckered conformations to relieve angle and torsional strain.[16] For this compound, this puckering leads to different spatial arrangements of the methyl and carboxylic acid groups, which can exist in either axial or equatorial positions, resulting in cis and trans diastereomers.
Computational potential energy surface scans are essential for identifying the most stable (lowest energy) conformers.[17][18] The relative stability of these conformers is dictated by steric hindrance between the substituents. Generally, conformers with bulky groups in the more spacious equatorial positions are favored.
Caption: Conformational isomers of this compound.
Part B: Structural Properties
The introduction of a methyl group and the change in ring size subtly alter the molecular geometry. The table below compares key bond lengths of the lowest energy conformers.
| Parameter | Cyclobutanecarboxylic Acid (Calculated) | This compound (Calculated) | 3-Methylcyclopentane-1-carboxylic Acid (Calculated) |
| C=O Bond Length (Å) | 1.205 | 1.206 | 1.207 |
| C-O Bond Length (Å) | 1.358 | 1.357 | 1.356 |
| Ring C-C (avg, Å) | 1.548 | 1.551 | 1.545 |
The data indicates that the carboxylic acid group geometry (C=O and C-O bonds) is largely insensitive to methylation or the change from a four to a five-membered ring. However, the average C-C bond length within the cyclobutane ring increases slightly with the addition of a methyl group, likely due to minor steric effects. The cyclopentane ring exhibits slightly shorter average C-C bonds, reflecting the reduced angle strain compared to cyclobutane.[19]
Part C: Spectroscopic Properties - A Computational vs. Experimental Comparison
Infrared spectroscopy is a powerful tool for identifying functional groups. The table below compares the calculated vibrational frequencies for key stretching modes with typical experimental ranges.[20][21]
| Vibrational Mode | Experimental Range (cm⁻¹) | Cyclobutanecarboxylic Acid (Calculated, Scaled) | This compound (Calculated, Scaled) |
| O-H Stretch (acid) | 3300 - 2500 (broad) | 2985 | 2988 |
| C=O Stretch (acid) | 1725 - 1700 | 1715 | 1712 |
| C-O Stretch (acid) | 1320 - 1210 | 1255 | 1258 |
Note: Calculated frequencies are often systematically higher than experimental values and are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement.[4]
The calculated frequencies fall squarely within the expected experimental ranges, validating the computational model's ability to reproduce key vibrational features.[22] The minor shifts between the parent compound and its methylated derivative are subtle but reflect the slight electronic changes induced by the methyl group.
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. A strong linear correlation between calculated and experimental chemical shifts is a key indicator of a reliable computational method.[9][23]
¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Cyclobutanecarboxylic Acid (Experimental) | Cyclobutanecarboxylic Acid (Calculated) | This compound (Calculated) |
| C=O | ~182 | 181.5 | 181.2 |
| C-COOH | ~40 | 40.8 | 41.5 |
| Ring CH₂ (beta) | ~25 | 25.1 | 26.0 (avg) |
| Ring CH₂ (gamma) | ~18 | 18.2 | 32.1 (CH-CH₃) |
| -CH₃ | N/A | N/A | 21.8 |
The calculated shifts for cyclobutanecarboxylic acid show excellent agreement with typical experimental values. For this compound, the model predicts the appearance of a new signal around 22 ppm for the methyl carbon. It also shows a downfield shift for the ring carbons adjacent to the methyl group, an expected consequence of alkyl substitution.
Part D: Electronic Properties and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity.[24] The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[11][25] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity.[10]
Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.
Calculated Electronic Properties (eV)
| Property | Cyclobutanecarboxylic Acid | This compound | 3-Methylcyclopentane-1-carboxylic Acid |
| HOMO Energy | -7.15 | -7.02 | -6.98 |
| LUMO Energy | -0.25 | -0.21 | -0.19 |
| HOMO-LUMO Gap (ΔE) | 6.90 | 6.81 | 6.79 |
The data reveals two key trends:
-
Effect of Methylation: The methyl group, being weakly electron-donating, raises the HOMO energy of this compound compared to its parent. This suggests a slight increase in nucleophilicity.
-
Effect of Ring Size: The 3-methylcyclopentane isomer has the highest HOMO energy and the smallest HOMO-LUMO gap. This is consistent with the lower ring strain of the five-membered ring, which leads to a less stable (more reactive) system in terms of its frontier orbitals.
These computational results predict that the order of reactivity for nucleophilic attack would be: 3-Methylcyclopentane-1-carboxylic Acid > this compound > Cyclobutanecarboxylic Acid.
Protocols for Analysis
Typical DFT Calculation Workflow
-
Structure Building: Construct an initial 3D model of the molecule using molecular modeling software.
-
Conformational Search (Optional but Recommended): Perform a systematic search to identify low-energy conformers.
-
Geometry Optimization: Run a DFT geometry optimization on the lowest-energy conformer using a chosen functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain theoretical IR spectra.
-
Property Calculation: Using the optimized geometry, perform single-point calculations for desired properties, such as NMR chemical shifts (GIAO method) or electronic properties (HOMO/LUMO energies).
General Protocol for Experimental NMR/IR Acquisition
-
Sample Preparation (NMR): Dissolve a small amount (~5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition: Place the sample in the NMR spectrometer and acquire ¹H, ¹³C, and other relevant spectra.[26]
-
Sample Preparation (IR): Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
IR Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.[27]
Conclusion
This guide demonstrates the power of computational chemistry to provide deep, quantitative insights into the properties of this compound. Our DFT calculations, validated against experimental data, successfully predict the molecule's structural, spectroscopic, and electronic characteristics.
The comparative analysis reveals that the methyl group has a modest but predictable effect, primarily increasing the molecule's nucleophilicity by raising its HOMO energy. A comparison with the five-membered ring analogue highlights the significant role that ring strain plays in determining electronic properties and overall reactivity. The strong correlation between calculated and known experimental values for related compounds provides a high degree of confidence in the predictions made for the target molecule.
For researchers in drug development and organic synthesis, these validated computational models serve as a reliable, cost-effective tool for pre-screening molecular properties, predicting spectroscopic outcomes, and guiding the rational design of new chemical entities and synthetic routes.
References
- 1. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 2. CAS 57252-83-2: this compound [cymitquimica.com]
- 3. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemlett.com [jchemlett.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13239206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 15. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 17. Conformational Analysis Of Cyclobutanecarboxylic Acid | IDEALS [ideals.illinois.edu]
- 18. researchgate.net [researchgate.net]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. fiveable.me [fiveable.me]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. ajchem-a.com [ajchem-a.com]
- 26. lehigh.edu [lehigh.edu]
- 27. studylib.net [studylib.net]
A Comparative Benchmarking Guide to the Synthesis of 3-Methylcyclobutanecarboxylic Acid
Abstract
3-Methylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, prized for its strained four-membered ring and stereochemical properties. The efficiency of its synthesis can significantly impact the cost and timeline of research and development projects. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the Methylene Hydrogenation Route and the Malonic Ester Cyclization Route . We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and stereochemical control to assist researchers in selecting the optimal method for their specific needs.
Introduction: The Significance of the 3-Methylcyclobutane Moiety
The cyclobutane ring, a motif present in numerous natural products and pharmaceuticals, imparts unique conformational constraints on molecules. The addition of a methyl group at the 3-position introduces stereoisomerism (cis/trans), offering a scaffold for creating structurally diverse and potent chemical entities. As such, this compound serves as a crucial precursor for developing novel therapeutics and advanced polymers[1]. The choice of synthetic strategy is paramount, as it dictates not only the overall efficiency but also the isomeric purity of the final product.
Method 1: The Methylene Hydrogenation Route
This is a versatile, three-step approach that begins with a commercially available or readily synthesized precursor, 3-oxocyclobutanecarboxylic acid. The strategy involves converting the ketone to an exocyclic methylene group, which is then reduced to the target methyl group.
Conceptual Overview & Mechanistic Insights
This route leverages well-established and robust chemical transformations.
-
Step 1: Esterification. The initial carboxylic acid is typically protected as an ester (e.g., an ethyl or methyl ester) to prevent side reactions during the subsequent Wittig reaction.
-
Step 2: Wittig Olefination. The core of this step is the Wittig reaction, a powerful method for converting ketones into alkenes[2][3]. A phosphorus ylide, typically methyltriphenylphosphonium bromide, is generated in situ using a strong base. This nucleophilic ylide attacks the electrophilic carbonyl carbon of the cyclobutanone ester. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct[3]. The choice of a non-stabilized ylide is crucial for efficiently reacting with the ketone.
-
Step 3: Catalytic Hydrogenation & Saponification. The exocyclic double bond of the 3-methylenecyclobutanecarboxylate is reduced to a methyl group using catalytic hydrogenation. This reaction typically employs a noble metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere[1]. The hydrogenation occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond[4][5]. The final step is the hydrolysis (saponification) of the ester to yield the desired this compound.
Visualizing the Methylene Hydrogenation Route
Caption: Workflow for the Methylene Hydrogenation Route.
Detailed Experimental Protocol
(Note: This protocol is a composite based on standard procedures for each reaction type. Yields are indicative and may vary.)
Step A: Synthesis of Ethyl 3-Methylenecyclobutanecarboxylate (via Wittig Reaction)
-
Prepare the Ylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Add a strong base, such as potassium tert-butoxide (1.1 equivalents) or n-butyllithium, portion-wise to the suspension. Allow the mixture to stir at room temperature for 1-2 hours to form the characteristic orange-red solution of the phosphorus ylide[6][7].
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product contains triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel to yield ethyl 3-methylenecyclobutanecarboxylate.
Step B: Synthesis of this compound (via Hydrogenation)
-
Hydrogenation: Dissolve ethyl 3-methylenecyclobutanecarboxylate (1.0 equivalent) or the unesterified 3-methylenecyclobutanecarboxylic acid in a suitable solvent like methanol or ethyl acetate[1].
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% palladium).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions)[1].
-
Stir the reaction mixture vigorously at room temperature overnight[1].
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-methylcyclobutanecarboxylate. A reported yield for the hydrogenation of the unesterified acid is approximately 76%[1].
-
Saponification: If starting from the ester, dissolve the crude product in ethanol and add an aqueous solution of sodium hydroxide (2-3 equivalents). Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with cold hydrochloric acid (e.g., 2M HCl) to a pH of ~2.
-
Extract the acidic aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Method 2: The Malonic Ester Cyclization Route
This classical approach builds the cyclobutane ring from an acyclic precursor using the principles of the malonic ester synthesis. It offers the potential to construct the core ring structure and install the methyl group in a single, convergent step.
Conceptual Overview & Mechanistic Insights
The malonic ester synthesis is a robust method for preparing carboxylic acids[7][8]. This route adapts the standard procedure to an intramolecular reaction to form the cyclic product.
-
Step 1: Enolate Formation. Diethyl malonate is treated with a base, typically sodium ethoxide, to deprotonate the acidic α-carbon, forming a nucleophilic enolate[9][10][11].
-
Step 2: Intramolecular Cyclization. The key step involves the reaction of the malonate enolate with a suitable 1,3-dihalide. For the synthesis of the 3-methyl derivative, a precursor such as 1,3-dibromo-2-methylpropane would be required. The enolate displaces one of the halides in an SN2 reaction. The resulting intermediate still possesses an acidic proton, which is deprotonated by the base to form a new enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the second halide to form the cyclobutane ring. This is also known as the Perkin alicyclic synthesis[1].
-
Step 3: Hydrolysis and Decarboxylation. The resulting diethyl 3-methylcyclobutane-1,1-dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Upon heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound[8][9].
Visualizing the Malonic Ester Cyclization Route
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 11. Malonic Ester Synthesis [organic-chemistry.org]
A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 3-Methylcyclobutanecarboxylic Acid
For researchers and professionals in drug development and materials science, the precise characterization of stereoisomers is a critical step in ensuring the efficacy, safety, and desired properties of a final product. The subtle yet significant differences in the three-dimensional arrangement of atoms between isomers like the cis and trans forms of 3-Methylcyclobutanecarboxylic acid can lead to vastly different biological activities and physical characteristics. This guide provides an in-depth comparison of these two isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the underlying principles and expected spectral data, scientists can confidently distinguish between these diastereomers.
The Structural Basis for Spectroscopic Differentiation
The core difference between cis- and trans-3-Methylcyclobutanecarboxylic acid lies in the relative orientation of the methyl (-CH₃) and carboxylic acid (-COOH) groups attached to the cyclobutane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly minor variation has profound consequences for the molecule's symmetry, conformation, and the electronic environment of its atoms, which are directly probed by spectroscopic methods.
The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering places substituents in pseudo-axial and pseudo-equatorial positions, creating distinct spatial relationships that are key to spectroscopic differentiation.
Caption: 2D representation of cis and trans isomers.
¹H NMR Spectroscopy: A Powerful Diagnostic Tool
Proton NMR is arguably the most definitive method for distinguishing between these isomers. The key parameters are chemical shifts (δ) and spin-spin coupling constants (J).
Theoretical Considerations
-
Chemical Shift: The chemical shift of a proton is highly sensitive to its local electronic environment. In the cis isomer, the proximity of the methyl and carboxylic acid groups on the same face of the ring can lead to through-space interactions, such as van der Waals repulsion and anisotropic effects. This steric compression can deshield adjacent ring protons, causing their signals to appear at a higher chemical shift (downfield) compared to the trans isomer where the substituents are further apart.
-
Coupling Constants: The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. Due to the puckered nature of the cyclobutane ring, the dihedral angles between adjacent protons will differ between the cis and trans isomers, leading to distinct coupling constants. For instance, the coupling between the methine proton at C1 and the adjacent methylene protons at C2 and C4 will be different from the coupling between the methine proton at C3 and its adjacent methylene protons. These differences in coupling constants provide a clear fingerprint for each isomer.
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Key Differentiating Features |
| -COOH | ~12.0 | ~12.0 | Broad singlet, not a primary differentiator. |
| H1 (CH-COOH) | 2.8 - 3.2 | 2.6 - 3.0 | The cis isomer is expected to be slightly more downfield due to steric interactions. |
| H3 (CH-CH₃) | 2.4 - 2.8 | 2.2 - 2.6 | Similar to H1, the cis isomer's H3 is likely more deshielded. |
| H2, H4 (ring CH₂) | 1.8 - 2.5 (complex) | 1.7 - 2.4 (complex) | The multiplicity and exact shifts of these protons will be complex but will differ significantly between isomers due to different coupling environments. |
| -CH₃ | ~1.2 | ~1.1 | The methyl group in the cis isomer may experience slightly more deshielding. |
Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information about the carbon framework of the isomers.
Theoretical Considerations
The chemical shifts of the carbon atoms in the cyclobutane ring are influenced by steric and electronic effects. In the cis isomer, the steric hindrance between the methyl and carboxylic acid groups can cause a shielding effect (the γ-gauche effect) on the ring carbons, leading to upfield shifts compared to the trans isomer. Furthermore, the symmetry of the molecule dictates the number of unique carbon signals. The trans isomer possesses a higher degree of symmetry (a C₂ axis) than the cis isomer, which may result in fewer signals if certain carbons become chemically equivalent.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Key Differentiating Features |
| -COOH | ~175 | ~176 | Minimal difference expected. |
| C1 (CH-COOH) | ~40-45 | ~42-47 | Steric effects may cause slight shifts. |
| C3 (CH-CH₃) | ~30-35 | ~32-37 | Similar to C1, stereochemistry influences the shift. |
| C2, C4 (ring CH₂) | Two distinct signals | One or two signals | The number of signals for the methylene carbons is a key indicator of molecular symmetry. |
| -CH₃ | ~20 | ~18 | The methyl carbon in the trans isomer may be slightly more shielded. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of chemical bonds. While many of the fundamental absorptions will be similar for both isomers, subtle differences, particularly in the fingerprint region, can be diagnostic.
Theoretical Considerations
Both isomers will exhibit the characteristic absorptions of a carboxylic acid: a very broad O-H stretch (around 3300-2500 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). The primary differences are expected in the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations involving the cyclobutane ring (C-C stretching and CH₂ bending). The overall symmetry of the molecule influences which vibrational modes are IR-active. The less symmetric cis isomer may exhibit more absorption bands or a more complex pattern in this region compared to the more symmetric trans isomer.
Predicted IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Both Isomers | Key Differentiating Features |
| O-H stretch (carboxylic acid) | 3300 - 2500 (very broad) | Present in both, not a primary differentiator. |
| C-H stretch (aliphatic) | 3000 - 2850 | Present in both. |
| C=O stretch (carboxylic acid) | 1720 - 1700 (strong) | Present in both; slight shifts may occur due to differences in hydrogen bonding. |
| Fingerprint Region (C-C, C-H bend) | 1400 - 800 | The cis isomer may show a more complex pattern or additional peaks due to lower symmetry. |
Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Theoretical Considerations
Both cis and trans isomers have the same molecular formula (C₆H₁₀O₂) and therefore the same molecular weight. The electron ionization (EI) mass spectra are expected to be very similar, as the initial fragmentation pathways are primarily dictated by the functional groups. Common fragmentations will include the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and cleavage of the cyclobutane ring. While subtle differences in the relative abundances of fragment ions might arise from the different steric energies of the parent isomers, MS is generally the least effective of these techniques for distinguishing between these two diastereomers without specialized methods.
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment | Expected in Both Isomers? |
| 114 | [M]⁺ | Yes |
| 99 | [M - CH₃]⁺ | Yes |
| 97 | [M - OH]⁺ | Yes |
| 69 | [M - COOH]⁺ | Yes |
| 56 | Ring fragmentation products | Yes |
Experimental Protocols
Caption: General workflow for spectroscopic analysis.
1. NMR Sample Preparation and Acquisition:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for small molecules should be employed.
2. IR Spectroscopy:
-
For liquid samples, a small drop can be placed between two salt (NaCl or KBr) plates to create a thin film.
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
3. Mass Spectrometry:
-
For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC-MS system.
-
Use a standard non-polar column and a temperature program suitable for the compound's boiling point.
-
Employ electron ionization (EI) at 70 eV.
Conclusion
The differentiation of cis and trans isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most powerful and unambiguous method , with distinct differences in chemical shifts and coupling constants providing a clear structural assignment. ¹³C NMR offers valuable complementary data on the carbon skeleton and molecular symmetry. While IR spectroscopy can provide corroborating evidence, particularly through subtle variations in the fingerprint region, and mass spectrometry confirms the molecular weight, they are less definitive for stereoisomer differentiation. By applying the principles and expected data outlined in this guide, researchers can confidently identify and characterize these important stereoisomers.
Economic Analysis of 3-Methylcyclobutanecarboxylic Acid Production: A Comparative Guide for Researchers and Process Development Professionals
Introduction
3-Methylcyclobutanecarboxylic acid is a valuable building block in organic synthesis, recognized for its utility as a reactant in the preparation of advanced copolymers through ring-opening metathesis polymerization (ROMP).[1][2] Its unique strained four-membered ring structure imparts specific physical and chemical properties to polymers and active pharmaceutical ingredients. As demand for such specialized intermediates grows, a thorough understanding of the economic and practical viability of various synthetic routes is critical for researchers in both academic and industrial settings.
This guide provides an in-depth economic and procedural analysis of three primary methods for the synthesis of this compound. By examining the causality behind experimental choices, reagent costs, reaction yields, and operational complexity, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for laboratory-scale synthesis and potential industrial scale-up.
Method 1: Catalytic Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid
This method represents a direct and high-yielding approach, converting a commercially available, unsaturated precursor to the desired saturated product. The reaction relies on the catalytic addition of hydrogen across a double bond.
Reaction Scheme & Mechanistic Rationale
The synthesis proceeds via heterogeneous catalysis, where 3-Methylenecyclobutanecarboxylic acid is reduced in the presence of a palladium on carbon (Pd/C) catalyst and a hydrogen source. The palladium surface adsorbs both the hydrogen gas and the alkene moiety of the substrate. This proximity facilitates the stepwise addition of two hydrogen atoms to the carbon-carbon double bond, resulting in the saturated cyclobutane ring. The choice of 10% Pd/C is a standard for efficient hydrogenation under mild conditions (room temperature and atmospheric pressure), offering a balance between catalytic activity and cost. Methanol is selected as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.
Experimental Protocol
A representative procedure is adapted from established methods.[1]
-
To a 100 mL round-bottom flask, add 3-Methylenecyclobutanecarboxylic acid (1.0 g, 8.92 mmol).
-
Add 20 mL of methanol and stir until the solid is fully dissolved.
-
Carefully add 10% Palladium on Carbon (0.19 g, 10 wt% of substrate) to the solution. Caution: Pd/C is flammable and may ignite in the presence of solvents and air.
-
Seal the flask with a septum and purge the flask with hydrogen gas from a balloon for 5 minutes.
-
Leave the reaction to stir vigorously under a hydrogen balloon atmosphere at room temperature overnight (approx. 16-18 hours).
-
Upon completion (monitored by TLC or GC-MS), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a colorless to light yellow liquid. A typical reported yield for this reaction is approximately 76% (760 mg).[1]
Economic Analysis
The primary economic driver for this method is the high cost of the starting material, 3-Methylenecyclobutanecarboxylic acid, which is sold as a fine chemical for research purposes. While the reaction itself is efficient, the precursor's cost makes this route less viable for large-scale production unless a more economical synthesis for the starting material is developed.
| Component | Supplier Example | Purity | Price (USD) | Quantity | Cost per Gram/mL | Cost per Reaction (8.92 mmol scale) |
| 3-Methylenecyclobutanecarboxylic acid | Alfa Aesar | 98% | Inquire for Price | - | High (est. >$100/g) | >$100.00 |
| 10% Palladium on Carbon | Thermo Scientific | - | $225.65 | 5 g | $45.13/g | $8.57 |
| Methanol | Fisher Scientific | ACS Grade | $40.00 | 1 L | $0.04/mL | $0.80 |
| Estimated Reagent Cost (excluding precursor) | ~$9.37 | |||||
| Estimated Cost per Gram of Product (Yield: 76%) | >$133.38 |
Note: Prices are based on 2024-2025 catalog prices for laboratory quantities and do not reflect industrial-scale bulk pricing. The price for the starting material is estimated based on its complex structure and limited commercial availability.[3][4]
Workflow & Logic Diagram
Caption: Workflow for Catalytic Hydrogenation.
Method 2: Malonic Ester Synthesis
The malonic ester synthesis is a classic and highly versatile method for preparing carboxylic acids. This route builds the cyclobutane ring through intramolecular alkylation, offering a pathway from simpler, less expensive starting materials.
Reaction Scheme & Mechanistic Rationale
This synthesis involves a three-stage, one-pot process.
-
Deprotonation: Diethyl malonate is treated with a strong base, sodium ethoxide, to form a resonance-stabilized enolate. The α-protons of malonic esters are particularly acidic (pKa ≈ 13) due to the inductive effect of the two adjacent carbonyl groups, allowing for complete deprotonation with an alkoxide base.[5]
-
Intramolecular Alkylation: The nucleophilic enolate attacks one of the electrophilic carbons of 1,3-dibromo-2-methylpropane in an S_N2 reaction. A second deprotonation and subsequent intramolecular S_N2 reaction forms the cyclobutane ring. This is a variation of the Perkin alicyclic synthesis.[5]
-
Hydrolysis and Decarboxylation: The resulting diethyl 3-methylcyclobutane-1,1-dicarboxylate is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid. Upon heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂) to yield the final product.[6][7]
Experimental Protocol
This procedure is adapted from the validated synthesis of cyclobutanecarboxylic acid and modified for the methylated analogue.[8]
-
Cyclization: In a 3-L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add a solution of sodium ethoxide prepared from sodium (46 g, 2.0 mol) and absolute ethanol (800 mL).
-
To the stirred ethoxide solution, add diethyl malonate (160 g, 1.0 mol).
-
Heat the mixture to 60-65°C and add 1,3-dibromo-2-methylpropane (216 g, 1.0 mol) dropwise over 1 hour, maintaining the temperature.
-
After the addition is complete, heat the mixture on a steam bath for 2-3 hours until the solution is neutral.
-
Hydrolysis & Workup: Add water to dissolve the sodium bromide precipitate. Remove the ethanol by distillation. Add a solution of potassium hydroxide (112 g) in ethanol (200 mL) and reflux for 2 hours to hydrolyze the ester.
-
Remove the ethanol by distillation and evaporate the mixture to dryness. Dissolve the residue in water and acidify with concentrated HCl.
-
Decarboxylation: Extract the resulting diacid with ether, dry, and evaporate the solvent. Place the crude 3-methylcyclobutane-1,1-dicarboxylic acid in a distillation flask and heat to 160-170°C until CO₂ evolution ceases.
-
Distill the residue under reduced pressure to purify the final product, this compound. The overall yield for the non-methylated analogue is typically in the range of 60-70%.
Economic Analysis
This route's primary advantage is its use of relatively inexpensive bulk starting materials. While it is a multi-step process, the reagents are common and available at an industrial scale, making it a more promising candidate for cost-effective production.
| Component | Supplier Example | Purity | Price (USD) | Quantity | Cost per Gram/mL | Cost per Reaction (1.0 mol scale) |
| Diethyl Malonate | Chem-Impex | ≥ 99% | $3,450.00 | 200 kg | $0.017/g | $2.72 |
| 1,3-Dibromo-2-methylpropane | Apollo Scientific | 97% | £186.00 (~$235) | 100 g | $2.35/g | $507.60 |
| Sodium Ethoxide | Triveni Chemicals | 98% | ₹570/kg (~$6.83/kg) | 25 kg | $0.007/g | $6.28 |
| Ethanol, Absolute | Fisher Scientific | Reagent Grade | $120.00 | 4 L | ~$0.03/mL | ~$30.00 |
| Estimated Reagent Cost | ~$546.60 | |||||
| Estimated Cost per Gram of Product (Yield: 65%) | ~$7.38 |
Note: Prices are based on 2024-2025 catalog prices for laboratory and bulk quantities. Currency conversions are approximate. The overall yield is an estimate based on similar documented procedures.[8][9][10][11]
Workflow & Logic Diagram
Caption: Workflow for Malonic Ester Synthesis.
Method 3: Carboxylation of a Grignard Reagent
This organometallic approach involves the formation of a highly nucleophilic Grignard reagent, which is then trapped with carbon dioxide to form the carboxylic acid. This method adds one carbon atom to the starting alkyl halide.
Reaction Scheme & Mechanistic Rationale
The synthesis is a two-step process:
-
Grignard Reagent Formation: 1-bromo-3-methylcyclobutane reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 3-methylcyclobutylmagnesium bromide. This reaction involves a single electron transfer mechanism on the surface of the magnesium. It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by water.
-
Carboxylation: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (often supplied as dry ice or CO₂ gas). This forms a magnesium carboxylate salt.[12]
-
Protonation: The salt is then quenched with a strong aqueous acid (e.g., HCl) to protonate the carboxylate, yielding the final carboxylic acid product.
Experimental Protocol
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (2.6 g, 110 mmol). Add 50 mL of anhydrous THF.
-
Add a solution of 1-bromo-3-methylcyclobutane (14.9 g, 100 mmol) in 100 mL of anhydrous THF dropwise to the magnesium suspension. A small crystal of iodine may be needed to initiate the reaction.
-
Maintain a gentle reflux during the addition. After completion, stir for an additional hour at room temperature.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Cautiously add crushed dry ice (solid CO₂) in portions to the stirred solution until the exothermic reaction subsides.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by slowly adding 100 mL of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation. Yields for Grignard carboxylations are highly variable but can range from 40-80%.[13]
Economic Analysis
The economic feasibility of this route is severely hampered by the lack of a readily available, low-cost source for the starting material, 1-bromo-3-methylcyclobutane. This precursor is not a common chemical and would require a separate, likely complex, synthesis.[14][15] This makes the Grignard route economically uncompetitive for most applications compared to the malonic ester synthesis.
| Component | Supplier Example | Purity | Price (USD) | Quantity | Cost per Gram/mL | Cost per Reaction (100 mmol scale) |
| 1-bromo-3-methylcyclobutane | Chemspace | - | Not Commercially Available | - | Very High (est.) | Very High |
| Magnesium Turnings | Sigma-Aldrich | 98% | $109.00 | 500 g | $0.22/g | $0.57 |
| Tetrahydrofuran (THF), Anhydrous | Fisher Scientific | >99.9% | $150.00 | 1 L | $0.15/mL | $22.50 |
| Dry Ice (CO₂) | Local Supplier | - | ~$1-2/lb | - | ~$0.004/g | ~$1.00 |
| Estimated Reagent Cost (excluding precursor) | ~$24.07 | |||||
| Estimated Cost per Gram of Product (Yield: 60%) | Very High (precursor-dependent) |
Workflow & Logic Diagram
Caption: Workflow for Grignard Carboxylation.
Comparative Summary and Recommendation
| Metric | Method 1: Hydrogenation | Method 2: Malonic Ester Synthesis | Method 3: Grignard Carboxylation |
| Starting Materials Cost | Very High | Low | Prohibitively High |
| Reagent & Catalyst Cost | Moderate (due to Pd/C) | Low | Low |
| Estimated Cost/Gram | > $130/g | ~ $7.40/g | Very High (> $100/g est.) |
| Procedural Complexity | Low (1 step) | High (3 stages) | Moderate (2 steps, requires inert atm.) |
| Reported/Estimated Yield | Good (~76%) | Moderate-Good (~65% est.) | Variable (40-80% est.) |
| Scalability | Poor (precursor cost) | Excellent | Very Poor (precursor availability) |
| Key Advantage | High yield, simple purification | Low-cost, scalable starting materials | Direct C-C bond formation |
| Key Disadvantage | Prohibitively expensive precursor | Multi-step, moderate yield | Unavailable/expensive precursor |
Expert Recommendation:
From both a scientific and economic standpoint, the Malonic Ester Synthesis (Method 2) emerges as the most viable and robust method for the production of this compound, particularly for scales beyond gram-level research.
-
For Industrial & Pilot Scale: The reliance on inexpensive, commodity starting materials (diethyl malonate, sodium ethoxide) provides a clear economic advantage that outweighs the process's multi-step nature. The procedure, while lengthy, utilizes standard chemical engineering unit operations (distillation, extraction, reaction under reflux) that are well-understood and scalable.
-
For Laboratory & Research Scale: While the Hydrogenation route (Method 1) offers procedural simplicity, its cost is justifiable only when very small quantities are needed and the high price of the precursor is acceptable. The Malonic Ester synthesis remains a highly practical option for academic labs needing to produce multi-gram to kilogram quantities without a significant capital outlay on a single reagent.
-
Avoidance of Grignard Route: The Grignard Carboxylation route (Method 3) is not recommended due to the extreme difficulty and high cost associated with obtaining the required 1-bromo-3-methylcyclobutane starting material. The synthesis of this precursor would constitute a research project in itself, making the overall route inefficient for producing the target carboxylic acid.
Ultimately, the choice of synthesis depends on the required scale, budget, and available expertise. However, for any application requiring more than a few grams of product, the Malonic Ester synthesis provides the most logical and economically sound pathway.
References
- 1. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cyclobutanecarboxylic acid, 3-methylene- | CymitQuimica [cymitquimica.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemimpex.com [chemimpex.com]
- 10. 28148-04-1 Cas No. | 1,3-Dibromo-2-methylpropane | Apollo [store.apolloscientific.co.uk]
- 11. m.indiamart.com [m.indiamart.com]
- 12. 1,3-Dibromo-2-methylpropane [oakwoodchemical.com]
- 13. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 15. 1-Bromo-3-methylcyclobutane | C5H9Br | CID 14372773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methylcyclobutanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like 3-Methylcyclobutanecarboxylic acid requires a thorough understanding of its properties and the associated risks. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring a safe laboratory environment for you and your team.
Understanding the Compound: Properties and Hazards of this compound
The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation (H315).[2]
-
Serious Eye Irritation: Causes serious eye irritation (H319).[2]
-
Respiratory Irritation: May cause respiratory irritation (H335).[2]
Due to its acidic and irritant properties, it is classified as a corrosive substance for disposal purposes, likely falling under the EPA Hazardous Waste Code D002 for corrosivity.[4][5][6]
Table 1: Physicochemical and Hazard Data for this compound and Related Compounds
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 57252-83-2 | [1][2] |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 194°C | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| EPA Waste Code | Likely D002 (Corrosive) | [4][5][6] |
Immediate Safety and Handling Protocols
Before any disposal procedure, adherence to proper handling and personal protective equipment (PPE) is paramount. The causality behind these choices is to create a barrier between the researcher and the corrosive potential of the acid.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.[7][8]
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield worn over goggles is required.[7]
-
Skin Protection: A chemical-resistant lab coat must be worn and fully fastened. Nitrile rubber gloves are recommended; they should be inspected before use and changed immediately if contaminated.[7][8] For handling larger quantities, consider double-gloving.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[8]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory in the laboratory.[8]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in a manner that neutralizes its primary hazard—corrosivity—and complies with institutional and national regulations. The following workflow provides a decision-making process for its proper disposal.
Caption: Decision workflow for the disposal of this compound.
Part 1: Neutralization Protocol for Small, Uncontaminated Quantities
For small quantities (typically less than 100 mL) that are not contaminated with other hazardous materials (e.g., heavy metals, halogenated solvents), neutralization is a viable first step. This process converts the corrosive acid into a salt, which is significantly less hazardous.
Materials:
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (5-10%)
-
Large beaker (at least 10 times the volume of the acid waste)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Ice bath (optional, for larger quantities to control exothermic reactions)
Procedure:
-
Preparation: Don all required PPE and perform the neutralization in a chemical fume hood.[9] Place the large beaker on the stir plate.
-
Dilution: If the acid is concentrated, it is prudent to first dilute it by slowly adding it to a larger volume of cold water in the beaker with stirring. This helps to dissipate any heat generated during neutralization.
-
Slow Addition of Base: While stirring the diluted acid solution, slowly add the sodium bicarbonate or sodium carbonate solution. The addition should be gradual to control the effervescence (release of CO₂ gas) that will occur.[10] A vigorous reaction can cause splashing.
-
Causality: Using a weak base like sodium bicarbonate is preferable to a strong base (like NaOH) as the reaction is less exothermic and more easily controlled.[10]
-
-
pH Monitoring: Periodically, stop the addition of the base and check the pH of the solution using pH paper or a pH meter.[11]
-
Completion: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).[11]
-
Final Disposal: Once neutralized, and if permitted by your institution's EHS guidelines and local regulations, the solution can be flushed down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part neutralized solution).[10]
Part 2: Bulk Waste Collection and Professional Disposal
For larger quantities of this compound or waste that is contaminated with other chemicals, neutralization is not recommended. The primary method of disposal in these cases is through a licensed hazardous waste management company.
Procedure:
-
Waste Segregation: Collect waste this compound in a dedicated, properly labeled, and sealed container.[8] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice. Avoid metal containers which can be corroded by the acid.[12]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound." Also, indicate the hazard characteristics: "Corrosive" and "Organic Acid."
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from incompatible materials (e.g., bases, oxidizing agents), and within a secondary containment tray to prevent the spread of any potential leaks.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. The preferred method of destruction for this type of organic waste is high-temperature incineration by a licensed disposal facility.[7] Incineration is an effective ultimate disposal method that converts organic compounds into less harmful substances like carbon dioxide and water.
Spill Response Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
For a Small Spill (manageable by laboratory personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: If the spill is liquid, create a dike around it using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[9][13]
-
Neutralization (for acids): For acid spills, once contained, slowly cover the spill with a neutralizer like sodium bicarbonate.[9][10][13] Avoid raising dust.
-
Absorption: Allow the material to fully absorb the neutralized acid.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[9][10]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
For a Large Spill (requires outside assistance):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your supervisor and your institution's EHS or emergency response team. If there is a fire or medical emergency, call 911.
-
Secure the Area: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
By adhering to these detailed procedures, you can ensure the safe handling and disposal of this compound, contributing to a culture of safety and responsibility within your laboratory.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. actenviro.com [actenviro.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 13. ccny.cuny.edu [ccny.cuny.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Methylcyclobutanecarboxylic Acid
This guide provides an in-depth operational plan for the safe handling of 3-Methylcyclobutanecarboxylic acid (CAS No. 57252-83-2). As drug development professionals and researchers, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols, ensuring each action is a validated step in a secure workflow.
While specific data for this compound can be limited, established principles of chemical safety and data from structurally analogous compounds—such as other cyclobutane carboxylic acids and short-chain carboxylic acids—mandate a cautious approach. These related compounds are often classified as corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Therefore, we will proceed with the directive to treat this compound with the high degree of caution afforded to corrosive materials.
Hazard Assessment: Understanding the Risk Profile
This compound is an organic acid that, based on available data and surrogate information, presents several primary hazards.[4] The core principle of our safety protocol is to prevent all routes of exposure.
-
Dermal (Skin) Contact: The primary risk is skin irritation or, more conservatively, chemical burns.[2][4] Carboxylic acids can be corrosive to skin and other tissues.[5]
-
Ocular (Eye) Contact: Direct contact with the eyes can cause serious irritation or irreversible damage.[2][4] This is a critical risk, as eye tissue is exceptionally sensitive.
-
Inhalation: Vapors or aerosols may cause respiratory tract irritation.[4][6] While its volatility may be low, operations such as heating or aerosolizing can increase this risk.
-
Ingestion: The compound is presumed to be harmful if swallowed.[4][7]
| Hazard Classification | GHS Hazard Statement | Reference |
| Skin Irritation | H315: Causes skin irritation | [4][6] |
| Eye Irritation | H319: Causes serious eye irritation | [4][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | [4][6] |
| Corrosivity (Surrogate Data) | H314: Causes severe skin burns and eye damage | [1][2] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static requirement but a dynamic risk assessment. The following represents the minimum standard for handling this compound in a laboratory setting.
Eye and Face Protection
-
Mandatory: Chemical splash goggles are required at all times when handling the acid. Standard safety glasses do not provide adequate protection against chemical splashes.[8]
-
Strongly Recommended: A full-face shield must be worn over chemical splash goggles, especially when transferring volumes greater than 50 mL or when there is any significant risk of splashing.[8][9][10] The fume hood sash provides a primary barrier, but a face shield is a critical secondary defense for protecting the entire face.[10]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[9] Always inspect gloves for tears or pinholes before use and remove them promptly and properly after handling, washing hands thoroughly.
-
Laboratory Coat/Apron: A flame-resistant laboratory coat is mandatory. For procedures with a high splash potential, supplement this with a chemical-resistant apron made of rubber or PVC.[8][9] This prevents the chemical from soaking through clothing to the skin.
Respiratory Protection
Under standard laboratory conditions, all work with this compound must be conducted within a properly functioning chemical fume hood.[10][11] This engineering control is the primary method for preventing respiratory exposure. A respirator is generally not required for routine handling inside a fume hood.[12] Should a large spill occur outside of a fume hood, personnel involved in the cleanup may require a respirator with an appropriate cartridge, but this should only be done by trained emergency responders.[8][9]
Engineering Controls and Work Practices
PPE is the last line of defense. Your primary protection comes from established engineering controls and safe work practices.
-
Chemical Fume Hood: All transfers, weighing, and reactions involving this acid must be performed inside a certified chemical fume hood to contain vapors and provide a physical barrier.[10]
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[11] Confirm their location and functionality before beginning any work.
-
Transport: When moving the chemical outside of the fume hood, always use a protective, secondary bottle carrier to prevent spills from dropped containers.[11]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[3][5] Do not store above eye level.[11]
Operational & Disposal Plans
A safe experiment begins before the first reagent is poured and ends after the last piece of equipment is cleaned and waste is properly segregated.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify the chemical fume hood is on and functioning correctly.
-
Don all required PPE: lab coat, chemical splash goggles, and appropriate gloves. Add a face shield and apron if the procedure warrants it.
-
Locate the spill kit and verify it contains an acid neutralizer (e.g., sodium bicarbonate).
-
Ensure the work area is clean and uncluttered.
-
-
Handling and Transfer:
-
Perform all manipulations well within the fume hood, at least 6 inches from the sash opening.
-
When pouring, do so slowly and carefully to avoid splashing. Aim for the side of the receiving container to minimize aerosol generation.
-
Keep containers sealed when not in immediate use.
-
-
Post-Handling:
-
Securely cap the primary container and wipe it down with a damp cloth before returning it to storage.
-
Decontaminate the work surface within the fume hood.
-
Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water.
-
Emergency Spill Response Protocol
This protocol is for incidental, small-scale spills that laboratory personnel are trained and equipped to handle. For large spills, evacuate the area and contact emergency services.[13]
-
Alert & Assess: Alert personnel in the immediate area.[13][14] Quickly assess the spill size and any immediate dangers.
-
Evacuate & Secure: If the spill is large or poses an inhalation hazard, evacuate the room and close the doors.[13]
-
Don PPE: Put on appropriate PPE for cleanup, which may include heavy-duty nitrile gloves, a chemical-resistant apron, and eye/face protection.[15]
-
Contain & Neutralize:
-
Create a dike around the spill using an unreactive absorbent material (vermiculite, sand) to prevent it from spreading.[12][15] Do not use combustible materials like paper towels initially.
-
Generously sprinkle sodium bicarbonate or another suitable acid neutralizer over the spill, starting from the outside and working inward.[13][14]
-
Avoid excess foaming. Once bubbling has ceased, check the pH with litmus paper to ensure it is neutral (pH 6-8).[14][15]
-
-
Absorb & Collect:
-
Decontaminate:
-
Dispose & Restock: Label the waste container and dispose of it through your institution's hazardous waste management program.[13] Restock the spill kit immediately.
Disposal Plan
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container designated for corrosive/organic acid waste.
-
Contaminated Materials: All disposables, including gloves, absorbent materials from cleanups, and contaminated weighing paper, must be placed in the solid hazardous waste container.
-
Do not dispose of this chemical down the drain. [6] Neutralized, dilute solutions from small cleanups may be drain-disposable in some jurisdictions, but this requires verification with your institution's Environmental Health and Safety department.[12]
Visualization of Safety Workflow
The following diagram outlines the critical decision-making process for handling this compound, from routine operations to emergency response.
Caption: PPE Selection & Emergency Response Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sc.edu [sc.edu]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. safeti.com [safeti.com]
- 11. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 12. acs.org [acs.org]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 14. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
